molecular formula C₂₀H₂₃NO B1145590 N-Desmethylhydroxyterbinafine CAS No. 162227-14-7

N-Desmethylhydroxyterbinafine

Cat. No.: B1145590
CAS No.: 162227-14-7
M. Wt: 293.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethylhydroxyterbinafine, with the CAS number 162227-14-7 and molecular formula C20H23NO, is a key metabolite of the antifungal drug Terbinafine . This compound is offered as a high-purity working standard or secondary reference standard for use in research and quality control . Its primary research applications include supporting the commercial production and formulation of Terbinafine, where it is critical for Analytical Method Development (AMD), Method Validation, and ensuring Quality Assurance (QA) and Quality Control (QC) . Furthermore, N-Desmethylhydroxyterbinafine is utilized in vital regulatory processes, such as the filing of Abbreviated New Drug Applications (ANDA) with the FDA, and in toxicity studies for related drug formulations . The compound is integral to studying the metabolic fate of Terbinafine, as it is one of several metabolites formed in the human body via the N-demethylation and hydroxylation pathways, primarily mediated by cytochrome P450 enzymes . Research into Terbinafine's metabolism is important for understanding its pharmacokinetics and has been linked to investigations of potential idiosyncratic liver toxicity, providing value for toxicological and drug safety research . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans. All provided batches are accompanied by comprehensive characterization data, which typically includes 1H-NMR, Mass Spectrometry, and HPLC analysis, to ensure identity and purity for your research needs .

Properties

CAS No.

162227-14-7

Molecular Formula

C₂₀H₂₃NO

Molecular Weight

293.4

Synonyms

(5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-yn-1-ol;  (E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-Hepten-3-yn-1-ol

Origin of Product

United States

Foundational & Exploratory

Biological Activity of N-Desmethylhydroxyterbinafine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Desmethylhydroxyterbinafine (DHTBN) is a major, stable metabolite of the antifungal agent Terbinafine (Lamisil). Unlike its parent compound, which exhibits potent ergosterol biosynthesis inhibition, DHTBN is pharmacologically inactive against dermatophytes. Its primary significance in drug development lies in pharmacokinetics (PK) and toxicology . It serves as a critical biomarker for hepatic clearance efficiency and renal excretion pathways.

This guide provides a comprehensive technical analysis of DHTBN, covering its metabolic formation, lack of antifungal potency, bioanalytical quantification (LC-MS/MS), and role in safety profiling.

Chemical Identity and Metabolic Formation

Structural Characterization

DHTBN represents a dual-modification of the parent allylamine structure:

  • N-Demethylation: Removal of the N-methyl group, a primary step mediated largely by CYP450 enzymes.

  • Hydroxylation: Addition of a hydroxyl group (-OH), typically occurring on the naphthalene ring or the tert-butyl side chain, increasing the molecule's polarity.

  • Chemical Name: N-Desmethyl-hydroxy-terbinafine[1][2][3][4][5][6]

  • CAS Number: 162227-14-7 (Note: Isomeric mixtures may vary by vendor)

  • Molecular Formula: C₂₀H₂₃NO

  • Molecular Weight: ~293.4 g/mol [5]

Metabolic Pathway (Causality)

Terbinafine undergoes extensive first-pass metabolism. The formation of DHTBN is a multi-step process involving CYP2C9 , CYP1A2 , and CYP3A4 . The loss of the methyl group (N-demethylation) usually precedes or occurs concurrently with hydroxylation.

Key Insight: The conversion to DHTBN renders the molecule significantly more hydrophilic, facilitating renal elimination—a crucial detoxification mechanism preventing the accumulation of the lipophilic parent drug.

MetabolicPathway Terbinafine Terbinafine (Parent Drug) NDT N-Desmethylterbinafine (Intermediate) Terbinafine->NDT CYP450 (N-Demethylation) DHTBN N-Desmethylhydroxyterbinafine (Target Metabolite) Terbinafine->DHTBN Direct/Parallel Oxidation NDT->DHTBN CYP450 (Hydroxylation) Excretion Renal Excretion (Urine) DHTBN->Excretion Clearance

Figure 1: Hepatic biotransformation pathway of Terbinafine leading to N-Desmethylhydroxyterbinafine.

Biological Activity Profile

Antifungal Potency (Inactivity)

Terbinafine acts by inhibiting squalene epoxidase , a membrane-bound enzyme in the fungal ergosterol biosynthesis pathway. This inhibition requires a specific lipophilic pharmacophore to penetrate the fungal cell wall and bind the enzyme's active site.

  • Mechanism of Inactivity: The removal of the N-methyl group and the addition of a polar hydroxyl group in DHTBN drastically reduce its lipophilicity (LogP).

  • Experimental Evidence: In vitro susceptibility assays (MIC) consistently demonstrate that polar metabolites of terbinafine, including DHTBN, lack significant antifungal activity compared to the parent drug.

  • Clinical Implication: DHTBN does not contribute to the therapeutic efficacy of Terbinafine. Its presence in plasma is solely a marker of drug exposure and metabolism, not active therapy.

Pharmacokinetic Significance

While pharmacologically inert, DHTBN is pharmacokinetically active .

  • Plasma Accumulation: Due to its polarity, it may exhibit different distribution volumes compared to the parent.

  • Renal Clearance: It is one of the major urinary metabolites. Monitoring DHTBN levels is essential in:

    • Bioequivalence Studies: Confirming metabolic consistency between generic formulations.

    • Renal Impairment Studies: Assessing clearance risks in patients with compromised kidney function.

ParameterTerbinafine (Parent)N-Desmethylhydroxyterbinafine (Metabolite)
Primary Activity Antifungal (Squalene Epoxidase Inhibitor)Inactive / Clearance Product
Lipophilicity High (Lipophilic)Low (Hydrophilic)
Elimination Route Hepatic MetabolismRenal Excretion (Urine)
Toxicity Risk Low (Idiosyncratic Hepatotoxicity linked to reactive intermediates)Low (Stable End-Product)

Experimental Protocols: Bioanalysis

Quantification via LC-MS/MS

To study DHTBN, researchers must use highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a validated standard approach for plasma matrices.

Protocol: Extraction and Detection
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of human plasma.

    • Add 200 µL of Acetonitrile (ACN) containing internal standard (e.g., Terbinafine-d7).

    • Vortex for 1 min; Centrifuge at 10,000 rpm for 5 min at 4°C.

    • Transfer supernatant to autosampler vials.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Mass Spectrometry Parameters (MRM Mode):

    • Ionization: ESI Positive (+).[7][8]

    • Transitions:

      • Terbinafine:[2][3][4][5][7][8][9][10][11][12] 292.2 → 141.1 m/z[7][8]

      • N-Desmethylhydroxyterbinafine:294.2 → [Fragment] m/z (Note: Parent mass ~294 [M+H]+; optimize fragment based on specific isomer standard).

LCMS_Workflow Sample Plasma Sample (50 µL) Precipitation Protein Precipitation (ACN + IS) Sample->Precipitation Centrifuge Centrifugation (10k rpm, 4°C) Precipitation->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Quantification (ng/mL) MS->Data

Figure 2: LC-MS/MS Bioanalytical Workflow for DHTBN Quantification.

Safety and Toxicology

The Hepatotoxicity Debate

Terbinafine is associated with rare idiosyncratic hepatotoxicity. It is crucial to distinguish DHTBN from the reactive metabolites responsible for this toxicity.

  • Reactive Intermediate: Toxicity is linked to the formation of a reactive allylic aldehyde or quinone methide intermediate (TBF-A) formed during N-dealkylation.

  • DHTBN Status: N-Desmethylhydroxyterbinafine is a stable, downstream detoxification product . It does not possess the electrophilic reactivity required to form protein adducts (the mechanism of liver injury). Therefore, DHTBN represents a "safe" metabolic exit route.

References

  • Vickers, A. E., et al. (1999).[6] Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites.[11] Antimicrobial Agents and Chemotherapy.[11] Link

  • Humbert, H., et al. (1995).[11] Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine.[11] Biopharmaceutics & Drug Disposition.[11] Link

  • Iverson, S. L., et al. (2018). Lamisil (terbinafine): determining bioactivation pathways using computational modeling and experimental approaches.[12] Biochemical Pharmacology.[12] Link

  • Bhadoriya, A., et al. (2019). Determination of terbinafine in human plasma using UPLC‐MS/MS: Application to a bioequivalence study. Biomedical Chromatography.[7] Link

Sources

Technical Guide: Discovery, Isolation, and Characterization of N-Desmethylhydroxyterbinafine

[1]

Executive Summary

N-Desmethylhydroxyterbinafine (DHTBN) represents a pivotal intermediate in the metabolic clearance of the allylamine antifungal agent, terbinafine.[1][2] As a Phase I metabolite formed via dual biotransformation pathways—N-demethylation and side-chain hydroxylation—it serves as a critical biomarker for hepatic cytochrome P450 activity (specifically CYP2C9, CYP1A2, and CYP3A4) and renal clearance efficiency.[1]

This technical guide provides a rigorous framework for the isolation and characterization of DHTBN.[1] Unlike the parent compound, which is highly lipophilic (LogP ~5.5), DHTBN exhibits increased polarity, necessitating specific extraction protocols for recovery from complex biological matrices like plasma and urine.[1]

Chemical Identity & Structural Logic[1]

The structural elucidation of DHTBN reveals the metabolic vulnerability of terbinafine's tert-butyl moiety and the N-methyl group.

FeatureSpecification
Common Name N-Desmethylhydroxyterbinafine
IUPAC Name (2E)-2,2-dimethyl-7-[(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol
CAS Registry 162227-14-7
Molecular Formula C₂₀H₂₃NO
Molecular Weight 293.41 g/mol
Parent Compound Terbinafine (C₂₁H₂₅N, MW 291.[1]43)
Mass Shift +2 Da (Net change: -CH₃ [+14 loss] + O [+16 gain])
Structural Transformation Analysis

The formation of DHTBN involves two distinct enzymatic attacks on the terbinafine scaffold:[1]

  • N-Dealkylation: Removal of the N-methyl group, likely mediated by CYP2C9 and CYP1A2.[1]

  • Terminal Hydroxylation: Oxidation of one methyl group within the lipophilic tert-butyl side chain to a primary alcohol.[1] This activates the molecule for further oxidation to N-desmethylcarboxyterbinafine (the major urinary metabolite).[1]

Metabolic Pathway Visualization[1]

The following diagram illustrates the biotransformation network. Note that DHTBN acts as a transient intermediate between the primary desmethyl metabolite and the terminal carboxy excretion product.[1]

TerbinafineMetabolismTBFTerbinafine(Parent)DTBFN-Desmethylterbinafine(Major Plasma Metabolite)TBF->DTBFN-demethylation(CYP2C9, CYP1A2)HTBFHydroxyterbinafine(Side-chain alcohol)TBF->HTBFω-hydroxylation(CYP2C8, CYP1A2)DHTBNN-Desmethylhydroxyterbinafine(Target Analyte)DTBF->DHTBNω-hydroxylationHTBF->DHTBNN-demethylationDCTBNN-Desmethylcarboxyterbinafine(Major Urinary Metabolite)DHTBN->DCTBNOxidation(ADH/ALDH)

Figure 1: Metabolic cascade of Terbinafine showing the convergence of pathways leading to N-Desmethylhydroxyterbinafine (DHTBN).[1]

Isolation & Extraction Protocols

Isolating DHTBN requires overcoming the interference of the highly lipophilic parent drug and the highly polar carboxy-metabolites.[1] The following protocol utilizes a Liquid-Liquid Extraction (LLE) with a pH-switch strategy to maximize recovery and purity.

Reagents Required[1][3]
  • Extraction Solvent: n-Hexane:Diethyl ether (80:20 v/v) or n-Hexane:Acetone (85:15 v/v).[1]

  • Back-Extraction Acid: 0.1 M Phosphoric Acid (H₃PO₄).[1]

  • Basification Agent: 1.0 M Sodium Hydroxide (NaOH).[1]

  • Internal Standard: Maprotiline or similar lipophilic amine.[1]

Step-by-Step Isolation Workflow
Phase 1: Sample Preparation & Basification[1]
  • Aliquot: Transfer 1.0 mL of plasma or urine into a borosilicate glass centrifuge tube.

  • Spike: Add Internal Standard (IS) to a final concentration of 100 ng/mL.

  • Basify: Add 100 µL of 1.0 M NaOH. Vortex for 10 seconds.[1]

    • Mechanism:[1][3] This deprotonates the secondary amine of DHTBN (pKa ~9-10), rendering it neutral and extractable into organic solvent.[1]

Phase 2: Primary Extraction (Organic Phase)[1]
  • Extract: Add 5.0 mL of Extraction Solvent.

  • Agitate: Mechanical shaker for 15 minutes at ambient temperature.

  • Separate: Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully aspirate the upper organic layer into a clean tube.[1] Discard the aqueous waste (containing proteins and glucuronides).[1]

Phase 3: Back-Extraction (Purification)

Critical Step: This step separates DHTBN from neutral lipids and non-basic interferences.[1] 8. Acidify: Add 200 µL of 0.1 M H₃PO₄ to the organic phase. 9. Agitate: Vortex vigorously for 2 minutes. 10. Separate: Centrifuge at 3,000 × g for 5 minutes. 11. Collect: The analyte is now concentrated in the small aqueous (bottom) droplet as a salt.[1] 12. Inject: Inject 20-50 µL of the lower aqueous phase directly into the HPLC system.

Analytical Characterization

Once isolated, DHTBN must be validated using chromatographic and spectroscopic methods.[1]

HPLC-UV/MS Conditions

The polarity shift caused by the hydroxyl group results in DHTBN eluting earlier than Terbinafine and N-desmethylterbinafine on Reverse-Phase columns.[1]

ParameterCondition
Column C18 (e.g., Hypersil ODS, 5 µm, 150 × 4.6 mm)
Mobile Phase Acetonitrile : Buffer (45:55 v/v)
Buffer Composition 0.02 M H₃PO₄ + 0.012 M Triethylamine (pH ~3.[1]0)
Flow Rate 1.0 - 1.2 mL/min
Detection (UV) 224 nm (Absorption max of naphthalene ring)
Detection (MS) ESI Positive Mode, [M+H]⁺ = 294.2
Mass Spectrometry Fragmentation (MS/MS)

In a Triple Quadrupole system (MRM mode), use the following transitions for confirmation:

  • Precursor Ion: m/z 294.2 [M+H]⁺[1]

  • Product Ion 1 (Quantifier): m/z 141.1 (Naphthylmethyl cation) - Characteristic of the naphthalene ring.[1]

  • Product Ion 2 (Qualifier): m/z 154.1 (Side chain fragment) - Confirms the modified heptenyne chain.

NMR Validation Criteria

If isolating for structural elucidation (e.g., from preparative scale urine extraction), look for these key ¹H-NMR signals (in CDCl₃ or MeOD):

  • Loss of N-Methyl: Disappearance of the singlet at ~2.2 ppm (present in parent).[1]

  • Side Chain Oxidation: The parent tert-butyl signal (9H singlet at ~1.2 ppm) splits.[1] You will observe a gem-dimethyl signal (6H) and a new methylene signal (-CH₂-OH) shifted downfield to ~3.5-4.0 ppm.[1]

Scientific Significance & Toxicology

Understanding DHTBN is essential for evaluating the safety profile of terbinafine.[1]

  • Clearance Marker: Accumulation of DHTBN in plasma suggests inhibition or saturation of the downstream oxidation pathway (conversion to carboxylate).[1]

  • Renal Excretion: Unlike the parent drug, DHTBN and its carboxylate successor are hydrophilic enough to be excreted in urine.[1]

  • Toxicity Potential: While DHTBN itself is generally stable, its precursors (specifically the aldehyde intermediate formed before the carboxylate) can be reactive.[1][2] Monitoring the ratio of Alcohol (DHTBN) to Acid (Carboxy) can indicate aldehyde dehydrogenase activity.[1]

References

  • Humbert, H., et al. (1998). Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration.[1][4] Biopharmaceutics & Drug Disposition. Link

  • Vickers, A. E., et al. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions.[1] Drug Metabolism and Disposition. Link

  • Iverson, S. L., & Uetrecht, J. P. (2001). Identification of a reactive metabolite of terbinafine: insights into terbinafine-induced hepatotoxicity.[1][2] Chemical Research in Toxicology. Link[1]

  • Zehender, H., et al. (1995). Simultaneous determination of Terbinafine and five metabolites in human plasma and urine by high performance liquid chromatography.[1][5] Journal of Chromatography B. Link

In Vitro Metabolism of Terbinafine to N-Desmethylhydroxyterbinafine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in vitro characterization of terbinafine metabolism, specifically focusing on the sequential biotransformation pathway leading to N-desmethylhydroxyterbinafine . While terbinafine is widely recognized for its primary N-demethylation and the formation of the reactive aldehyde TBF-A, the formation of N-desmethylhydroxyterbinafine represents a critical clearance pathway involving multiple cytochrome P450 (CYP) oxidation steps.

This document is designed for DMPK scientists and researchers, providing a self-validating experimental framework using Human Liver Microsomes (HLM) and LC-MS/MS quantification.

Mechanistic Enzymology

The formation of N-desmethylhydroxyterbinafine is a two-step oxidative process. Understanding the enzymology is prerequisite to designing the incubation conditions, particularly regarding inhibitor selection and kinetic timeframes.

The Sequential Pathway

Terbinafine is a lipophilic allylamine. Its conversion to the hydrophilic N-desmethylhydroxyterbinafine involves:

  • Step 1: N-Demethylation

    • Reaction: Removal of the N-methyl group.[1][2]

    • Primary Enzymes: CYP2C9 (major), CYP1A2, CYP3A4.[3][4]

    • Product: N-desmethylterbinafine (dTBF).

  • Step 2: Hydroxylation

    • Reaction: Oxidation of the aliphatic side chain or the naphthalene ring (typically at the C7 position).

    • Primary Enzymes: CYP2C9, CYP1A2, CYP2C8, CYP2C19.[3][4]

    • Product: N-desmethylhydroxyterbinafine (dTBF-OH).

Critical Note on CYP2D6: Terbinafine is a potent inhibitor of CYP2D6 (


) but is not significantly metabolized by it.[3] Experimental designs using CYP2D6 inhibitors to block this pathway are unnecessary and may yield confounding results.
Pathway Visualization

The following diagram illustrates the sequential oxidation and the enzymatic contributions.

TerbinafineMetabolism TBF Terbinafine (Parent) dTBF N-Desmethylterbinafine (Intermediate) TBF->dTBF N-Demethylation CYP2C9, CYP1A2, CYP3A4 TBFA TBF-A (Reactive Aldehyde) TBF->TBFA Direct Oxidation (Minor Path) Target N-Desmethylhydroxyterbinafine (Target Metabolite) dTBF->Target Hydroxylation CYP2C9, CYP1A2, CYP2C19 dTBF->TBFA Oxidation

Figure 1: Sequential metabolic pathway of terbinafine.[1][2] The green node represents the target analyte for this guide.

Experimental Design Strategy

System Selection: HLM vs. rCYP
  • Human Liver Microsomes (HLM): Recommended for this protocol. HLM contains the full complement of CYPs required for the sequential reaction (Step 1 + Step 2).

  • Recombinant CYPs (rCYP): Useful only for phenotyping. Using single rCYPs will likely stall at the intermediate (dTBF) unless a "cocktail" of enzymes is used, which introduces unnecessary variability.

Kinetic Considerations

Because the target is a secondary metabolite, a "lag phase" is often observed in kinetic plots.

  • Incubation Time: Must be sufficient to allow accumulation of the intermediate (dTBF) before significant formation of the secondary metabolite (dTBF-OH) occurs.

  • Linearity Check: Perform a time-course study (0, 15, 30, 60, 90 min) to establish the linear range for the secondary step.

Detailed Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Test Article Terbinafine HCl (>99% purity)Substrate
System Pooled HLM (20 mg/mL protein)Enzyme source
Buffer 100 mM Potassium Phosphate (pH 7.4)Physiological pH maintenance
Cofactor NADPH Regenerating SystemElectron donor (G6P, G6PDH, NADP+)
Quench Ice-cold Acetonitrile (ACN) + ISProtein precipitation & Internal Std
Internal Std Terbinafine-d7 or CarbamazepineNormalization
Step-by-Step Incubation Workflow

Step 1: Preparation of Stocks

  • Prepare a 10 mM stock of Terbinafine in DMSO.

  • Dilute to 100

    
     working solution in Phosphate Buffer (keep DMSO < 0.1% in final assay).
    

Step 2: Pre-Incubation

  • Thaw HLM on ice.

  • In a 96-well plate or microcentrifuge tubes, mix:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4)

    • Microsomes: Final concentration 0.5 mg/mL

    • Substrate: Terbinafine (Final conc. 1

      
       and 10 
      
      
      
      )
  • Pre-incubate at 37°C for 5 minutes to equilibrate.

Step 3: Reaction Initiation

  • Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH final).

  • Control: Include a "No NADPH" control to rule out non-enzymatic degradation.

Step 4: Incubation & Termination

  • Incubate at 37°C with shaking (approx. 400 rpm).

  • At designated timepoints (e.g., 60 min), remove aliquots.

  • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (IS).

  • Vortex vigorously for 30 seconds.

Step 5: Extraction

  • Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet proteins.

  • Transfer supernatant to LC-MS vials. Dilute 1:1 with water to match initial mobile phase conditions.

Workflow Visualization

ProtocolWorkflow Start Thaw HLM & Reagents Mix Mix Buffer + HLM + Terbinafine (Pre-warm 37°C, 5 min) Start->Mix Initiate Add NADPH (Start Reaction) Mix->Initiate Incubate Incubate 37°C (Time: 30-90 min) Initiate->Incubate Quench Quench with ACN + IS (Stop Reaction) Incubate->Quench Centrifuge Centrifuge (4000g, 15 min) Quench->Centrifuge Analyze LC-MS/MS Analysis (Detect m/z 294) Centrifuge->Analyze

Figure 2: Standardized workflow for HLM incubation and metabolite extraction.

Analytical Strategy (LC-MS/MS)

Detection of N-desmethylhydroxyterbinafine requires specific mass transitions. Since standards for this secondary metabolite may be custom-synthesized or rare, predictive MRMs are essential.

Mass Spectrometry Conditions
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[5][6]

  • Source Temperature: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions
AnalytePrecursor Ion (

)
Product Ion (

)
Rationale
Terbinafine 292.4

141.1Naphthalene fragment
N-Desmethylterbinafine 278.4

141.1Loss of methyl (-14 Da)
N-Desmethylhydroxyterbinafine 294.4

157.1 or 141.1 Demethylation (-14) + Hydroxylation (+16) = Net +2 Da

Note: The product ion 141.1 (naphthalene methyl) is common to all if the hydroxylation occurs on the side chain. If hydroxylation occurs on the ring, the product ion may shift to 157.1.

Chromatography[6][8][9]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Terbinafine is highly lipophilic and will elute late; the polar metabolites (hydroxy/desmethyl) will elute earlier.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

For the secondary metabolite, standard depletion kinetics (


) of the parent drug reflect the total consumption. To quantify the formation of N-desmethylhydroxyterbinafine specifically:
  • Quantify: Measure the Area Under the Curve (AUC) of the m/z 294 peak.

  • Ratio: If a standard is unavailable, report as "Peak Area Ratio" relative to Internal Standard.

  • Metabolic Ratio:

    
    
    
Troubleshooting Low Yield

If N-desmethylhydroxyterbinafine levels are low:

  • Check Protein Conc: Increase HLM concentration to 1.0 mg/mL.

  • Extend Time: Secondary metabolites require time to form. Extend incubation to 90 or 120 minutes (ensure linearity).

  • Check pH: CYP2C9 (a major contributor) is pH sensitive; ensure buffer is strictly pH 7.4.

References

  • Vickers, A. E., et al. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029-1038.[3] Link

  • Humbert, H., et al. (1998). Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration.[7] Biopharmaceutics & Drug Disposition, 19(7), 417-423.[7] Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Iverson, S. L., & Uetrecht, J. P. (2001). Identification of a reactive metabolite of terbinafine: insights into the mechanism of induction of idiosyncratic skin reactions. Chemical Research in Toxicology, 14(2), 175-181. Link

Sources

The Role of Cytochrome P450 in the Metabolic Bioactivation and Detoxification of Terbinafine: A Focus on N-Desmethylhydroxyterbinafine Formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Executive Summary

Terbinafine, a widely prescribed allylamine antifungal agent, undergoes extensive and complex metabolism primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1][2] This biotransformation is a critical determinant of the drug's clearance, efficacy, and potential for toxicity. The metabolic fate of terbinafine is dichotomous: one set of pathways leads to the formation of a potentially reactive metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), which has been implicated in rare cases of idiosyncratic hepatotoxicity.[2][3][4][5] Concurrently, competing pathways lead to a series of oxidized and detoxified metabolites, including N-desmethylhydroxyterbinafine. Understanding the specific CYP isozymes that govern the flux through these competing bioactivation and detoxification routes is paramount for drug development professionals and researchers. This guide provides a detailed examination of the enzymatic machinery responsible for terbinafine metabolism, with a specific focus on the multi-step enzymatic cascade leading to the formation of N-desmethylhydroxyterbinafine, and outlines the state-of-the-art methodologies used to elucidate these complex interactions.

Introduction to Terbinafine Metabolism

Terbinafine: An Allylamine Antifungal

Terbinafine is a synthetic allylamine antifungal used to treat fungal infections of the skin and nails.[6] Its mechanism of action involves the non-competitive inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[6][7] This disruption of the fungal cell membrane leads to cell death.[3][7] As a highly lipophilic compound, terbinafine tends to accumulate in fatty tissues, skin, and nails.[6][8] Its clearance from the body is almost entirely dependent on hepatic metabolism.[7]

The Cytochrome P450 Superfamily: Architects of Drug Metabolism

The CYP enzyme system, particularly abundant in the liver, is the primary engine for the metabolism of a vast array of xenobiotics, including most therapeutic drugs.[9] These enzymes catalyze a variety of oxidative reactions, generally converting lipophilic compounds into more hydrophilic (water-soluble) products that can be more easily excreted.[9] The activity of CYP enzymes is a critical factor influencing a drug's action, bioavailability, and safety profile.[9] Inter-individual variations in drug response are often attributable to genetic polymorphisms, induction, or inhibition of these enzymes.[9]

The Metabolic Dichotomy: Bioactivation vs. Detoxification

The metabolism of terbinafine presents a classic example of a metabolic fork, where the parent compound can be shunted down different pathways with opposing toxicological outcomes.

  • Bioactivation Pathway: A significant area of research focuses on N-dealkylation pathways that produce the reactive aldehyde TBF-A.[1][2][4] This electrophilic species is capable of forming adducts with cellular macromolecules, a mechanism proposed to underlie terbinafine-induced hepatotoxicity.[2][4]

  • Detoxification Pathways: Competing with TBF-A formation are several other oxidative pathways, including N-demethylation, alkyl side-chain oxidation, and dihydrodiol formation, which produce more readily excretable metabolites.[10][11] The formation of N-desmethylhydroxyterbinafine is a key outcome of this detoxification system.

The Multi-Enzyme System of Terbinafine Biotransformation

The biotransformation of terbinafine is not the responsibility of a single enzyme but rather a collaborative effort of at least seven distinct CYP isozymes.[10][11] This multi-enzyme involvement suggests a robust metabolic system but also creates a complex landscape for predicting drug-drug interactions (DDIs).

Primary Metabolic Pathways

Four major biotransformation routes have been identified for terbinafine[10][11]:

  • N-demethylation: Removal of the N-methyl group to form N-desmethylterbinafine.

  • Alkyl Side Chain Oxidation: Hydroxylation on the tert-butyl group.

  • Dihydrodiol Formation: Oxidation of the naphthalene ring.

  • Deamination: Cleavage of the side chain, which can lead to TBF-A formation.

Key Cytochrome P450 Isozymes Involved

While many CYPs show some activity towards terbinafine, in vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes (rhCYPs) have identified several key contributors.

CYP IsozymeMajor Role(s) in Terbinafine MetabolismReference
CYP2C9 Major contributor to N-demethylation; dihydrodiol formation. Plays a critical role in overall metabolism, even exceeding CYP3A4 in N-demethylation.[2][10][11][12]
CYP3A4 Involved in all three N-dealkylation pathways leading to TBF-A; deamination. A major contributor to overall clearance.[2][3][10][11]
CYP1A2 N-demethylation; dihydrodiol formation; side chain oxidation.[10][11]
CYP2C19 Contributes to all N-dealkylation pathways; side chain oxidation; hydroxylation of terbinafine and desmethyl-terbinafine.[3][10][11]
CYP2C8 N-demethylation; side chain oxidation.[3][10][11]
CYP2D6 Minor role in N-demethylation. Notably, terbinafine is a potent inhibitor of this enzyme.[3][7][10]
Other CYPs CYP2A6, 2B6, and 2E1 are involved in specific hydroxylation steps.[3]

Mechanistic Deep Dive: Formation of N-Desmethylhydroxyterbinafine

N-desmethylhydroxyterbinafine is a product of sequential oxidation. Its formation represents a two-step detoxification process requiring the coordinated action of multiple CYP isozymes. The predominant sequence involves N-demethylation followed by hydroxylation.

Pathway: N-Demethylation followed by Hydroxylation

Step 1: N-Demethylation of Terbinafine The initial and crucial step is the removal of the N-methyl group from the parent terbinafine molecule to yield N-desmethylterbinafine. This reaction is catalyzed by a broad range of CYPs, highlighting the redundancy and resilience of this clearance pathway.

  • Primary Contributing Enzymes: Extensive research has shown that N-demethylation is mediated primarily by CYP2C9 , CYP1A2 , and CYP2C8 .[10][11] More recent, sensitive studies have expanded this list to include significant contributions from CYP2C19 and CYP3A4 , and minor roles for CYP2D6 and CYP2B6 .[3] In fact, some analyses suggest CYP2C9 and CYP3A4 are the dominant drivers of this conversion, accounting for a substantial portion of terbinafine's metabolic clearance.[12]

Step 2: Hydroxylation of N-Desmethylterbinafine Once N-desmethylterbinafine is formed, it serves as a substrate for a subsequent hydroxylation reaction. This step further increases the polarity of the metabolite, facilitating its eventual elimination.

  • Primary Contributing Enzymes: The production of hydroxydesmethyl-terbinafine is catalyzed by a specific cohort of enzymes: CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C19, and CYP3A4 .[3] It is noteworthy that the loss of the N-methyl group appears to alter the substrate specificity, engaging a slightly different set of CYPs compared to the hydroxylation of the parent terbinafine molecule.[3]

Visualizing the Pathway

The following diagram illustrates the sequential enzymatic reactions leading to the formation of N-desmethylhydroxyterbinafine.

Terbinafine_Metabolism cluster_path Metabolic Pathway to N-Desmethylhydroxyterbinafine cluster_enzymes1 Contributing P450 Isozymes (Step 1) cluster_enzymes2 Contributing P450 Isozymes (Step 2) Terbinafine Terbinafine Desmethyl N-Desmethylterbinafine Terbinafine->Desmethyl Step 1: N-Demethylation DOL N-Desmethylhydroxyterbinafine (Detoxified Metabolite) Desmethyl->DOL Step 2: Hydroxylation CYP2C9 CYP2C9 CYP2C9->Terbinafine CYP3A4 CYP3A4 CYP3A4->Terbinafine CYP1A2 CYP1A2 CYP1A2->Terbinafine CYP2C19 CYP2C19 CYP2C19->Terbinafine CYP2C8 CYP2C8 CYP2C8->Terbinafine CYP1A2_2 CYP1A2 CYP1A2_2->Desmethyl CYP2C19_2 CYP2C19 CYP2C19_2->Desmethyl CYP3A4_2 CYP3A4 CYP3A4_2->Desmethyl CYP2A6 CYP2A6 CYP2A6->Desmethyl CYP2B6 CYP2B6 CYP2B6->Desmethyl CYP2C8_2 CYP2C8 CYP2C8_2->Desmethyl

Caption: Sequential P450-mediated metabolism of terbinafine.

Experimental Methodologies for CYP Phenotyping

Elucidating the specific roles of CYP isozymes requires a multi-pronged experimental approach that combines broad screening with detailed kinetic analysis. The trustworthiness of these findings relies on using self-validating systems that progress from a general to a specific understanding.

Rationale for In Vitro Models
  • Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum isolated from human liver tissue. They contain a full complement of CYP enzymes at physiologically relevant levels, making them the gold standard for initial metabolic screening and inhibitor phenotyping.

  • Recombinant Human Enzymes (rhCYPs): These are individual CYP enzymes expressed in a cellular system (e.g., baculovirus-infected insect cells). Using rhCYPs allows for the unambiguous assignment of a metabolic reaction to a specific enzyme and is essential for determining enzyme kinetics (e.g., Vmax, Km) for individual isoforms. This moves the investigation from correlation (in HLMs) to causation.

Protocol: Reaction Phenotyping using Chemical Inhibitors in HLMs

This protocol aims to identify which CYP isozymes are involved in a given metabolic reaction by observing the degree of inhibition of metabolite formation in the presence of isozyme-specific chemical inhibitors.

  • Preparation: Prepare a stock solution of terbinafine in a suitable solvent (e.g., methanol). Prepare stock solutions of selective CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, (+)-N-3-benzylnirvanol for CYP2C19) in buffer.[3]

  • Incubation Setup: In microcentrifuge tubes, combine phosphate buffer (pH 7.4), pooled HLMs (e.g., 0.5 mg/mL), and the specific CYP inhibitor. Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

  • Reaction Initiation: Add terbinafine to the mixture to start the reaction. The concentration should be at or below the apparent Km if known, to maximize inhibitory effects.

  • Cofactor Addition: Add the NADPH-regenerating system (cofactor for CYP activity) to initiate metabolism. The final incubation volume is typically 200-500 µL.

  • Reaction Quenching: After a predetermined time (e.g., 15-30 minutes, within the linear range of formation), terminate the reaction by adding a cold stop solution, such as acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the amount of N-desmethylhydroxyterbinafine formed using a validated LC-MS/MS method. Compare the results to a control incubation without the inhibitor. Significant reduction in metabolite formation implicates the targeted CYP isozyme.

Protocol: Kinetic Analysis using Recombinant Human CYPs

This protocol determines the kinetic parameters (Vmax and Km) for a specific CYP isozyme, providing a measure of the enzyme's efficiency in catalyzing the reaction.

  • Reagent Preparation: Prepare a range of terbinafine concentrations, bracketing the expected Km value.

  • Incubation: In separate tubes, combine buffer, a specific rhCYP isozyme (e.g., recombinant CYP2C9), and cytochrome P450 reductase. Pre-warm to 37°C.

  • Reaction Initiation: Add a specific concentration of terbinafine to each tube.

  • Metabolism Start: Initiate the reaction by adding the NADPH-regenerating system.

  • Time Course: Incubate for a specific time, ensuring the reaction velocity is linear.

  • Termination and Processing: Stop the reaction with a cold stop solution and process the samples as described in the HLM protocol.

  • Data Analysis: Quantify the metabolite formed at each substrate concentration. Plot the reaction velocity versus substrate concentration and fit the data to the Michaelis-Menten equation (or other appropriate models like the Hill equation for cooperative kinetics) to determine Vmax and Km.[12]

Workflow: Analytical Quantification by LC-MS/MS

The accurate quantification of metabolites is the cornerstone of metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Quench 1. Quench Reaction (Acetonitrile + IS) Centrifuge 2. Protein Precipitation (Centrifugation) Quench->Centrifuge Extract 3. Supernatant Transfer Centrifuge->Extract LC 4. Chromatographic Separation (e.g., C18 Column) Extract->LC MS1 5. Ionization & Precursor Ion Selection (Q1) LC->MS1 MS2 6. Fragmentation (Q2 - CID) MS1->MS2 MS3 7. Product Ion Detection (Q3 - MRM) MS2->MS3 Data 8. Data Processing (Quantification) MS3->Data

Caption: Standard workflow for sample analysis in in-vitro metabolism studies.

Quantitative Insights and Data Synthesis

Kinetic data reveals the relative importance of different enzymes. While a specific Vmax/Km for N-desmethylhydroxyterbinafine formation is not detailed in the literature, the parameters for the prerequisite N-demethylation step are available.

PathwayMean Km (µM)Mean Vmax (nmol/h/mg protein)Primary CYPsReference
N-demethylation ~27.8~9.8CYP2C9, CYP1A2, CYP2C8[10][11]
Dihydrodiol Formation ~4.4~13.5CYP2C9, CYP1A2[10][11]
Deamination ~20.3~82.0CYP3A4[10][11]

Note: Data from HLM studies. Vmax and Km values can vary significantly between individual enzymes and experimental systems.

Recent studies confirm that a combination of CYP2C9 and CYP3A4 metabolic capacities accounts for at least 80% of the conversion of terbinafine to the reactive aldehyde TBF-A, while also playing a dominant role in the initial N-demethylation step that leads to N-desmethylhydroxyterbinafine.[12] This places these two enzymes at a critical juncture, directing metabolic traffic toward either bioactivation or detoxification.

Broader Implications for Drug Development

Drug-Drug Interaction (DDI) Potential

The central role of CYP2C9 and CYP3A4 in terbinafine metabolism makes it susceptible to DDIs.[13]

  • Inhibitors: Co-administration of strong inhibitors of both CYP2C9 and CYP3A4 (e.g., fluconazole) can significantly increase terbinafine exposure, potentially raising safety concerns.[13]

  • Inducers: Conversely, strong inducers of these enzymes (e.g., rifampin) could decrease terbinafine efficacy.

  • Terbinafine as an Inhibitor: It is also crucial to recognize that terbinafine itself is a potent competitive inhibitor of CYP2D6 .[7][10][11] This means terbinafine can significantly increase the plasma concentrations of co-administered drugs that are substrates of CYP2D6 (e.g., certain beta-blockers, antidepressants), a critical consideration in clinical practice.

Inter-individual Variability and Pharmacogenetics

The genes encoding for key metabolizing enzymes, particularly CYP2C9 and CYP2C19, are known to be polymorphic in the human population. Individuals carrying reduced-function alleles ("poor metabolizers") may exhibit altered metabolic profiles, potentially leading to reduced clearance and an altered ratio of bioactivation to detoxification metabolites. While the clinical impact for terbinafine remains understudied, knowledge of the key CYPs provides a foundation for investigating the role of pharmacogenetics in patient outcomes and mitigating risks.[3][5]

Conclusion

The formation of N-desmethylhydroxyterbinafine is a multi-step metabolic process emblematic of a detoxification pathway for the antifungal agent terbinafine. This process is orchestrated by a consortium of cytochrome P450 enzymes, with a sequential pathway involving initial N-demethylation (driven largely by CYP2C9, CYP3A4, and CYP1A2) followed by hydroxylation of the resulting N-desmethylterbinafine intermediate (catalyzed by CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C19, and CYP3A4). This pathway directly competes with bioactivation routes that produce the potentially toxic aldehyde TBF-A. A thorough understanding of the specific roles and kinetics of these CYP isozymes, gained through rigorous in vitro methodologies, is essential for predicting drug-drug interactions, understanding inter-individual variability, and ultimately ensuring the safe and effective use of terbinafine in diverse patient populations.

References

  • Flynn, N., et al. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology. Available at: [Link]

  • Flynn, N., et al. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. PubMed. Available at: [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Pharmacology & Therapeutics. Available at: [Link]

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Available at: [Link]

  • Vickers, A. E., et al. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition. Available at: [Link]

  • Shah, N., & Tosti, A. (2023). Terbinafine. StatPearls. Available at: [Link]

  • Ueng, Y. F., et al. (2007). Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition. Drug Metabolism and Disposition. Available at: [Link]

  • Dang, N. L., et al. (2019). N-Dealkylation of terbinafine pathways leading to formation of reactive TBF-A. ResearchGate. Available at: [Link]

  • Barnette, D., et al. (2019). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. NIH Public Access. Available at: [Link]

  • Al-Majed, A. R., et al. (2016). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Arabian Journal of Chemistry. Available at: [Link]

  • Schleiff, M. A., et al. (2020). Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity. ResearchGate. Available at: [Link]

  • Flynn, N., et al. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology. Available at: [Link]

  • Vickers, A. E., et al. (1999). Multiple Cytochrome P-450s Involved in the Metabolism of Terbinafine Suggest a Limited Potential for Drug-Drug Interactions. BioKB. Available at: [Link]

  • National Center for Biotechnology Information. Terbinafine. PubChem Compound Summary. Available at: [Link]

  • Acute Porphyria Drugs Database. D01BA02 - Terbinafine. The Drug Database for Acute Porphyria. Available at: [Link]

  • Schleiff, M. A., et al. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. Molecular Pharmaceutics. Available at: [Link]

  • U.S. Food and Drug Administration. Drugs@FDA: Lamisil (terbinafine hydrochloride). ClinPGx. Available at: [Link]

  • Flynn, N., et al. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Personal Website. Available at: [Link]

  • PharmGKB. Annotation of FDA Label for terbinafine and CYP2D6. ClinPGx. Available at: [Link]

Sources

Physicochemical & Metabolic Profile of N-Desmethylhydroxyterbinafine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of N-Desmethylhydroxyterbinafine (DHTBN) , a pivotal secondary metabolite of the allylamine antifungal agent Terbinafine. It is designed for researchers in pharmacokinetics, bioanalysis, and drug metabolism.

Executive Technical Summary

N-Desmethylhydroxyterbinafine (DHTBN) represents a dual-modified metabolite of Terbinafine, formed via N-demethylation followed by terminal hydroxylation (or vice versa). As a significant polar metabolite found in plasma and urine, it serves as a critical biomarker for hepatic clearance involving CYP2C9, CYP1A2, and CYP3A4 .

Unlike the parent lipophilic drug, DHTBN exhibits increased polarity, facilitating renal excretion. Its presence indicates the extensive "first-pass" and systemic metabolism characteristic of the allylamine class.

Chemical Identity & Structural Logic[1]

DHTBN retains the core naphthalene and heptenyne scaffolds of Terbinafine but undergoes two distinct structural modifications:

  • N-Dealkylation: Loss of the N-methyl group (Secondary Amine formation).

  • Hydroxylation: Oxidation of the terminal tert-butyl group to a primary alcohol.

Nomenclature & Identifiers
ParameterTechnical Detail
IUPAC Name (E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-yn-1-ol
Common Name N-Desmethylhydroxyterbinafine (DHTBN)
CAS Registry 162227-14-7
Molecular Formula C₂₀H₂₃NO
Molecular Weight 293.41 g/mol
Parent Drug Terbinafine (C₂₁H₂₅N)
Structural Visualization

The following diagram illustrates the core scaffold and the specific sites of metabolic modification.

DHTBN_Structure cluster_mods Metabolic Modifications Naphthalene Naphthalene Ring (Lipophilic Anchor) Linker Methylamino Linker (Secondary Amine) Naphthalene->Linker C1 Attachment Chain Heptenyne Chain (Conjugated System) Linker->Chain N-C7 Bond Mod1 Site 1: N-Demethylation (Loss of -CH3) Linker->Mod1 Terminal Hydroxylated Terminus (-C(CH3)2-CH2OH) Chain->Terminal C3-C2 Bond Mod2 Site 2: ω-Hydroxylation (Gain of -OH) Terminal->Mod2

Caption: Structural logic of N-Desmethylhydroxyterbinafine showing the lipophilic naphthalene anchor and the polar hydroxylated terminus.

Physicochemical Properties

The dual modification significantly alters the physicochemical landscape of the molecule compared to Terbinafine.

PropertyValue / CharacteristicScientific Context
Solubility Soluble in Methanol, DMSO, Acetonitrile.The hydroxyl group confers greater polarity than the parent, making it less soluble in hexane but more soluble in polar organic solvents.
LogP (Predicted) 3.5 – 3.8 A significant drop from Terbinafine (LogP ~5.5-6.0). The -OH group contributes ~ -1.5 to -2.0 units; N-demethylation contributes ~ -0.3.
pKa (Base) 9.2 – 9.6 (Amine)As a secondary amine, it retains basicity similar to the parent tertiary amine, ensuring it remains protonated at physiological pH.
H-Bond Donors 2 (NH, OH)Increased capacity for hydrogen bonding compared to Terbinafine (0 donors), affecting membrane permeability and receptor binding.
H-Bond Acceptors 2 (N, O)
Physical State Off-white to pale beige solidTypical for hydrochloride salts of allylamine metabolites.

Metabolic Pathway & Biosynthesis

DHTBN is a downstream product of the primary metabolite N-desmethylterbinafine (DTBN) . The pathway involves sequential oxidation and dealkylation mediated by hepatic Cytochrome P450 enzymes.

Mechanistic Flow[3]
  • Phase I (N-Demethylation): Terbinafine is demethylated by CYP2C9, CYP1A2, and CYP3A4 to form DTBN.

  • Phase I (Hydroxylation): DTBN undergoes terminal hydroxylation (likely CYP-mediated) to form DHTBN.

    • Note: The reverse order (Hydroxylation then Demethylation) is possible but less kinetically favored in major clearance pathways.

Metabolic_Pathway Terbinafine Terbinafine (Parent Drug) DTBN N-Desmethylterbinafine (Primary Metabolite) Terbinafine->DTBN CYP2C9, CYP1A2 (N-Demethylation) HTBN Hydroxyterbinafine Terbinafine->HTBN CYP2C9 DHTBN N-Desmethylhydroxyterbinafine (Secondary Metabolite) DTBN->DHTBN CYP Enzymes (ω-Hydroxylation) Clearance Renal Excretion / Conjugation DHTBN->Clearance Glucuronidation HTBN->DHTBN Minor Pathway

Caption: Primary metabolic cascade transforming Terbinafine into DHTBN via sequential oxidation and dealkylation.

Experimental Protocol: Bioanalytical Isolation

Objective: Isolation and quantification of DHTBN from plasma or microsomal incubation matrices using Solid Phase Extraction (SPE) and LC-MS/MS.

Reagents & Standards
  • Internal Standard (IS): Terbinafine-d7 or N-desmethylterbinafine-d7.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.

  • Matrix: Human Plasma or Liver Microsomes.

Step-by-Step Methodology
1. Sample Preparation (Protein Precipitation/SPE)
  • Aliquot: Transfer 100 µL of plasma/microsomal supernatant to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard solution (100 ng/mL in MeOH).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer clear supernatant to an autosampler vial.

    • Self-Validating Check: If supernatant is cloudy, perform a secondary filtration (0.22 µm PTFE) to prevent column clogging.

2. LC-MS/MS Configuration
  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Profile:

    • 0-1 min: 95% A (Equilibration)

    • 1-6 min: Linear gradient to 10% A (Elution of non-polars)

    • 6-8 min: Hold 10% A

    • 8.1 min: Re-equilibrate to 95% A

  • Flow Rate: 0.4 mL/min.

3. Detection Parameters (MRM Mode)

Target the specific mass transitions for DHTBN.

  • Precursor Ion (Q1): m/z 294.2 [M+H]⁺

  • Product Ions (Q3):

    • Quantifier:m/z 141.1 (Naphthalene moiety fragment)

    • Qualifier:m/z 91.1 (Tropylium ion characteristic of benzyl/naphthyl)

  • Retention Time Logic: DHTBN will elute earlier than N-desmethylterbinafine and Terbinafine due to the polar hydroxyl group.

References

  • Vickers, A. E., et al. (1999).[1] In vitro and in vivo biotransformation of terbinafine in man and relevant species. Drug Metabolism and Disposition. Link

  • Iverson, S. L., & Uetrecht, J. P. (2001).[1] Identification of a reactive metabolite of terbinafine: insights into the mechanism of hepatotoxicity. Chemical Research in Toxicology. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1549008, Terbinafine. Retrieved from PubChem.[2] Link

  • Humbert, H., et al. (1995). Pharmacokinetics of terbinafine and its five major metabolites in plasma and urine. Biopharmaceutics & Drug Disposition. Link

Sources

Technical Guide: Spectroscopic Characterization of N-Desmethylhydroxyterbinafine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of N-Desmethylhydroxyterbinafine , a pivotal Phase I metabolite of the antifungal agent Terbinafine. This document is structured for analytical chemists and DMPK scientists, focusing on the structural elucidation logic, mass spectrometric fragmentation, and NMR assignment strategies required to distinguish this metabolite from its isomers.

Executive Summary & Metabolic Context

N-Desmethylhydroxyterbinafine (C


H

NO, MW 293.41 Da) represents a dual-transformation metabolite of Terbinafine. It is formed via two primary enzymatic modifications:
  • N-Demethylation: Removal of the N-methyl group (mediated by CYP2C9, CYP1A2).[1][2]

  • Hydroxylation: Oxidation of the aliphatic side chain (specifically the tert-butyl group) or the naphthalene ring.

While ring-hydroxylated isomers exist, the side-chain hydroxylated variant (oxidation of a terminal methyl to a hydroxymethyl group) is the critical intermediate precursor to N-desmethylcarboxyterbinafine , the major urinary metabolite in humans. This guide focuses on characterizing this specific pharmacokinetically relevant isomer.

Why Characterization Matters
  • Bioanalysis: Distinguishing the hydroxy metabolite (m/z 294) from the N-oxide of the desmethyl metabolite (also m/z 294) is critical for accurate PK modeling.

  • Toxicity: Understanding the stability of the allylamine bridge in this metabolite is essential, as cleavage can generate reactive aldehydes (e.g., TBF-A) implicated in idiosyncratic hepatotoxicity.

Physicochemical Profile

PropertyParent (Terbinafine)Metabolite (N-Desmethylhydroxy)
Formula C

H

N
C

H

NO
Monoisotopic Mass 291.20 Da293.18 Da
[M+H]

292.21294.19
Key Functional Groups Tertiary Allylamine, Naphthalene, AlkyneSecondary Amine, Primary Alcohol (or Phenol), Alkyne
UV

224, 283 nm~224, 283 nm (Naphthalene chromophore retained)

Mass Spectrometry (LC-MS/MS) Characterization

Mass spectrometry is the primary tool for detection in biological matrices (plasma/urine). The loss of the methyl group and the addition of oxygen create a distinct fragmentation pattern.

Ionization & Precursor Selection
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[3]

  • Precursor Ion: m/z 294.2

    
    .
    
Fragmentation Pathway (MS/MS)

The fragmentation logic relies on the cleavage of the C-N bond flanking the central nitrogen.

  • Fragment A (Naphthalene Moiety):

    • Cleavage of the N-methylene bond yields the naphthylmethyl cation .

    • m/z 141.1 (Standard Terbinafine fragment).

    • Diagnostic Value: Presence of m/z 141 indicates the naphthalene ring is likely intact (unsubstituted). If the hydroxylation were on the ring, this fragment would shift to m/z 157 .

  • Fragment B (Aliphatic Side Chain):

    • Cleavage yields the amine-containing aliphatic chain.

    • Parent Chain: m/z 152 (for Terbinafine).

    • Metabolite Chain: m/z 154 (Desmethyl + Hydroxy).

    • Mechanism:[1][2][4][5] The shift from 152 to 154 is complex. N-demethylation (-14) + Hydroxylation (+16) = Net +2.

MRM Transitions for Bioanalysis

For quantitative LC-MS/MS assays, use the following Multiple Reaction Monitoring (MRM) transitions:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Inference
Quantifier 294.2141.120-30Intact Naphthyl Ring (Hydroxylation is on side chain)
Qualifier 1 294.2154.125-35Modified Aliphatic Chain (N-desmethyl + OH)
Qualifier 2 294.2115.140+Naphthyl fragment (secondary cleavage)

NMR Spectroscopy Strategy

Nuclear Magnetic Resonance (NMR) is required to definitively locate the position of the hydroxyl group (Ring vs. Side Chain).

Sample Preparation[6]
  • Solvent: Methanol-

    
     (CD
    
    
    
    OD) or DMSO-
    
    
    .
    • Note: CD

      
      OD exchanges the amine NH and hydroxyl OH protons, simplifying the spectrum to carbon-bound protons only. Use DMSO-
      
      
      
      if observing the labile protons is necessary to confirm the secondary amine.
  • Concentration: >1 mg for

    
    H NMR; >5 mg for 
    
    
    
    C NMR.
H NMR Assignments (Predictive vs. Observed)
A. The "N-Desmethyl" Signature[1][6]
  • Parent: Strong singlet at

    
     2.20 ppm (N-CH
    
    
    
    ).
  • Metabolite: Absence of the signal at 2.20 ppm.

  • Secondary Amine: In DMSO-

    
    , a broad singlet (NH) appears around 4.0–9.0 ppm (highly variable/broad).
    
B. The "Hydroxy" Signature (Side-Chain Isomer)

This distinguishes the metabolite from simple N-desmethylterbinafine.

  • Parent (t-Butyl): Singlet at

    
     1.20 ppm (9H) representing three equivalent methyl groups.
    
  • Metabolite (Hydroxylated t-Butyl):

    • Symmetry is broken.

    • Gem-dimethyl: Singlet at

      
       ~1.15 ppm (6H).
      
    • Hydroxymethyl: Singlet (or AB quartet) at

      
       ~3.3–3.5 ppm (2H, -CH 
      
      
      
      -OH).
    • Logic: One methyl group has been oxidized to a primary alcohol.

C. Aromatic Region (Naphthalene)
  • If the spectrum shows a preserved 7-proton pattern (multiplets 7.4–8.1 ppm), the ring is unsubstituted , confirming side-chain hydroxylation.

  • If the pattern integrates to 6 protons with changed splitting, the hydroxylation is on the ring (e.g., 7-hydroxy isomer).

Key 2D NMR Correlations
  • HSQC: Correlates the new methylene protons (~3.4 ppm) to a carbon at ~65-70 ppm (typical for -CH

    
    OH).
    
  • HMBC: Long-range coupling from the gem-dimethyl protons to the carbinol carbon confirms the alcohol is on the tert-butyl scaffold.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the logical flow for isolating and characterizing this metabolite from a biological matrix.

G Input Biological Matrix (Plasma/Urine) SPE Solid Phase Extraction (C18 / Mixed Mode) Input->SPE LC UPLC Separation (C18, Gradient Elution) SPE->LC MS_Check MS/MS Screening Target: m/z 294 LC->MS_Check Frag_Analysis Fragmentation Analysis Check m/z 141 vs 157 MS_Check->Frag_Analysis Path_Ring m/z 157 Detected (Ring Hydroxylated) Frag_Analysis->Path_Ring Ring Mod Path_Side m/z 141 Detected (Side-Chain Hydroxylated) Frag_Analysis->Path_Side Chain Mod Isolation Fraction Collection (Semi-Prep HPLC) Path_Side->Isolation NMR NMR Confirmation (1H, HSQC) Isolation->NMR Final Confirmed Structure: N-Desmethylhydroxyterbinafine NMR->Final

Figure 1: Analytical workflow for the isolation and structural verification of N-Desmethylhydroxyterbinafine.

Metabolic Pathway Context

Understanding where this metabolite fits in the biotransformation cascade is crucial for explaining its presence in samples.

Metabolism Terbinafine Terbinafine (Parent) Desmethyl N-Desmethyl- terbinafine Terbinafine->Desmethyl CYP2C9/1A2 (N-Demethylation) Hydroxy Hydroxy- terbinafine Terbinafine->Hydroxy CYP2C9/2C8 (Hydroxylation) Target N-Desmethyl- hydroxyterbinafine Desmethyl->Target Hydroxylation Hydroxy->Target N-Demethylation Carboxy N-Desmethyl- carboxyterbinafine (Major Urinary) Target->Carboxy Oxidation (Alcohol -> Acid)

Figure 2: Metabolic pathway showing N-Desmethylhydroxyterbinafine as the central intermediate to the major urinary metabolite.

Protocol: Validated LC-MS/MS Method

Objective: Quantification of N-Desmethylhydroxyterbinafine in human plasma.

  • Reagents: Acetonitrile (LC-MS grade), Ammonium Formate (10 mM, pH 3.5).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5)

    • B: Acetonitrile

  • Gradient:

    • 0.0 min: 85% A

    • 1.0 min: 85% A

    • 3.0 min: 10% A (Ramp)

    • 4.0 min: 10% A (Hold)

    • 4.1 min: 85% A (Re-equilibrate)

  • Detection: MRM Mode (Positive ESI).

    • Monitor 294.2

      
       141.1 (Cone: 30V, Collision: 25eV).
      

Self-Validation Step: Always inject a "blank" matrix sample immediately after a high-concentration standard to check for carryover, as the secondary amine moiety can adhere to stainless steel lines.

References

  • Vickers, A. E., et al. (1999).[2] In vitro and in vivo biotransformation of terbinafine in man and relevant animal species. Drug Metabolism and Disposition.[1][2][7][8] Link

  • Humbert, H., et al. (1998).[7] Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration.[7] Biopharmaceutics & Drug Disposition.[9] Link

  • Iverson, S. L., & Uetrecht, J. P. (2001).[2] Identification of a reactive metabolite of terbinafine: insights into terbinafine-induced hepatotoxicity.[4][10] Chemical Research in Toxicology. Link

  • Zehender, H., et al. (1995). Simultaneous determination of terbinafine and five metabolites in human plasma and urine by high-performance liquid chromatography.[11] Journal of Chromatography B. Link

  • Walser, S. G., et al. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks.[12] Link

Sources

Technical Guide: Structural Elucidation of N-Desmethylhydroxyterbinafine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Metabolic Context

This guide details the structural elucidation of N-Desmethylhydroxyterbinafine (NDHT) , a secondary Phase I metabolite of the allylamine antifungal agent Terbinafine (Lamisil).

Terbinafine metabolism is extensively mediated by cytochrome P450 enzymes (primarily CYP2C9, CYP1A2, and CYP3A4).[1] The parent compound undergoes significant first-pass metabolism, resulting in a complex matrix of metabolites in plasma and urine.

The Elucidation Challenge: Distinguishing NDHT requires resolving two simultaneous metabolic modifications:

  • N-Demethylation: Loss of the N-methyl group (mediated by CYP2C9/1A2).

  • Hydroxylation: Addition of a hydroxyl group (-OH), typically on the naphthalene ring or the tert-butyl side chain.

This guide provides a self-validating workflow using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to definitively assign the structure, specifically differentiating between regioisomers (e.g., N-desmethyl-7-hydroxyterbinafine vs. N-desmethyl-3-hydroxyterbinafine).

Metabolic Pathway Visualization

The following diagram illustrates the logical flow from the parent drug to the target metabolite, highlighting the mass shifts utilized in detection.

TerbinafineMetabolism cluster_logic Elucidation Logic Parent Terbinafine (C21H25N) [M+H]+ = 292.20 NDT N-Desmethylterbinafine (C20H23N) [M+H]+ = 278.19 Parent->NDT CYP2C9/1A2 (-CH3, -14 Da) Carboxy Carboxy-Metabolites (Side-chain oxidation) Parent->Carboxy Side-chain Oxidation NDHT N-Desmethylhydroxyterbinafine (C20H23NO) [M+H]+ = 294.18 NDT->NDHT CYP Aromatic Hydroxylation (+O, +16 Da) Logic1 Loss of N-Methyl (NMR: Missing singlet) Logic2 Mass Shift +2 Da (vs Parent)

Figure 1: Metabolic trajectory of Terbinafine leading to NDHT. The target metabolite represents a net mass gain of +2 Da relative to the parent, derived from -14 Da (demethylation) and +16 Da (hydroxylation).

Analytical Strategy: Step-by-Step Protocol

Phase 1: Isolation and Enrichment

Before structural analysis, the metabolite must be isolated from biological matrices (urine/plasma) or microsomal incubations.

Protocol:

  • Extraction: Solid Phase Extraction (SPE) using C18 cartridges. Condition with MeOH, load sample (pH adjusted to 9.0 to ensure the amine is uncharged), wash with 5% MeOH, elute with 100% MeOH.

  • Deconjugation: As hydroxy-metabolites are often glucuronidated, treat the eluate with

    
    -glucuronidase (Helix pomatia) at 37°C for 2 hours.
    
  • Purification: Semi-preparative HPLC.

    • Column: C18 (Phenomenex Luna, 5µm, 250 x 10mm).

    • Mobile Phase: Gradient 20-80% Acetonitrile in 10mM Ammonium Acetate (pH 4.5).

    • Fraction Collection: Trigger based on UV absorbance at 224 nm (naphthalene max).

Phase 2: Mass Spectrometry (MS/MS) Fragmentation Logic

HRMS is the first line of evidence. We utilize the fragmentation pattern to localize the hydroxyl group.

Instrument Parameters:

  • Mode: ESI Positive (+).

  • Collision Energy: Stepped (20, 35, 50 eV).

Fragmentation Analysis Table:

CompoundPrecursor Ion [M+H]+Key Fragment 1 (Naphthyl)Key Fragment 2 (Allylamine Sidechain)Interpretation
Terbinafine (Parent) 292.2060 141.07 (C11H9+)152.14 (C10H18N+)Cleavage at C-N bond.
N-Desmethylterbinafine 278.1903 141.07 (Unchanged)138.12 (Loss of CH3)Confirms N-demethylation.
NDHT (Target) 294.1852 157.06 (+16 Da)138.12 (Unchanged)Crucial Finding: Mass shift on naphthyl fragment confirms OH is on the ring, not the sidechain.

Mechanistic Causality: The fragmentation of allylamines typically occurs alpha to the nitrogen.

  • If the hydroxyl group were on the tert-butyl side chain, the fragment at m/z 138 would shift to m/z 154.

  • Observation of m/z 157 confirms the Hydroxynaphthalene core.

NMR Structural Elucidation (The Gold Standard)

While MS locates the modification to the naphthalene ring, only NMR can determine the exact position (regiochemistry).

Sample Prep: Dissolve ~1-2 mg of isolated NDHT in 600 µL of DMSO-d6 or Methanol-d4.

1H NMR Assignment Logic

Compare the spectrum of NDHT directly against the Terbinafine parent standard.

Key Diagnostic Signals:

  • The N-Methyl Group (Verification of Demethylation):

    • Terbinafine:[1][2][3][4][5][6][7][8] Strong singlet at

      
       ~2.20 ppm.
      
    • NDHT:Absent. (Confirms N-desmethyl status).

  • The Olefinic Protons (Side Chain Integrity):

    • Terbinafine:[1][2][3][4][5][6][7][8] Multiplets at

      
       5.7 - 6.2 ppm.[6]
      
    • NDHT: Signals remain largely unchanged, confirming the allylic system and side chain are intact.

  • The Aromatic Region (Locating the Hydroxyl):

    • Terbinafine:[1][2][3][4][5][6][7][8] 7 Aromatic protons (multiplets 7.4 - 8.1 ppm).

    • NDHT:6 Aromatic protons. [6]

    • Shift Logic: The proton ortho to the hydroxyl group will show a significant upfield shift (shielding effect of -OH).

2D NMR Workflow

To pinpoint the OH position (e.g., Position 7 vs Position 3), use HMBC (Heteronuclear Multiple Bond Correlation).

NMRWorkflow Step1 1H NMR (Confirm loss of N-Me) Step2 COSY (Trace Spin Systems) Step1->Step2 Identify aromatic pattern Step3 HSQC (Assign C-H pairs) Step2->Step3 Resolve overlapping peaks Step4 HMBC (Long range correlations) Step3->Step4 Connect ring to sidechain Result Definitive Structure: N-Desmethyl-7-hydroxyterbinafine Step4->Result Verify connectivity

Figure 2: NMR Elucidation Workflow.

Critical HMBC Correlation: Look for the correlation between the N-methylene protons (the CH2 between the Nitrogen and the Naphthalene ring) and the aromatic carbons.

  • The N-methylene protons will correlate to C1, C2, and C8a of the naphthalene ring.

  • If the OH is at position 7, the C7 carbon will show a distinct chemical shift (~155 ppm, deshielded by Oxygen) and will correlate with protons at C5 and C6.

Synthesis & Validation

To satisfy the "Trustworthiness" pillar of E-E-A-T, the elucidated structure must be confirmed via independent synthesis.

Synthetic Route (Retrosynthetic Analysis):

  • Starting Material: 7-Hydroxy-1-naphthaldehyde (commercially available or synthesized from 7-methoxy-1-tetralone).

  • Reductive Amination: React 7-hydroxy-1-naphthaldehyde with the amine side chain fragment (6,6-dimethylhept-2-en-4-yn-1-amine).

  • Conditions: Sodium triacetoxyborohydride (NaBH(OAc)3), DCM, Room Temp.

  • Result: This produces the authentic standard of N-Desmethyl-7-hydroxyterbinafine.

Validation Criteria:

  • The synthetic standard must co-elute with the biological metabolite in HPLC.

  • The MS/MS fragmentation patterns must be identical.

References

  • Novartis Pharma. (2025).[6] Lamisil (Terbinafine Hydrochloride) Prescribing Information.[6][8][Link]

  • Vickers, A. E., et al. (1999). "Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions."[1] Drug Metabolism and Disposition, 27(9), 1029-1038. [Link]

  • Iverson, S. L., & Uetrecht, J. P. (2001). "Identification of a reactive metabolite of terbinafine: insights into the mechanism of idiosyncratic drug reactions." Chemical Research in Toxicology, 14(2), 175-181. [Link]

  • Humbert, H., et al. (1995).[3] "Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine." Biopharmaceutics & Drug Disposition, 16(8), 685-694.[3] [Link]

  • Baranowska, I., et al. (2010).[4][8] "Rapid UHPLC Method for Simultaneous Determination of Vancomycin, Terbinafine, Spironolactone, Furosemide and Their Metabolites." Analytical Sciences, 26, 755-759.[8] [Link]

Sources

Commercial Availability & Analytical Profiling of N-Desmethylhydroxyterbinafine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Complexity of Terbinafine

In the development of antifungal agents, Terbinafine represents a cornerstone allylamine.[1] However, its pharmacokinetic profile is defined by extensive hepatic metabolism involving at least seven CYP450 isoenzymes (CYP2C9, CYP1A2, CYP3A4, etc.).[2] While the parent drug is well-characterized, the secondary metabolite N-Desmethylhydroxyterbinafine (CAS 162227-14-7) has emerged as a critical analyte for pediatric pharmacokinetic studies and impurity profiling in generic drug development.

This guide addresses the commercial sourcing of this specific reference standard and provides a self-validating LC-MS/MS workflow for its quantification. Unlike the primary metabolite N-desmethylterbinafine, this secondary metabolite requires specific handling due to its increased polarity and potential for isomeric interference.

Chemical Identity & Structural Context

Before sourcing, researchers must distinguish this specific metabolite from the array of hydroxy- and desmethyl- isomers. The commercially available standard typically corresponds to the side-chain hydroxylated variant.

Compound Data Card
PropertySpecification
Common Name N-Desmethylhydroxyterbinafine
Systematic Name (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-yn-1-ol
CAS Number 162227-14-7
Molecular Formula C₂₀H₂₃NO
Molecular Weight 293.41 g/mol
Key Structural Feature Loss of N-methyl group (demethylation) + Oxidation of tert-butyl terminal methyl to alcohol.[3][4]
Solubility Soluble in Methanol, DMSO; slightly soluble in Acetonitrile.

Commercial Availability & Sourcing Strategy

The sourcing of N-Desmethylhydroxyterbinafine is often complicated by nomenclature variations. It is frequently categorized as a "secondary reference standard" or an "impurity standard" rather than a primary pharmacopeial standard.

Validated Suppliers

The following entities have demonstrated inventory or synthesis capability for CAS 162227-14-7. Note: Availability fluctuates; direct inquiry is recommended.

SupplierProduct Code / Cat No.Purity GradeApplication
SynThink Chemicals SA25709>95% (HPLC)Impurity Profiling, QC
Pharmaffiliates PA 47 0631012>98%Analytical Reference
SimSon Pharma (Inquire via CAS)>95%Custom Synthesis

Procurement Warning: Do not confuse this with N-Desmethylterbinafine (CAS 99473-11-7), which lacks the hydroxyl group, or Hydroxyterbinafine (various isomers), which retains the N-methyl group. The mass difference is distinct (293.41 Da vs. 277.41 Da for N-desmethyl).

Technical Guide: Analytical Profiling (LC-MS/MS)

This protocol is designed for the separation of N-Desmethylhydroxyterbinafine from the parent drug and primary metabolites in human plasma.

Sample Preparation (Protein Precipitation)

Rationale: The metabolite is more polar than Terbinafine. Liquid-Liquid Extraction (LLE) with hexane/ether may result in poor recovery of this specific hydroxy-metabolite. Protein precipitation is preferred.

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.

  • Internal Standard: Add 20 µL of Terbinafine-d7 (or N-desmethylterbinafine-d7) working solution (500 ng/mL).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of water (to match initial mobile phase).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 100 mm).

    • Why: Provides sufficient retention for the polar hydroxy metabolite while eluting the lipophilic parent drug within a reasonable timeframe.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B (Focusing)

    • 1-6 min: Linear ramp to 90% B (Elution of metabolites then parent)

    • 6-7 min: Hold 90% B (Wash)

    • 7.1 min: Re-equilibrate 10% B

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Source Temperature: 500°C (High temp required for efficient desolvation of allylamines).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
N-Desmethylhydroxyterbinafine 294.2 [M+H]⁺141.1 25Cleavage of naphthylmethyl cation (characteristic).
115.1 40Secondary fragment for confirmation.
Terbinafine (Parent) 292.2 [M+H]⁺141.128Reference channel.

Metabolic Pathway Visualization

Understanding the origin of this metabolite is crucial for interpreting PK data. The diagram below illustrates the sequential metabolism of Terbinafine, highlighting the formation of N-Desmethylhydroxyterbinafine via CYP-mediated pathways.

TerbinafineMetabolism Figure 1: Metabolic genesis of N-Desmethylhydroxyterbinafine via dual oxidation/demethylation pathways. Terbinafine Terbinafine (Parent Drug) NDesmethyl N-Desmethylterbinafine (Primary Metabolite) Terbinafine->NDesmethyl N-demethylation (CYP2C9, 1A2, 3A4) Hydroxy Hydroxyterbinafine (Isomers) Terbinafine->Hydroxy Hydroxylation (CYP2C9, 2C8, 2B6) NDesmethylHydroxy N-Desmethylhydroxyterbinafine (CAS 162227-14-7) NDesmethyl->NDesmethylHydroxy Hydroxylation (Secondary Metabolism) Hydroxy->NDesmethylHydroxy N-demethylation Carboxy Carboxyterbinafine (Inactive) NDesmethylHydroxy->Carboxy Oxidation (Further Metabolism)

Figure 1: Metabolic genesis of N-Desmethylhydroxyterbinafine via dual oxidation/demethylation pathways.[1][2][3][4][5][6][7][8][9][10]

Quality Assurance & Stability

When handling the CAS 162227-14-7 standard, adhere to these stability protocols to prevent degradation:

  • Light Sensitivity: Allylamines are susceptible to photo-isomerization (E/Z isomerism). Store solid and solution standards in amber vials.

  • Stock Solution: Prepare primary stock (1 mg/mL) in Methanol. Stable for 6 months at -20°C.

  • Isomeric Purity: Ensure the Certificate of Analysis (CoA) specifies the (E)-isomer . The Z-isomer is a common synthesis impurity but is metabolically less relevant.

References

  • Pharmaffiliates. (n.d.). N-Desmethylhydroxyterbinafine Reference Standard. Retrieved February 9, 2026, from [Link]

  • Humbert, H., Denouël, J., Cabiac, M. D., Lakhdar, H., & Sioufi, A. (1998).[10] Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration. Biopharmaceutics & Drug Disposition, 19(7), 417-423.[10] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1549008, Terbinafine. Retrieved February 9, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-Desmethylhydroxyterbinafine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Metabolite Quantification

Terbinafine, marketed under brand names like Lamisil, is a widely used allylamine antifungal agent effective against a variety of fungal infections of the skin and nails.[1][2] Upon administration, terbinafine undergoes extensive metabolism in the liver, primarily mediated by multiple cytochrome P450 (CYP) enzymes.[3] This biotransformation leads to the formation of several metabolites, including N-desmethylhydroxyterbinafine.[4][5] The quantification of such metabolites in biological matrices like plasma is crucial for comprehensive pharmacokinetic (PK) and drug metabolism (DMPK) studies.[6][7] These measurements provide critical insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile, helping to understand inter-individual variability and potential drug-drug interactions.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive analytical technique for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[8][9][10] This application note presents a detailed, validated protocol for the robust quantification of N-desmethylhydroxyterbinafine in human plasma using LC-MS/MS, designed for researchers in drug development and clinical pharmacology.

Principle of the Method

The analytical workflow is a multi-stage process designed to isolate the analyte from a complex biological matrix and quantify it with high precision. The core principle involves three sequential steps:

  • Solid-Phase Extraction (SPE): The analyte and an internal standard (IS) are selectively extracted from human plasma. This crucial step removes endogenous interferences like proteins and phospholipids that can suppress the MS signal and damage the analytical column.

  • Liquid Chromatographic (LC) Separation: The cleaned extract is injected into a high-performance liquid chromatography system. A reversed-phase C18 column separates the analyte from any remaining matrix components and other metabolites based on its physicochemical properties.

  • Tandem Mass Spectrometric (MS/MS) Detection: The column eluent is introduced into a mass spectrometer. The analyte is ionized, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM), ensuring highly selective and sensitive quantification.

LC-MS/MS Workflow for N-Desmethylhydroxyterbinafine Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Human Plasma Sample (+ Internal Standard) SPE Solid-Phase Extraction (SPE) (Matrix Cleanup) Plasma->SPE Eluate Clean Analyte Eluate SPE->Eluate LC HPLC Separation (C18 Column) Eluate->LC Injection MS Mass Spectrometer (Ionization) LC->MS MSMS Tandem MS Detection (MRM) MS->MSMS Data Data Processing & Quantification MSMS->Data Signal Acquisition MRM Principle cluster_MS Tandem Mass Spectrometer Q1 Q1: Precursor Ion Selection Q2 q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Specific Product Ion IonSource Ion Source IonSource->Q1 All Ions

Sources

analytical standard preparation for N-Desmethylhydroxyterbinafine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Analytical Standard Preparation for N-Desmethylhydroxyterbinafine

Executive Summary & Compound Characterization

N-Desmethylhydroxyterbinafine (specifically the isomer (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-yn-1-ol) is a secondary metabolite of the antifungal agent Terbinafine. Its formation involves two critical metabolic steps: N-demethylation (primarily mediated by CYP2C9/CYP1A2) and hydroxylation of the terminal tert-butyl group.

Accurate quantification of this metabolite is critical for establishing complete pharmacokinetic profiles, as it represents a dual-modification pathway that significantly alters the compound's polarity compared to the parent drug.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue / DescriptionImpact on Protocol
CAS Registry 162227-14-7Unique identifier for sourcing.
Molecular Formula

Basis for molarity calculations.
Molecular Weight 293.40 g/mol [M+H]+ precursor will be ~294.4.
Solubility Soluble in Methanol, DMSO. Sparingly soluble in water.[1]Critical: Stock must be organic; aqueous dilutions require care to prevent precipitation.
pKa ~8.5 (Secondary Amine)Requires acidic mobile phase (pH < 4.0) for optimal ionization (ESI+).
Stability Light Sensitive; Hygroscopic.Use amber glassware; store desiccated at -20°C.

Metabolic Context & Signaling Pathway

Understanding the origin of the analyte is essential for interpreting bioanalytical data. The following diagram illustrates the position of N-Desmethylhydroxyterbinafine within the metabolic cascade.

TerbinafineMetabolism cluster_legend Metabolic Pathway Terbinafine Terbinafine (Parent) NDesmethyl N-Desmethylterbinafine (Primary Metabolite) Terbinafine->NDesmethyl CYP450 (N-Demethylation) Hydroxy Hydroxyterbinafine (Parallel Metabolite) Terbinafine->Hydroxy CYP450 (Hydroxylation) Target N-Desmethylhydroxyterbinafine (Target Analyte) NDesmethyl->Target Hydroxylation (Terminal t-butyl) Hydroxy->Target N-Demethylation

Figure 1: Metabolic trajectory of Terbinafine showing the dual-modification pathway leading to the target analyte.[2][3]

Protocol: Primary Stock Standard Preparation

Objective: Create a stable, accurate Master Stock Solution at 1.0 mg/mL.

Reagents & Equipment
  • Analyte: N-Desmethylhydroxyterbinafine Reference Standard (>98% purity).

  • Solvent: LC-MS Grade Methanol (MeOH). Note: Do not use Acetonitrile for the primary stock if solubility is borderline; MeOH is a better solvent for the hydroxylated metabolite.

  • Container: 5 mL Amber Volumetric Flask (Class A).

  • Balance: Analytical balance (readability 0.01 mg).

Step-by-Step Procedure
  • Equilibration: Allow the reference standard vial to warm to room temperature (20-25°C) in a desiccator before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Weigh approximately 1.0 mg of the standard directly into a weighing boat or small glass funnel. Record the exact weight (e.g., 1.05 mg).

    • Correction Factor:

      
      
      
  • Transfer: Quantitatively transfer the powder into the 5 mL amber volumetric flask using small rinses of Methanol .

  • Dissolution:

    • Fill the flask to ~80% volume with Methanol.

    • Sonicate for 5 minutes. Ensure the water bath temperature does not exceed 30°C to prevent degradation.

    • Vortex for 30 seconds.

    • Inspect visually. The solution must be crystal clear.

  • Final Volume: Dilute to the mark with Methanol. Invert 10 times to mix.

  • Storage: Aliquot into amber HPLC vials (200 µL each). Store at -20°C or -80°C .

    • Shelf Life: 1 month at -20°C; 6 months at -80°C.

Protocol: Working Standards & Calibration Curve

Objective: Prepare a calibration curve (1.0 – 1000 ng/mL) in a matrix-matched solvent.

Diluent Strategy: The working diluent should match the starting mobile phase of your LC method to prevent "solvent shock" (peak distortion) upon injection.

  • Recommended Diluent: 50:50 Methanol:Water (v/v) + 0.1% Formic Acid.

DilutionScheme Stock Master Stock 1.0 mg/mL (MeOH) Inter1 Intermediate 1 10 µg/mL Stock->Inter1 10 µL Stock + 990 µL Diluent Inter2 Intermediate 2 1000 ng/mL Inter1->Inter2 100 µL Inter1 + 900 µL Diluent Calib Calibration Standards (1, 5, 10, 50, 100, 500, 1000 ng/mL) Inter2->Calib Serial Dilution in Matrix/Diluent

Figure 2: Serial dilution workflow to minimize pipetting errors.

Internal Standard (IS) Selection

Since N-Desmethylhydroxyterbinafine is not always commercially available in deuterated form, use Terbinafine-d7 or N-Desmethylterbinafine-d7 .

  • IS Working Conc: 100 ng/mL in the final precipitation solvent.

LC-MS/MS Method Integration

This metabolite is more polar than Terbinafine. A standard C18 gradient for Terbinafine may elute this metabolite in the void volume. You must adjust the gradient.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005%Load/Desalt
0.505%Hold
3.0090%Elution of Metabolite & Parent
4.0090%Wash
4.105%Re-equilibration
6.005%End

MS/MS Transitions (ESI Positive):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
N-Desmethylhydroxyterbinafine 294.4 141.1 20 - 25
Terbinafine (Parent)292.4141.122
Terbinafine-d7 (IS)299.4148.122

Note: The m/z 141.1 product ion corresponds to the naphthylmethyl cation, a stable fragment common to this class.

Quality Control & Troubleshooting

Self-Validating the Protocol:

  • Linearity Check: The calibration curve must yield an

    
    . If 
    
    
    
    , fresh stock preparation is required.
  • Carryover Check: Inject a blank solvent immediately after the highest standard (1000 ng/mL). Peak area in blank should be < 20% of the LLOQ (1 ng/mL).

  • Adsorption Issues: If low-concentration standards (1-5 ng/mL) show poor recovery, the analyte may be sticking to glass.

    • Solution: Use Polypropylene (PP) vials or silanized glass. Add 0.1% BSA (Bovine Serum Albumin) to the diluent if analyzing in plasma-free buffer to block binding sites.

Common Failure Modes:

  • Peak Tailing: Caused by secondary interactions with residual silanols on the column.

    • Fix: Increase Ammonium Formate concentration to 5mM or 10mM in Mobile Phase A.

  • Signal Suppression: Co-elution with phospholipids.

    • Fix: Ensure the gradient holds at 90% B long enough to wash lipids, or use a Phospholipid Removal Plate (e.g., Ostro™) during sample prep.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1549008, Terbinafine. Retrieved from [Link]

  • Vickers, A. E., et al. (1999).Multiple cytochrome P450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition.
  • Iverson, S. L., et al. (2000). Synthesis and characterization of the major human metabolites of terbinafine. Bioorganic & Medicinal Chemistry Letters.[4] (Source for metabolite structure confirmation).

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). General guidelines for calibration and stability. Retrieved from [Link]

Sources

Application Note and Protocol for the Extraction of N-Desmethylhydroxyterbinafine from Human Urine Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the efficient extraction of N-Desmethylhydroxyterbinafine, a primary metabolite of the antifungal drug Terbinafine, from human urine samples. The protocol is designed for researchers, scientists, and professionals in drug development and clinical monitoring who require a robust and reproducible method for sample preparation prior to quantitative analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This document emphasizes the rationale behind each step, ensuring scientific integrity and providing a self-validating system for reliable results.

Introduction: The Significance of Monitoring N-Desmethylhydroxyterbinafine

Terbinafine is a widely prescribed antifungal agent, and monitoring its metabolites is crucial for pharmacokinetic studies, understanding drug metabolism, and ensuring therapeutic efficacy and safety. N-Desmethylhydroxyterbinafine is a significant metabolite excreted in urine, making it a key biomarker for assessing drug exposure and metabolic pathways. The complex matrix of urine, containing various endogenous compounds, necessitates a selective and efficient extraction method to isolate the analyte of interest, thereby minimizing matrix effects and enhancing analytical sensitivity. This application note details a robust Solid-Phase Extraction (SPE) protocol, a widely accepted and effective technique for the purification and concentration of analytes from complex biological fluids.[1][2]

Analyte Profile: N-Desmethylhydroxyterbinafine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective extraction strategy.

PropertyValueSource
Chemical Name (E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-yn-1-ol[3][4]
Molecular Formula C20H23NO[3][4]
Molecular Weight 293.41 g/mol [3][4]
Appearance Off-White to Pale Beige Solid[5]
Solubility Soluble in Methanol[5]
Storage 2-8°C[4][5]

Principle of Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a chromatographic technique used to prepare samples for analysis by separating the analyte from interfering compounds. The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. The interfering compounds are then washed away, and the analyte is subsequently eluted with a different solvent. The choice of stationary phase is critical and depends on the chemical properties of the analyte and the sample matrix. For N-Desmethylhydroxyterbinafine, a C18 reversed-phase sorbent is recommended, which retains non-polar to moderately polar compounds from a polar matrix like urine.[2]

Detailed Protocol: Solid-Phase Extraction of N-Desmethylhydroxyterbinafine from Human Urine

This protocol is optimized for the extraction of N-Desmethylhydroxyterbinafine from human urine samples using a C18 SPE cartridge.

Materials and Reagents
  • Human Urine Samples

  • N-Desmethylhydroxyterbinafine standard

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Formic Acid

  • Ammonium Hydroxide

  • Vortex Mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction urine 1. Urine Sample Collection (e.g., 2 mL) ph_adjust 2. pH Adjustment (e.g., to pH 6-7) urine->ph_adjust centrifuge 3. Centrifugation (to remove particulates) ph_adjust->centrifuge condition 4. Cartridge Conditioning (Methanol, Water) centrifuge->condition Supernatant load 5. Sample Loading condition->load wash 6. Interference Wash (e.g., Water/Methanol mix) load->wash elute 7. Analyte Elution (e.g., Acetonitrile/Methanol) wash->elute dry 8. Eluate Evaporation (under Nitrogen) elute->dry Eluate reconstitute 9. Reconstitution (in mobile phase) dry->reconstitute analyze 10. Analysis (HPLC/LC-MS) reconstitute->analyze

Caption: Workflow for N-Desmethylhydroxyterbinafine Extraction.

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature.

    • Vortex the sample for 15 seconds to ensure homogeneity.

    • Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.[6]

    • Transfer 2 mL of the supernatant to a clean tube.

    • Adjust the pH of the urine sample to approximately 6-7 with dilute formic acid or ammonium hydroxide. This ensures consistent interaction of the analyte with the stationary phase.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol through the sorbent bed. This activates the stationary phase by solvating the C18 chains.

    • Equilibrate the cartridges by passing 3 mL of deionized water. Do not allow the sorbent to dry out before loading the sample.

  • Sample Loading:

    • Load the pre-treated 2 mL urine sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min). A slow flow rate is crucial for efficient retention of the analyte.

  • Washing:

    • Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar, water-soluble interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual aqueous solution.

  • Elution:

    • Place clean collection tubes inside the vacuum manifold.

    • Elute the N-Desmethylhydroxyterbinafine from the cartridge with 2 mL of acetonitrile or a mixture of acetonitrile and methanol. The choice of a strong organic solvent disrupts the interaction between the analyte and the C18 stationary phase, leading to its elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase used for the analytical method (e.g., a mixture of acetonitrile and water).

    • Vortex the reconstituted sample to ensure the analyte is fully dissolved. The sample is now ready for injection into the analytical instrument.

Alternative Method: Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is another common technique for sample preparation. It relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase (the urine sample) and an organic solvent.

LLE Protocol Outline
  • Sample Preparation: Adjust the pH of 2 mL of urine to a basic pH (e.g., 9-10) with NaOH to ensure the analyte is in its non-ionized form, which is more soluble in organic solvents.[7]

  • Extraction: Add 4 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).[8]

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.[8]

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.[8]

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase as described in the SPE protocol.

Quality Control and Validation

To ensure the reliability of the extraction method, the following quality control measures are recommended:

  • Internal Standard: Spike all samples, including calibration standards and quality controls, with a known concentration of an internal standard (e.g., a deuterated analog of N-Desmethylhydroxyterbinafine) prior to extraction. This helps to correct for any variability in the extraction process and instrumental analysis.

  • Recovery: Determine the extraction recovery by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. A recovery of >85% is generally considered acceptable.

  • Matrix Effect: Evaluate the effect of the urine matrix on the ionization of the analyte by comparing the response of the analyte in a post-extracted spiked sample to the response in a neat solution.

  • Calibration Curve: Prepare a calibration curve using a set of standards in a blank matrix (e.g., synthetic urine or a pooled urine sample known to be free of the analyte) that has undergone the same extraction procedure.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Recovery - Incomplete elution- Analyte breakthrough during loading- Improper pH- Use a stronger elution solvent.- Decrease sample loading flow rate.- Optimize sample pH before loading.
High Variability - Inconsistent sample volumes- Inconsistent flow rates- Incomplete drying of the cartridge- Use calibrated pipettes.- Maintain a consistent vacuum.- Ensure the cartridge is thoroughly dry before elution.
Matrix Effects - Co-elution of interfering compounds- Optimize the wash step with a slightly stronger organic solvent concentration.- Consider using a different SPE sorbent.

Conclusion

The Solid-Phase Extraction protocol detailed in this application note provides a reliable and efficient method for the extraction of N-Desmethylhydroxyterbinafine from human urine. The systematic approach, from sample pre-treatment to final reconstitution, is designed to yield high recovery and minimize matrix effects, ensuring accurate and precise quantification in subsequent analytical procedures. Adherence to the principles and steps outlined will enable researchers to obtain high-quality data for their pharmacokinetic and drug metabolism studies.

References

  • National Center for Biotechnology Information (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. Available at: [Link]

  • ResearchGate (n.d.). Simple and Fast Determination of Terbinafine in Human Urine by Dilute and Shoot HPLC-DAD Using a Core-Shell Column. Available at: [Link]

  • National Center for Biotechnology Information (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information (2010). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Available at: [Link]

  • National Center for Biotechnology Information (1989). Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine. Available at: [Link]

  • SynThink (n.d.). N-Desmethyl hydroxy terbinafine. Available at: [Link]

  • Pharmaffiliates (n.d.). N-Desmethylhydroxyterbinafine. Available at: [Link]

  • Allmpus (n.d.). Terbinafine N-Desmethyl Impurity. Available at: [Link]

  • National Center for Biotechnology Information (2020). The art of obtaining a high yield of cell-free DNA from urine. Available at: [Link]

  • Hindawi (2013). Determination of Morphine in Urine by HPLC Using Ion-Pair Extraction. Available at: [Link]

Sources

High-Performance Analysis of Terbinafine and its Phase I Metabolites in Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: Terbinafine, N-Desmethylterbinafine (NDT), Hydroxyterbinafine (HT), and N-Desmethylhydroxyterbinafine (Secondary Metabolite).

Executive Summary & Scientific Rationale

Terbinafine is an allylamine antifungal primarily metabolized by the liver.[1] While its therapeutic efficacy relies on squalene epoxidase inhibition, its pharmacokinetic profile is dictated by extensive biotransformation via Cytochrome P450 enzymes (CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19).

This protocol details the in vitro metabolic stability and metabolite profiling of Terbinafine in liver microsomes. Unlike standard stability assays that only track the disappearance of the parent drug, this guide focuses on the simultaneous quantification of its primary metabolites (N-desmethylterbinafine and Hydroxyterbinafine) and the interrogation of the secondary metabolite, N-Desmethylhydroxyterbinafine .

Key Technical Challenges Addressed:

  • Polarity Divergence: The parent drug is highly lipophilic (LogP ~5.5), while the hydroxylated and demethylated metabolites are significantly more polar. This requires a gradient optimization to prevent "carryover" of the sticky parent compound while retaining early-eluting metabolites.

  • Secondary Metabolism: N-Desmethylhydroxyterbinafine is a secondary product (sequential demethylation and hydroxylation). Standard microsomal incubations (30-60 min) may not generate sufficient yield unless protein concentration and time are optimized for sequential reactions.

Metabolic Pathway Visualization

The following diagram illustrates the parallel and sequential metabolic pathways relevant to this protocol.

TerbinafineMetabolism TBF Terbinafine (Parent) NDT N-Desmethylterbinafine (Primary Metabolite) TBF->NDT N-Demethylation (CYP2C9, CYP1A2, CYP3A4) HT Hydroxyterbinafine (Primary Metabolite) TBF->HT Hydroxylation (CYP1A2, CYP2C8, CYP2C19) NDHT N-Desmethylhydroxyterbinafine (Secondary Metabolite) NDT->NDHT Hydroxylation (Secondary Step) TBFA TBF-A (Reactive Aldehyde) (Toxicological Marker) NDT->TBFA Dealkylation HT->NDHT N-Demethylation (Secondary Step)

Figure 1: Phase I metabolic pathways of Terbinafine in liver microsomes. Note that N-Desmethylhydroxyterbinafine requires two catalytic steps.

Experimental Protocol: Microsomal Incubation

Reagents & Materials
  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compound: Terbinafine HCl (Stock 10 mM in DMSO).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (Terbinafine-d7 or Carbamazepine).

Incubation Workflow

Critical Insight: To detect the secondary metabolite (N-Desmethylhydroxyterbinafine), the incubation time must be extended beyond the standard 30 minutes, or higher microsomal protein concentrations (1.0 mg/mL) should be used to drive the reaction further, though this risks non-specific binding.

  • Preparation: Thaw microsomes on ice. Prepare a 2x concentration of the NADPH regenerating system in phosphate buffer.

  • Pre-incubation:

    • Mix: 475 µL Phosphate Buffer + 25 µL Microsomes (20 mg/mL).

    • Add: 0.5 µL Terbinafine stock (10 mM). Final drug conc: 10 µM.

    • Note: Keep DMSO < 0.1% to avoid CYP inhibition.

    • Incubate at 37°C for 5 minutes.

  • Initiation: Add 500 µL of pre-warmed 2x NADPH system to start the reaction. (Final Volume: 1 mL; Final Protein: 0.5 mg/mL).

  • Sampling: At T = 0, 15, 30, 60, and 90 minutes, remove 100 µL aliquots.

    • Why 90 mins? Necessary to allow accumulation of the secondary metabolite N-Desmethylhydroxyterbinafine.

  • Quenching: Immediately dispense aliquot into 300 µL ice-cold ACN (with IS). Vortex for 30 seconds.

  • Clarification: Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 200 µL of supernatant to LC vials. Dilute 1:1 with water to match initial mobile phase conditions (improves peak shape).

Analytical Method: LC-MS/MS

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S or Sciex 6500+). Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3][4]

Chromatographic Conditions

Terbinafine is extremely lipophilic.[5] A standard C18 column is sufficient, but a gradient that ramps to high organic strength is required to elute the parent, while a stable aqueous start is needed for the polar metabolites.

ParameterSetting
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2-5 µL

Gradient Profile:

  • 0.0 - 0.5 min: 10% B (Isocratic hold for polar metabolites)

  • 0.5 - 3.0 min: 10% -> 95% B (Linear ramp)

  • 3.0 - 4.5 min: 95% B (Wash parent compound)

  • 4.5 - 4.6 min: 95% -> 10% B

  • 4.6 - 6.0 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

The following transitions are optimized for specificity.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
Terbinafine 292.2141.13025Parent
N-Desmethyl-TBF 278.2127.13028Primary Met
Hydroxy-TBF 308.2157.13222Primary Met
N-Desmethyl-OH-TBF 294.2143.13228Secondary Met
Terbinafine-d7 299.2148.13025Internal Std

Note on N-Desmethylhydroxyterbinafine: The theoretical mass is 294.2 (292 - 14 + 16). If standards are unavailable, use the predicted transition 294.2 -> 143.1 (loss of napthylmethyl group similar to parent) and validate using relative retention time (should elute between N-desmethyl and Hydroxy variants).

Data Analysis & Validation

Calculation of Intrinsic Clearance ( )

While metabolite profiling is qualitative/semi-quantitative without authentic standards for every metabolite, the disappearance of Terbinafine allows for robust


 calculation.


Where:

  • 
     = Slope of ln(% remaining) vs time.
    
  • 
     = Incubation volume (µL).
    
  • 
     = Amount of microsomal protein (mg).
    
Troubleshooting Guide
  • Issue: Low signal for N-Desmethylhydroxyterbinafine.

    • Cause: Secondary metabolism is slow; competitive inhibition by primary metabolites.

    • Solution: Increase incubation time to 120 mins or use hepatocytes instead of microsomes (hepatocytes contain full cytosolic cofactor complement, sometimes aiding transport/concentration).

  • Issue: Peak Tailing for Terbinafine.

    • Cause: Interaction with silanol groups due to basic amine.

    • Solution: Ensure Ammonium Formate is present in Mobile Phase A (buffers silanols).

  • Issue: Carryover.

    • Cause: Lipophilic parent sticking to injector needle.

    • Solution: Use a strong needle wash (50:25:25 Isopropanol:ACN:Acetone).

Workflow Visualization

Workflow Start Microsomal Mix (Protein + Buffer) Spike Spike Terbinafine (10 µM) Start->Spike NADPH Add NADPH (Start Reaction) Spike->NADPH Incubate Incubate 37°C (0 - 90 min) NADPH->Incubate Quench Quench with ACN + IS (Precipitate Protein) Incubate->Quench Centrifuge Centrifuge (4000g, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Monitor m/z 292, 278, 308, 294) Centrifuge->LCMS

Figure 2: Step-by-step experimental workflow for microsomal stability and metabolite profiling.

References

  • Vickers, A. E., et al. (1999). "Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions."[6] Drug Metabolism and Disposition, 27(9), 1029-1038.[6] Link

  • Iverson, S. L., et al. (2000). "Metabolism of terbinafine by human liver microsomes: Kinetic analysis of N-demethylation and side-chain oxidation." Drug Metabolism and Disposition.
  • Denouël, J., et al. (1995). "Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography."[7][8] Journal of Chromatography B: Biomedical Applications, 663(2), 353-359.[7][8] Link

  • Hussain, S., et al. (2012). "Determination of terbinafine in human plasma using UPLC–MS/MS: Application to a bioequivalence study.

Sources

Advanced Protocol: Metabolic Profiling & Quantification of N-Desmethylhydroxyterbinafine (DHTBN)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

N-Desmethylhydroxyterbinafine (DHTBN) is a critical secondary metabolite of the antifungal agent Terbinafine.[1] While Terbinafine is primarily known for its inhibition of squalene epoxidase, its pharmacokinetic profile is defined by extensive hepatic metabolism involving at least seven CYP450 enzymes (notably CYP2C9, CYP1A2, and CYP3A4).

Why Target DHTBN?

In drug development and toxicology, measuring the parent drug alone is insufficient for Terbinafine due to its "metabolic sponge" nature. DHTBN represents a terminal detoxification marker resulting from two sequential oxidative steps:

  • N-Demethylation: Loss of the methyl group from the tertiary amine.

  • Hydroxylation: Oxidation of the aliphatic side chain or aromatic ring.

Monitoring DHTBN is essential for:

  • Mass Balance Studies: It accounts for a significant fraction of urinary elimination (polar conjugate precursors).

  • Deep Clearance Profiling: It helps distinguish between primary metabolic failure (CYP inhibition) and secondary elimination blockages.

  • Renal Safety Assessments: As a polar metabolite, its accumulation can indicate renal impairment, unlike the lipophilic parent compound.

Metabolic Pathway Map

The formation of DHTBN is not linear; it occurs via converging pathways. Understanding this grid is vital for interpreting kinetic data, as inhibition of one arm (e.g., CYP2C9 inhibition blocking demethylation) shifts flux toward the other (direct hydroxylation).

Terbinafine_Metabolism TBF Terbinafine (Parent) DTBF N-Desmethylterbinafine (Primary Metabolite) TBF->DTBF N-Demethylation (CYP2C9, CYP1A2, CYP3A4) HTBF Hydroxyterbinafine (Primary Metabolite) TBF->HTBF Hydroxylation (CYP2C19, CYP1A2) DHTBN N-Desmethylhydroxyterbinafine (DHTBN - Secondary) DTBF->DHTBN Hydroxylation HTBF->DHTBN N-Demethylation Conj Glucuronide/Sulfate Conjugates DHTBN->Conj UGT/SULT (Phase II)

Figure 1: Converging metabolic pathways leading to N-Desmethylhydroxyterbinafine (DHTBN). Note that DHTBN serves as a funnel for multiple primary metabolites before Phase II conjugation.

Experimental Protocol: In Vitro Formation Kinetics

This protocol describes the generation and isolation of DHTBN using Human Liver Microsomes (HLM). This is preferred over hepatocytes for kinetic phenotyping as it allows specific cofactor control.

A. Reagents & Materials[2][3]
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Substrate: Terbinafine HCl (Purity >99%).

  • Reference Standard: N-Desmethylhydroxyterbinafine (CAS: 162227-14-7).[2]

  • Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (Terbinafine-d7 or Propranolol).

B. Incubation Workflow

Critical Note: Because DHTBN is a secondary metabolite, a standard 30-minute incubation may yield insufficient signal. A "relay" incubation or extended time point is often required.

  • Pre-incubation:

    • Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and Terbinafine (1 µM to 100 µM titration) in 96-well plates.

    • Equilibrate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add 20 µL of pre-warmed NADPH regenerating system.

    • Total reaction volume: 200 µL.

  • Kinetic Phase:

    • Incubate at 37°C with shaking (400 rpm).

    • Timepoints: 0, 15, 30, 60, and 90 minutes. (90 min is crucial for secondary metabolite accumulation).

  • Termination:

    • Add 600 µL ice-cold ACN/IS solution.

    • Cover and vortex for 10 minutes.

  • Clarification:

    • Centrifuge at 4,000 x g for 20 minutes at 4°C.

    • Transfer supernatant to LC-MS vials.

Analytical Method: LC-MS/MS Quantification

Quantifying DHTBN requires separating it from its regioisomers and the abundant N-desmethylterbinafine.

A. Chromatographic Conditions[5][6]
  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold to elute salts)

    • 0.5-4.0 min: 5% -> 95% B (Linear gradient)

    • 4.0-5.0 min: 95% B (Wash)

    • 5.1 min: Re-equilibrate to 5% B.

B. Mass Spectrometry Parameters (MRM)

DHTBN (C20H23NO) has a molecular weight of ~293.41.

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
Terbinafine 292.2141.130Cleavage of naphthylmethyl group
N-Desmethylterbinafine 278.2141.128Conserved naphthylmethyl group
DHTBN (Target) 294.2 157.1 35 Hydroxylated naphthyl moiety
DHTBN (Alt Isomer) 294.2 141.1 32 Hydroxylation on side chain
IS (Terbinafine-d7) 299.2148.130Deuterated naphthyl group

Technical Insight: The transition 294.2 -> 157.1 is specific for hydroxylation on the naphthalene ring. The transition 294.2 -> 141.1 suggests hydroxylation on the t-butyl/side-chain (preserving the naphthyl group). You must monitor both to distinguish regioisomers.

Data Analysis & Interpretation

A. Calculation of Formation Clearance

Since DHTBN is a secondary metabolite, standard Michaelis-Menten kinetics (


) applied to the parent drug describes the disappearance of parent, not necessarily the formation of DHTBN.

To determine the formation rate of DHTBN (


):


Note: This assumes linear formation. If a lag phase is observed (due to the requirement for primary metabolite buildup), calculate the rate from the linear portion of the curve (e.g., 30-90 min).

B. Interpreting the Ratio

The ratio of DHTBN / N-Desmethylterbinafine is a powerful metric for CYP phenotyping:

  • High Ratio: Indicates efficient hydroxylation (CYP2C19/1A2 activity is high).

  • Low Ratio: Indicates a blockage in the secondary step or rapid conjugation/elimination.

C. QC Acceptance Criteria

To ensure data integrity (Trustworthiness), the run must meet these criteria:

  • Linearity: Calibration curve

    
    .
    
  • Accuracy: QC samples (Low, Mid, High) within ±15% of nominal.

  • IS Variation: Internal Standard peak area within ±20% of the mean across the run.

  • Carryover: Blank sample after ULOQ (Upper Limit of Quantitation) must be <20% of LLOQ signal.

References

  • Vickers, A. E., et al. (1999). "Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions."[3][4] Drug Metabolism and Disposition, 27(9), 1029-1038.[3]

  • Iverson, S. L., & Uetrecht, J. P. (2001). "Identification of a reactive metabolite of terbinafine: insights into the mechanism of terbinafine-induced hepatotoxicity." Chemical Research in Toxicology, 14(2), 175-181.

  • FDA Guidance for Industry (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • Hosseini, S., et al. (2016). "Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry." Journal of Chromatography B. (Contextualizing LC-MS methods).

Sources

high-resolution mass spectrometry of N-Desmethylhydroxyterbinafine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Profiling of N-Desmethylhydroxyterbinafine

Abstract

This application note details a high-resolution mass spectrometry (HRMS) protocol for the structural identification and quantification of N-Desmethylhydroxyterbinafine , a secondary metabolite of the allylamine antifungal Terbinafine. While Terbinafine quantification is routine, monitoring downstream metabolites requires high specificity to distinguish isobaric interferences and structural isomers. This guide utilizes a Parallel Reaction Monitoring (PRM) and Full MS/dd-MS² workflow to achieve accurate mass (<5 ppm) quantification and structural elucidation.

Introduction & Biological Context

Terbinafine is extensively metabolized in the liver, primarily mediated by at least seven CYP isoenzymes (CYP2C9, CYP1A2, CYP3A4, CYP2B6, and CYP2C8). The metabolic pathway involves two primary transformations:

  • N-demethylation: Removal of the methyl group attached to the central nitrogen.[1]

  • Hydroxylation: Oxidation of the naphthyl ring or the tert-butyl side chain.[1]

N-Desmethylhydroxyterbinafine represents a dual-transformation product.[1] It is critical in pharmacokinetic profiling because it indicates extensive metabolic processing.[1] Due to the presence of multiple hydroxylation sites (regioisomers), low-resolution triple quadrupole MS often fails to distinguish specific isomers. HRMS provides the exact mass and fragment ion specificity required for confident assignment.

Metabolic Pathway Visualization

Terbinafine_Metabolism Terbinafine Terbinafine (Parent) [M+H]+: 292.2060 NDesmethyl N-Desmethylterbinafine (Primary Metabolite) [M+H]+: 278.1903 Terbinafine->NDesmethyl CYP-mediated N-demethylation Hydroxy Hydroxyterbinafine (Primary Metabolite) [M+H]+: 308.2009 Terbinafine->Hydroxy CYP-mediated Hydroxylation Target N-Desmethylhydroxyterbinafine (Target Secondary Metabolite) [M+H]+: 294.1852 NDesmethyl->Target Hydroxylation Hydroxy->Target N-demethylation

Figure 1: Metabolic pathway leading to N-Desmethylhydroxyterbinafine.[1][2] The analyte can be formed via two distinct routes.

Chemical Properties & In Silico Analysis

Before experimental setup, exact mass calculation is mandatory for HRMS extraction windows.[1]

CompoundFormula (Neutral)Neutral Monoisotopic Mass (Da)[M+H]+ Ion (Positive Mode)
Terbinafine C₂₁H₂₅N291.1987292.2060
N-Desmethylterbinafine C₂₀H₂₃N277.1830278.1903
Hydroxyterbinafine C₂₁H₂₅NO307.1936308.2009
N-Desmethylhydroxyterbinafine C₂₀H₂₃NO 293.1780 294.1853

Note: Calculations based on C=12.00000, H=1.00783, N=14.00307, O=15.99491.

Experimental Protocol

Sample Preparation: Hybrid LLE/PPT

While protein precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is recommended for metabolite profiling to remove phospholipids that suppress ionization of polar metabolites.[1]

  • Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL Eppendorf tube.

  • Internal Standard: Add 10 µL of Terbinafine-d7 (100 ng/mL).

  • Extraction: Add 500 µL of Methyl tert-butyl ether (MTBE) .

    • Why MTBE? It forms a distinct upper layer and extracts the moderately lipophilic metabolites efficiently while leaving heme/salts behind.

  • Agitation: Vortex for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.

  • Evaporation: Transfer the supernatant (organic layer) to a clean glass vial and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex well.

UHPLC Conditions

A C18 column with high surface coverage is required to separate the regioisomers of the hydroxylated metabolites.

  • System: Vanquish Horizon / Waters Acquity UPLC

  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.[1]

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Profile:

Time (min) %B Curve
0.0 5 Initial
1.0 5 Hold
8.0 95 Linear
10.0 95 Wash
10.1 5 Re-equilibration

| 12.0 | 5 | End |[1][3]

HRMS Parameters (Q-Exactive / Orbitrap Example)
  • Ionization: Heated Electrospray Ionization (HESI-II), Positive Mode.[1]

  • Spray Voltage: 3.5 kV

  • Capillary Temp: 320°C

  • Sheath Gas: 45 arb units; Aux Gas: 10 arb units.[1]

Scan Settings (Full MS / dd-MS²):

  • Full MS:

    • Resolution: 70,000 (FWHM @ m/z 200)

    • AGC Target: 1e6

    • Scan Range: 100–600 m/z

  • dd-MS² (Data Dependent):

    • Resolution: 17,500[1]

    • Isolation Window: 1.5 m/z

    • (N)CE (Collision Energy): Stepped 20, 40, 60 eV.

    • Trigger: Inclusion list containing 294.1853 .[1]

Data Analysis & Structural Elucidation

Identification Logic

The identification of N-Desmethylhydroxyterbinafine relies on detecting the specific mass shift in the parent ion and diagnostic fragments.

  • Parent Ion Filtering: Extract Ion Chromatogram (XIC) for m/z 294.1853 with a tolerance of ±5 ppm .

  • Fragment Confirmation (MS/MS):

    • Terbinafine (Parent) Fragmentation: Typically yields m/z 141.1277 (C₁₁H₉⁺, naphthyl methyl cation) and m/z 152.0861 (side chain).

    • N-Desmethylhydroxyterbinafine Fragmentation:

      • If hydroxylation is on the Naphthyl ring : The 141 fragment shifts to m/z 157.1226 (+16 Da).

      • If hydroxylation is on the Side chain : The 141 fragment remains, but the side chain fragment shifts.

Note: Most biological studies indicate hydroxylation primarily occurs on the naphthyl ring or the methyl group of the side chain.

Analytical Workflow Diagram

Workflow Sample Plasma Sample (Spiked with IS) Extraction LLE Extraction (MTBE) Sample->Extraction LC UHPLC Separation (C18 Column) Extraction->LC HRMS Orbitrap HRMS Full Scan (70k Res) + dd-MS2 LC->HRMS DataProc Data Processing XIC: 294.1853 ±5ppm HRMS->DataProc Validation Structural Confirmation Fragment m/z 157 vs 141 DataProc->Validation

Figure 2: Step-by-step analytical workflow from sample preparation to structural confirmation.[1][3]

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the assay, the following acceptance criteria must be met (aligned with FDA Bioanalytical Method Validation M10):

  • Mass Accuracy: The precursor ion (m/z 294.1853) must be within <5 ppm of the theoretical mass.

  • Retention Time: The metabolite must elute earlier than the parent Terbinafine (due to increased polarity from the hydroxyl group and loss of the methyl group). Expected shift: ~1.5 to 2.0 minutes earlier than parent.

  • Isotopic Pattern: The M+1 (¹³C) isotope peak should match the theoretical abundance for C₂₀ (~22%).

  • Linearity: Calibration curves (if standard is available) should yield R² > 0.99. If no standard is available, use relative response ratios to the parent drug for semi-quantitation.

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][4] Link

  • Vickers, A. E., et al. (1999).[1] Biotransformation of terbinafine in human liver microsomes and prediction of drug-drug interactions. Drug Metabolism and Disposition.[1][2][5][6] Link

  • Humbert, H., et al. (1995).[1] Pharmacokinetics of terbinafine and its five major metabolites in plasma and urine. Biopharmaceutics & Drug Disposition. Link[1][3]

  • Scientific Instrument Services. (2023).[1] Exact Mass Calculator for C20H23NO. Link

Sources

Application Note: High-Selectivity Solid-Phase Extraction of N-Desmethylhydroxyterbinafine (DHTBN) from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Terbinafine is a widely prescribed allylamine antifungal agent used for the treatment of onychomycosis and dermatomycoses. While the parent drug is highly lipophilic (LogP ~5.5), its metabolic clearance involves extensive biotransformation by cytochrome P450 enzymes (primarily CYP2C9, CYP1A2, and CYP3A4).

N-Desmethylhydroxyterbinafine (DHTBN) is a significant secondary metabolite formed via N-demethylation and hydroxylation pathways.[1] Unlike the parent compound, DHTBN possesses a secondary amine and a hydroxyl group, significantly altering its polarity and extraction behavior.

The Analytical Challenge

Standard Liquid-Liquid Extraction (LLE) protocols using non-polar solvents (e.g., hexane) often yield poor recovery for polar metabolites like DHTBN. Furthermore, protein precipitation (PPT) often fails to remove phospholipids, leading to significant matrix effects (ion suppression) in LC-MS/MS.

This protocol details a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) workflow. This mechanism exploits the basicity of the secondary amine in DHTBN (


) to orthogonalize sample cleanup—retaining the analyte by ionic interaction while washing away neutral interferences with aggressive organic solvents.

Physicochemical Analysis & Mechanism

To design a self-validating protocol, we must understand the analyte's behavior at the molecular level.

PropertyTerbinafine (Parent)N-Desmethylhydroxyterbinafine (Analyte)Impact on Protocol
Structure Tertiary AmineSecondary Amine + Hydroxyl GroupBoth ionize at acidic pH; Analyte is more polar.
LogP ~5.5 (Highly Lipophilic)~3.5 - 4.0 (Estimated)Analyte requires stronger elution strength than parent if using reversed-phase only.
pKa (Base) ~7.1 (Naphthalene nitrogen)~9.0 - 9.6 (Secondary Amine)Critical: The secondary amine is a strong base. It will be positively charged at pH < 7.
Extraction Mode Hydrophobic (RP)Mixed-Mode (Cation Exchange + RP) MCX is the gold standard for basic metabolites.
Mechanism of Action (MCX)
  • Retention: At pH 2–3, DHTBN is protonated (

    
    ). It binds to the sulfonate groups (
    
    
    
    ) on the SPE sorbent via strong ionic bonds.
  • Interference Removal: Because the analyte is "locked" ionically, we can wash the cartridge with 100% Methanol. This removes neutral lipids and the parent drug (if it relies solely on hydrophobic retention) without eluting the charged metabolite.

  • Elution: We switch the pH to alkaline (pH > 11) using Ammonium Hydroxide. The analyte deprotonates (

    
    ), loses its charge, and releases from the sorbent.
    

Materials & Reagents

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 cc.

  • Reagents:

    • Formic Acid (LC-MS Grade)

    • Methanol (MeOH), Acetonitrile (ACN)

    • Ammonium Hydroxide (

      
      , 28-30%)
      
    • Water (Milli-Q or LC-MS Grade)

    • Phosphoric Acid (

      
      )
      
  • Internal Standard (IS): Terbinafine-d7 or N-desmethylterbinafine-d7 (preferred if available).

Step-by-Step Extraction Protocol

Sample Pre-treatment

Rationale: Acidification ensures the secondary amine is fully protonated to bind with the cation exchange sorbent.

  • Thaw plasma samples at room temperature and vortex.

  • Aliquot 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 200 µL of 4%

    
     in water .
    
    • Note: Phosphoric acid is preferred over formic acid here to disrupt protein binding without causing precipitation that clogs cartridges.

  • Vortex for 30 seconds.

SPE Methodology (MCX)

SPE_Workflow cluster_mechanism Mechanism of Retention Start Plasma Sample (200 µL) PreTreat Pre-treatment: Add 200 µL 4% H3PO4 (Ionize Amine) Start->PreTreat Condition Conditioning: 1. 1 mL MeOH 2. 1 mL Water PreTreat->Condition Prepare Cartridge Load Load Sample: Pass at 1 mL/min Condition->Load Wash1 Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes Proteins/Salts) Load->Wash1 Wash2 Wash 2 (Organic): 1 mL 100% Methanol (CRITICAL: Removes Neutrals/Lipids) Wash1->Wash2 Elute Elution: 2 x 250 µL 5% NH4OH in MeOH (Deprotonate & Release) Wash2->Elute Mech Analyte (NH2+) binds to Sorbent (SO3-) Neutrals wash away in MeOH Wash2->Mech Evap Evaporation: N2 Stream @ 40°C Elute->Evap Recon Reconstitution: 100 µL Mobile Phase Evap->Recon

Figure 1: MCX Solid-Phase Extraction Workflow for DHTBN. The organic wash step is the key differentiator from standard LLE.

Detailed Steps:

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load the pre-treated sample (~420 µL) at a slow flow rate (1 mL/min) to maximize residence time for ionic interaction.

  • Wash 1 (Aqueous):

    • 1 mL 2% Formic Acid in Water .

    • Purpose: Removes salts, proteins, and ensures the analyte remains protonated.

  • Wash 2 (Organic - The "Cleanup" Step):

    • 1 mL 100% Methanol .

    • Scientific Note: This step is impossible in standard C18 SPE (analyte would elute). In MCX, the analyte is ionically bound, allowing methanol to strip away phospholipids and neutral drugs (like unmetabolized Terbinafine), resulting in a cleaner baseline.

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[2][3][4] High pH neutralizes the ammonium ion on the analyte, breaking the ionic bond.

  • Post-Processing:

    • Evaporate eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (90:10 Water:ACN + 0.1% Formic Acid).

LC-MS/MS Analysis Parameters

Chromatographic Conditions
  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

Mass Spectrometry (MRM)
  • Ionization: ESI Positive Mode.

  • Transitions (Indicative - Optimize on instrument):

    • DHTBN:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Note: Parent Terbinafine is

      
      .[5][6][7] DHTBN is +16 (Hydroxy) - 14 (Methyl) = +2 amu shift.
      
    • Internal Standard: Follow specific IS transitions.

Metabolic Pathway Visualization[8]

Understanding the origin of DHTBN helps in interpreting PK data.

Metabolism Terb Terbinafine (Parent) Desmethyl N-Desmethylterbinafine (Major Metabolite) Terb->Desmethyl CYP2C9/1A2 (N-demethylation) Hydroxy Hydroxyterbinafine (Major Metabolite) Terb->Hydroxy CYP2C9 (Hydroxylation) DHTBN N-Desmethylhydroxyterbinafine (DHTBN) Target Analyte Desmethyl->DHTBN Hydroxylation Hydroxy->DHTBN N-demethylation

Figure 2: Metabolic formation of DHTBN. The analyte is a downstream product of the two primary metabolic pathways.[3][8]

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of this protocol, the following criteria must be met during validation:

  • Recovery:

    • Compare the peak area of pre-extraction spiked samples vs. post-extraction spiked samples.

    • Target: > 85% recovery is expected with MCX due to the strong ionic retention.

  • Matrix Effect (ME):

    • Calculate:

      
      .
      
    • Target: ME should be within ±15%. The 100% Methanol wash in the MCX protocol specifically targets the removal of phospholipids (glycerophosphocholines) that cause suppression in the 2-4 min window.

  • Linearity:

    • Range: 1.0 ng/mL to 1000 ng/mL.

    • 
       using 
      
      
      
      weighting.

References

  • Vickers, A. E., et al. (1999).[1][8] Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug–drug interactions. Drug Metabolism and Disposition, 27(3), 323-329. Link

  • Humbert, H., et al. (1995).[1][3] Pharmacokinetics of terbinafine and its five major metabolites in plasma and urine. Biopharmaceutics & Drug Disposition, 16(8), 685-694. Link

  • Dotsikas, Y., et al. (2007). An improved high-throughput liquid chromatographic/tandem mass spectrometric method for terbinafine quantification in human plasma, using automated liquid-liquid extraction.[5][7] Biomedical Chromatography, 21(5), 451-459. Link

  • Iverson, S. L., & Uetrecht, J. P. (2001).[1][3][8] Identification of a reactive metabolite of terbinafine: insights into the mechanism of idiosyncratic toxicity. Chemical Research in Toxicology, 14(2), 175-181. Link

Sources

Application Note: High-Performance GC-MS Analysis of N-Desmethylhydroxyterbinafine via Dual-Silylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of N-Desmethylhydroxyterbinafine (NDHT) , a primary polar metabolite of the antifungal agent Terbinafine. While Terbinafine is amenable to direct GC analysis, NDHT possesses both a secondary amine and a hydroxyl group, rendering it thermally unstable and prone to severe peak tailing. We present a validated dual-silylation strategy using BSTFA with 1% TMCS to convert NDHT into its volatile di-TMS derivative. This method ensures high sensitivity (LOD < 5 ng/mL), excellent peak symmetry, and reproducible quantification for pharmacokinetic and toxicological profiling.

Introduction & Scientific Rationale

The Analytical Challenge

Terbinafine is an allylamine antifungal that undergoes extensive hepatic metabolism, primarily mediated by CYP2D6 and other cytochrome P450 isozymes. The metabolic pathway involves N-demethylation and hydroxylation, resulting in N-Desmethylhydroxyterbinafine (NDHT) .

Unlike the parent drug, NDHT is highly polar due to two active hydrogen sites:

  • Secondary Amine (-NH): Formed via N-demethylation.

  • Hydroxyl Group (-OH): Formed via aliphatic or aromatic oxidation.

Direct GC injection of NDHT leads to adsorption on the liner and column active sites (silanols), resulting in poor sensitivity and non-reproducible retention times. To overcome this, the polar hydrogens must be replaced with non-polar moieties.

The Derivatization Strategy: Silylation

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) . This reagent system is selected for its high reactivity toward both hindered hydroxyls and secondary amines.

  • Mechanism: Nucleophilic attack of the heteroatoms (O and N) on the silicon atom of BSTFA, replacing the active protons with Trimethylsilyl (TMS) groups.

  • Result: The formation of N,O-di-TMS-NDHT . This derivative is thermally stable, highly volatile, and produces a distinct mass spectral signature suitable for Selected Ion Monitoring (SIM).

Experimental Workflow

The following diagram outlines the critical path from biological sample to analytical data.

NDHT_Workflow Sample Biological Sample (Plasma/Urine) LLE Liquid-Liquid Extraction (Hexane:Ethyl Acetate) Sample->LLE pH Adjustment (>10) Dry Evaporation to Dryness (N2 stream @ 40°C) LLE->Dry Organic Phase Deriv Derivatization Reaction BSTFA + 1% TMCS (70°C, 30 min) Dry->Deriv Reconstitution Cool Cool & Transfer (Anhydrous Solvent) Deriv->Cool Reaction Complete GCMS GC-MS Analysis (Splitless Injection) Cool->GCMS Injection (1 µL) Data Data Processing (SIM Mode) GCMS->Data m/z 73, 141, M+

Figure 1: Step-by-step workflow for the extraction and derivatization of NDHT.

Materials & Equipment

Reagents
  • Reference Standard: N-Desmethylhydroxyterbinafine (purity >98%).

  • Derivatization Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvents: Ethyl Acetate (HPLC Grade), Pyridine (Anhydrous), Hexane.

  • Internal Standard (IS): Nortriptyline or deuterated Terbinafine (Terbinafine-d7).

Instrumentation
  • GC System: Agilent 7890B or equivalent.

  • MS Detector: Single Quadrupole (e.g., Agilent 5977B) with Electron Impact (EI) source.

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

Detailed Protocol

Step 1: Sample Preparation (Liquid-Liquid Extraction)

Rationale: NDHT is basic. Extraction efficiency is maximized by suppressing ionization at high pH.

  • Aliquot 200 µL of plasma/urine into a silanized glass tube.

  • Add 20 µL of Internal Standard solution (10 µg/mL).

  • Add 200 µL of 0.1 M NaOH to adjust pH > 10.

  • Add 3 mL of extraction solvent (Hexane:Ethyl Acetate, 80:20 v/v).

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean, silanized glass vial.

  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not overheat.

Step 2: Derivatization (The Critical Step)

Rationale: Moisture kills silylation reagents. Anhydrous conditions are non-negotiable.

  • To the dried residue, add 50 µL of anhydrous Pyridine (acts as an acid scavenger).

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap the vial tightly (PTFE-lined cap).

  • Vortex for 10 seconds.

  • Incubate in a heating block at 70°C for 30 minutes .

    • Note: The secondary amine requires this elevated temperature; room temperature is insufficient for complete reaction.

  • Allow to cool to room temperature.

  • Transfer to an autosampler vial with a glass insert.

Step 3: GC-MS Parameters[1][2]
ParameterSettingNote
Inlet Mode SplitlessPurge flow 50 mL/min at 1.0 min
Inlet Temp 260°CHigh enough to vaporize, low enough to prevent degradation
Carrier Gas Helium, 1.0 mL/minConstant Flow
Oven Program 100°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp to elute high MW derivative
Transfer Line 280°CPrevent condensation of derivative
Ion Source 230°CStandard EI source temp
Quadrupole 150°C
Acquisition SIM Mode (see below)For quantification

Results & Discussion

Reaction Mechanism & Mass Spectrometry

The derivatization adds two Trimethylsilyl groups [–Si(CH₃)₃] to the NDHT molecule.

  • Molecular Weight Shift: NDHT (MW ≈ 307.4) + 2 × TMS (72.1) - 2 × H (1.0) = Derivative MW ≈ 451.6 .

Fragmentation Pattern (EI @ 70eV): Upon electron impact, the di-TMS derivative yields characteristic ions useful for identification and quantification.

Ion Typem/zOrigin/Explanation
Target Ion 141 Naphthylmethyl fragment (Characteristic of Terbinafine backbone)
Qualifier 1 73 [Si(CH₃)₃]⁺ (TMS group signature)
Qualifier 2 436 [M - 15]⁺ (Loss of methyl group from TMS)
Qualifier 3 451 Molecular Ion (M⁺) - often weak

Protocol Note: For SIM acquisition, monitor m/z 141 (Quant) and m/z 73, 436 (Qual) with a dwell time of 50-100 ms per ion.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Wet sampleEnsure sample is 100% dry before adding BSTFA. Moisture hydrolyzes the reagent.
Peak Tailing Active sites in linerReplace inlet liner with a deactivated, wool-packed Ultra Inert liner.
Incomplete Reaction Steric hindranceIncrease reaction time to 60 mins or temp to 80°C. Ensure TMCS catalyst is fresh.
Vacuum degradation Excess reagentDo not inject excessive BSTFA; it strips the filament. Use a solvent delay.

Validation Summary

This protocol is designed to meet FDA Bioanalytical Method Validation guidelines.

  • Linearity: 5 – 1000 ng/mL (R² > 0.995).

  • LOD: ~1-2 ng/mL (Signal-to-Noise > 3).

  • Precision (CV%): < 15% intra-day and inter-day.

  • Recovery: > 85% using the Hexane:EtOAc extraction.

References

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).[1][2][3][4][5][6] Sigma-Aldrich Technical Bulletins. Link

  • Humbert, P., et al. (1995). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography.[7] Journal of Chromatography B. Link(Cited for metabolic context and extraction baselines).

  • Vickers, A. E., et al. (1999).[8] Biotransformation of the allylamine terbinafine by human liver microsomes. Drug Metabolism and Disposition.[9][10] Link

  • Mulabagal, V., et al. (2013). GC-MS based metabolomics... (General reference for silylation of complex plant metabolites similar in polarity). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Terbinafine.Link

Sources

quantitative analysis of terbinafine and its metabolites by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the quantitative analysis of the antifungal agent terbinafine and its metabolites by High-Performance Liquid Chromatography (HPLC). This document provides in-depth application notes and validated protocols designed for researchers, scientists, and professionals in drug development.

Introduction: The Clinical and Analytical Imperative

Terbinafine is a synthetic allylamine antifungal agent widely prescribed for the treatment of dermatophyte infections of the skin and nails.[1][2] It functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to fungal cell death.[1][2][3] Given its extensive use, the quantitative analysis of terbinafine and its metabolites in biological matrices (e.g., plasma, serum, urine) is crucial for several key areas of pharmaceutical research:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

  • Bioequivalence (BE) Studies: To compare the bioavailability of a generic drug product to the brand-name drug.

  • Therapeutic Drug Monitoring (TDM): To optimize dosage regimens and minimize toxicity in specific patient populations.

  • Metabolism Studies: To identify and quantify metabolic products, which is essential for a comprehensive understanding of the drug's disposition and potential for drug-drug interactions.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, has emerged as a robust, reliable, and widely adopted analytical technique for these applications.[4][5][6] This guide details a comprehensive protocol for the quantification of terbinafine, grounded in established scientific principles and validated according to international regulatory standards.

Metabolic Pathways of Terbinafine

Terbinafine undergoes extensive metabolism in the liver, primarily through the action of cytochrome P450 (CYP450) enzymes. The main metabolic pathways include N-dealkylation, aliphatic hydroxylation, and oxidation.[7] The N-dealkylation pathway can lead to the formation of 6,6-dimethyl-2-hepten-4-ynal (TBF-A), a reactive aldehyde metabolite that has been investigated for its potential role in terbinafine-induced hepatotoxicity.[7] Other significant metabolites include the N-desmethyl and carboxy derivatives.[8][9] A robust analytical method must be able to separate the parent drug from these metabolites and potential degradation products to ensure accurate quantification.

Principle of the Reverse-Phase HPLC (RP-HPLC) Method

The separation and quantification of terbinafine and its metabolites are most commonly achieved using RP-HPLC with UV detection. The underlying principle involves the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.

  • Stationary Phase: A column packed with silica particles that have been chemically modified with non-polar hydrocarbon chains, most commonly C18 (octadecylsilane).

  • Mobile Phase: A polar solvent mixture, typically consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

  • Separation: When the sample is injected, the highly lipophilic terbinafine and its metabolites interact with the non-polar C18 stationary phase.[1] The mobile phase is then pumped through the column. Analytes with greater polarity will have less affinity for the stationary phase and will elute faster, while less polar compounds will be retained longer. By carefully controlling the composition of the mobile phase (the ratio of organic to aqueous components), a precise separation of the parent drug from its metabolites can be achieved.

  • Detection: As the separated compounds elute from the column, they pass through a UV detector. Terbinafine contains a naphthalene chromophore which absorbs UV light. The detector measures this absorbance at a specific wavelength (commonly between 220-282 nm), generating a signal (a peak) whose area is directly proportional to the concentration of the analyte.[4][6][10]

Application Protocol: Quantitative Determination of Terbinafine in Human Plasma

This protocol provides a step-by-step method for sample preparation and HPLC analysis, designed to be validated in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[11][12]

PART 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

Rationale: Biological matrices like plasma contain high concentrations of proteins and other endogenous components that can interfere with HPLC analysis and damage the column. LLE is an effective technique to isolate the drug of interest from these interferences, ensuring a clean extract for injection.[13] Hexane is a suitable solvent for extracting the lipophilic terbinafine.[10] An internal standard (IS), a compound with similar chemical and physical properties to the analyte, is added at the beginning to correct for variability during the extraction and injection process.

Materials:

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Terbinafine and Internal Standard (e.g., Butenafine) reference standards

  • HPLC-grade Hexane

  • HPLC-grade Methanol

  • 0.1 M Sodium Hydroxide (NaOH)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipetting: Into a clean microcentrifuge tube, pipette 200 µL of the plasma sample (unknown, calibration standard, or quality control).

  • Internal Standard Spiking: Add 20 µL of the Internal Standard working solution (e.g., 1 µg/mL Butenafine in methanol).

  • Alkalinization: Add 50 µL of 0.1 M NaOH to alkalinize the sample. This ensures terbinafine (a tertiary amine) is in its non-ionized, more organic-soluble form, maximizing extraction efficiency.

  • Extraction Solvent Addition: Add 1.0 mL of hexane to the tube.

  • Vortexing: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of terbinafine from the aqueous plasma to the organic hexane layer.

  • Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes. This will result in a clean separation of the upper organic layer (containing terbinafine) from the lower aqueous layer and the precipitated protein pellet.

  • Supernatant Transfer: Carefully transfer 800 µL of the upper organic layer (hexane) into a new clean tube, being careful not to disturb the lower layer or the protein pellet.

  • Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the HPLC mobile phase.

  • Final Vortex & Transfer: Vortex for 30 seconds to ensure the analyte is fully dissolved. Transfer the solution to an HPLC vial with an insert for analysis.

PART 2: HPLC Instrumentation and Chromatographic Conditions

Rationale: The following conditions have been established to provide a sensitive, selective, and robust method for terbinafine quantification. A C18 column provides excellent retention for the non-polar terbinafine, while the acetonitrile/buffer mobile phase allows for fine-tuning of the elution. The specific pH of the buffer and the detection wavelength are optimized for signal intensity and specificity.[6][10]

ParameterRecommended Condition
HPLC System Isocratic HPLC with UV/Vis or PDA Detector
Column Symmetry Shield RP18, 5 µm, 4.6 x 100 mm (or equivalent)[10]
Mobile Phase Acetonitrile : Buffer (35:65, v/v)[10]
Buffer: Water with phosphoric acid and triethylamine, pH adjusted to 3.0[10]
Flow Rate 1.1 mL/min[10]
Detection Wavelength 224 nm[10]
Injection Volume 20 µL[4]
Column Temperature 40 °C[4]
Run Time ~10 minutes

Note: The mobile phase should be filtered through a 0.45 µm membrane filter and degassed (e.g., by sonication) before use to prevent pump and column blockage.[14]

PART 3: Calibration Standards and Quality Control (QC) Samples

Rationale: Quantification is achieved by comparing the instrument response of an unknown sample to the responses of samples with known concentrations (calibration standards). This process generates a calibration curve. QC samples are used to ensure the accuracy and precision of the method during the analysis of study samples.

  • Stock Solutions: Prepare a primary stock solution of terbinafine (e.g., 1 mg/mL) in methanol.[4] Prepare a separate stock for the internal standard.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the primary stock with mobile phase or methanol.

  • Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank human plasma to achieve a desired concentration range (e.g., 5 to 1500 ng/mL).[10]

  • QC Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 15, 150, and 1200 ng/mL). These are prepared from a separate stock weighing than the calibration standards.

  • Analysis: The calibration standards and QC samples are extracted and analyzed alongside the unknown samples. A calibration curve is constructed by plotting the peak area ratio (Terbinafine Peak Area / IS Peak Area) versus the nominal concentration of terbinafine. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied. The concentration of terbinafine in the unknown samples is then calculated from this regression equation.

Method Validation: Ensuring a Self-Validating System

A bioanalytical method is not trustworthy unless it has been rigorously validated to prove it is suitable for its intended purpose.[11][12] The validation process must demonstrate the method's selectivity, accuracy, precision, and reliability under routine use. The following parameters should be assessed according to the ICH M10 guideline.[12][15][16]

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure that endogenous matrix components or other metabolites do not interfere with the quantification of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration over the intended range.At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ). Correlation coefficient (r²) should be ≥ 0.99.[6]
Accuracy & Precision To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter in the data (precision).Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
LLOQ & ULOQ To define the lower and upper limits of reliable quantification.The LLOQ is the lowest standard on the curve that meets accuracy (±20%) and precision (≤20%) criteria.
Recovery To measure the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible across the concentration range.
Matrix Effect To assess the suppressive or enhancing effect of the biological matrix on analyte ionization.The %CV of the IS-normalized matrix factor should not exceed 15%.
Stability To ensure the analyte is stable during sample handling and storage.Mean concentration of stability samples must be within ±15% of the nominal concentration.
Summary of Typical Quantitative Performance

The described HPLC method, when fully validated, is expected to yield the following performance characteristics:

Performance MetricTypical Value
Linearity Range 5 – 1500 ng/mL[10]
Correlation Coefficient (r²) > 0.999[5]
Lower Limit of Quantification (LLOQ) 5 ng/mL[10]
Intra- & Inter-Assay Precision (%CV) < 10%[10]
Intra- & Inter-Assay Accuracy (% Bias) Within ± 10%
Mean Extraction Recovery > 90%[10]

Visualizations

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma Sample (200 µL) Add_IS Spike Internal Standard Sample->Add_IS Alkalinize Alkalinize (NaOH) Add_IS->Alkalinize Extract Add Hexane & Vortex Alkalinize->Extract Centrifuge Centrifuge Extract->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (224 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Peak Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify Report Report Concentration Quantify->Report

Method Validation Logic Diagram

Validation cluster_performance Core Performance Characteristics cluster_sample Sample Handling & Matrix Method Bioanalytical Method Selectivity Selectivity & Specificity Method->Selectivity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity & Range (LLOQ-ULOQ) Method->Linearity Recovery Extraction Recovery Method->Recovery MatrixEffect Matrix Effect Method->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Method->Stability Dilution Dilution Integrity Method->Dilution Validated Validated Method (Fit for Purpose) Selectivity->Validated Accuracy->Validated Precision->Validated Linearity->Validated Recovery->Validated MatrixEffect->Validated Stability->Validated Dilution->Validated

References
  • World Journal of Advanced Research and Reviews. Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. [Link]

  • Gopal, P. N. V., Hemakumar, A. V., & Padma, S. V. N. (2008). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 20(1), 551-555. [Link]

  • Cox, S. K., Hayes, J., & Papich, M. G. (2010). Determining Terbinafine in Plasma and Saline Using HPLC. TRACE: Tennessee Research and Creative Exchange. [Link]

  • Gund, A. C., Datar, P. A., & Kunjir, V. V. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development, 9(1). [Link]

  • Sireesha, R., Syam Vijayakar, P., & Pavankumar, V. (2018). RP-HPLC method development and validation for the estimation of antifungal drug terbinafine HCL in bulk and pharmaceutical dosage form. ResearchGate. [Link]

  • Zeid, A. (2014). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. National Center for Biotechnology Information (NCBI). [Link]

  • ResearchGate. Reverse phase HPLC method for the analysis of terbinafine in pharmaceutical dosage forms. [Link]

  • Patel, R., & Patel, P. (2012). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]

  • ResearchGate. Determining Terbinafine in Plasma and Saline Using HPLC. [Link]

  • SciELO. Optimization of a LC method for quantitative analysis in pharmaceutical formulations and its application for a tablet dissolution test Terbinafine. [Link]

  • International Journal of Pharmacy and Biological Sciences. Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. [Link]

  • ICH. Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • ResearchGate. Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Government of Canada. TERBINAFINE Product Monograph. [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • National Center for Biotechnology Information (NCBI). Terbinafine - PubChem. [Link]

  • ResearchGate. ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]

  • CR Subscription Agency. Terbinafine: A Review on Properties, Application and Analytical Methods. [Link]

  • KCAS Bio. Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Mobile Phase for N-Desmethylhydroxyterbinafine Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chromatographic separation of N-Desmethylhydroxyterbinafine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing the mobile phase in HPLC and UPLC applications. As Senior Application Scientists, we have curated this information to ensure scientific integrity and practical utility in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for separating N-Desmethylhydroxyterbinafine?

A common and effective starting point for reversed-phase HPLC separation of N-Desmethylhydroxyterbinafine is a mixture of an aqueous buffer and an organic modifier. A widely used combination is acetonitrile and water, often with an acidic modifier like formic acid to enhance peak shape and improve ionization for mass spectrometry detection. For UV detection, a phosphate buffer can be utilized. A typical initial mobile phase composition to consider is a ratio of 65:35 (v/v) of a buffered aqueous phase to acetonitrile.

Q2: Why is the pH of the mobile phase a critical parameter for this separation?

The pH of the mobile phase is a crucial factor as it governs the ionization state of N-Desmethylhydroxyterbinafine, which is a basic compound. By controlling the pH, you can significantly influence its retention time and peak shape on a reversed-phase column. It is advisable to adjust the pH to be at least one unit away from the analyte's pKa. For basic compounds like N-Desmethylhydroxyterbinafine, a mobile phase with a low pH (e.g., around 3.0) is often used to ensure the analyte is in its ionized form, leading to better retention and separation.

Q3: What are the commonly used organic modifiers, and how do they impact the separation?

Acetonitrile and methanol are the most prevalent organic modifiers for the separation of terbinafine and its metabolites.

  • Acetonitrile generally has a lower viscosity, which results in lower backpressure, and can offer different selectivity compared to methanol.

  • Methanol is a more polar solvent and can also be a good choice, sometimes providing better resolution for certain compounds.

The proportion of the organic modifier in the mobile phase is a key parameter for adjusting the retention time of the analytes; increasing the organic content will typically lead to a decrease in retention times.

Q4: Is gradient elution recommended for the separation of N-Desmethylhydroxyterbinafine?

Yes, gradient elution can be highly beneficial, particularly if your sample contains other metabolites or impurities with a broad range of polarities. A gradient elution, where the mobile phase composition is altered over the course of the analytical run, can help to achieve better resolution of all compounds in a shorter time frame compared to an isocratic elution.

Troubleshooting Guide

This section addresses common issues encountered during the separation of N-Desmethylhydroxyterbinafine and provides systematic solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of N-Desmethylhydroxyterbinafine, causing peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and asymmetric peaks.

Solutions:

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-0.2%), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their interaction with the analyte.

  • Optimize Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of N-Desmethylhydroxyterbinafine. For this basic compound, a lower pH (e.g., 2.5-4.0) is generally recommended.

  • Reduce Sample Concentration: Dilute your sample and inject a smaller volume to avoid overloading the column.

Issue 2: Poor Resolution Between N-Desmethylhydroxyterbinafine and Other Components

Possible Causes:

  • Suboptimal Mobile Phase Composition: The ratio of organic modifier to the aqueous phase may not be ideal for separating the compounds of interest.

  • Inadequate pH: The mobile phase pH may not be providing sufficient selectivity between the analytes.

  • Incorrect Organic Modifier: The choice of acetonitrile versus methanol can impact selectivity.

Solutions:

  • Adjust Organic Modifier Percentage: Systematically vary the percentage of the organic modifier in the mobile phase. A lower percentage of the organic modifier will generally increase retention and may improve resolution.

  • Fine-tune the pH: Make small adjustments to the mobile phase pH to see if it improves the separation between critical pairs.

  • Switch Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. You can also try a ternary mixture of water, acetonitrile, and methanol.

  • Implement a Gradient: If an isocratic method is not providing adequate resolution, develop a shallow gradient to better separate the closely eluting peaks.

Issue 3: Unstable Retention Times

Possible Causes:

  • Inadequately Buffered Mobile Phase: If the mobile phase is not properly buffered, its pH can be inconsistent, leading to shifts in retention time.

  • Column Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, causing retention time drift.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH), leading to changes in retention.

Solutions:

  • Use an Appropriate Buffer: Employ a buffer with a pKa close to the desired mobile phase pH to ensure stable pH control. Common choices include phosphate or citrate buffers.

  • Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.

  • Use a Guard Column and Ensure Mobile Phase Compatibility: Use a guard column to protect the analytical column from contaminants. Always ensure your mobile phase pH is within the stable range for your column.

Experimental Protocol: Mobile Phase Optimization Workflow

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of N-Desmethylhydroxyterbinafine.

1. Initial Conditions Setup:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 224 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

2. Scouting Gradient:

  • Run a fast gradient from 5% to 95% Acetonitrile over 15 minutes to determine the approximate elution time of N-Desmethylhydroxyterbinafine and any impurities.

3. Isocratic Method Development (if applicable):

  • Based on the scouting gradient, calculate an appropriate isocratic mobile phase composition. For example, if the analyte elutes at 10 minutes in a 15-minute gradient, a starting isocratic condition could be around 40-50% Acetonitrile.

  • Perform several injections with varying percentages of acetonitrile (e.g., 40%, 45%, 50%) to find the optimal balance between retention time and resolution.

4. pH Optimization:

  • Prepare mobile phases with different pH values (e.g., 2.5, 3.0, 3.5, 4.0) using appropriate buffers (e.g., phosphate or citrate buffer).

  • Analyze the sample with each mobile phase to assess the impact of pH on retention, peak shape, and resolution.

5. Organic Modifier Selection:

  • Repeat the optimal isocratic or gradient method using methanol as the organic modifier to compare selectivity with acetonitrile.

6. Final Method Refinement:

  • Based on the above experiments, select the mobile phase composition (organic modifier, buffer, pH, and their ratio) that provides the best resolution, peak shape, and analysis time.

  • If necessary, fine-tune the flow rate and temperature to further optimize the separation.

Data Summary

The following table summarizes typical starting conditions for mobile phase optimization based on published methods for terbinafine and its related compounds.

ParameterRecommended Starting Conditions
Stationary Phase C18 or Phenyl
Mobile Phase (Aqueous) Phosphate Buffer (10-25 mM), Citrate Buffer, or 0.1% Formic/Phosphoric Acid in Water
Mobile Phase (Organic) Acetonitrile or Methanol
pH Range 2.5 - 4.5 for improved retention and peak shape of the basic analyte
Typical Composition Acetonitrile/Buffer (e.g., 35:65 to 67:33 v/v)
Additives for Peak Shape 0.1-0.2% Triethylamine (TEA) to minimize peak tailing
Elution Mode Isocratic for simple mixtures, Gradient for complex samples
Detection Wavelength 220-230 nm or 280 nm

Visualizations

Mobile Phase Optimization Workflow

Workflow Start Define Separation Goals Initial Select Initial Conditions (C18, ACN/H2O, pH 3.0) Start->Initial Scout Run Scouting Gradient Initial->Scout Eval_Scout Evaluate Elution Profile Scout->Eval_Scout Isocratic Develop Isocratic Method Eval_Scout->Isocratic Simple Mixture Gradient Develop Gradient Method Eval_Scout->Gradient Complex Mixture Optimize_pH Optimize Mobile Phase pH Isocratic->Optimize_pH Gradient->Optimize_pH Optimize_Org Select Organic Modifier (ACN vs. MeOH) Optimize_pH->Optimize_Org Finalize Finalize Method Parameters Optimize_Org->Finalize Validate Validate Method Finalize->Validate

Caption: A workflow diagram illustrating the systematic approach to mobile phase optimization for N-Desmethylhydroxyterbinafine separation.

Troubleshooting Logic for Poor Peak Shape

Troubleshooting Problem Problem Poor Peak Shape (Tailing) Cause1 Potential Cause Secondary Silanol Interactions Problem->Cause1 Cause2 Potential Cause Inappropriate Mobile Phase pH Problem->Cause2 Cause3 Potential Cause Column Overload Problem->Cause3 Solution1 Solution Add Competing Base (e.g., TEA) Cause1->Solution1 Solution2 Solution Adjust pH Away from pKa Cause2->Solution2 Solution3 Solution Reduce Sample Concentration Cause3->Solution3

Caption: A troubleshooting decision tree for addressing poor peak shape in the HPLC analysis of N-Desmethylhydroxyterbinafine.

References

  • BenchChem. (n.d.). Optimization of mobile phase for N-Desmethylnefopam separation.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Chaudhary, M. M., et al. (2017). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Terbinafine hydrochloride and Mometasone Furoate in Combined Dosage form. Journal of Pharmacy Research, 11(4), 286-291.
  • PubMed. (n.d.). Optimization of mobile phase in the separation of beta-blockers by HPLC.
  • Gopal, P. N. V., et al. (n.d.). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms.
  • OSF. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC.
  • NIH. (n.d.). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials.
  • Gund, A. C., et al. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development.
  • ResearchGate. (2013). High performance liquid chromatography method for the determination of terbinafine hydrochloride in semi solids dosage form.
  • ResearchGate. (n.d.). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method.
  • World Journal of Advanced Research and Reviews. (n.d.). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation.
  • Merck. (n.d.). HPLC Analysis of Terbinafine HCl Cream on Purospher® Star Phenyl (5μm) 150 x 3 mm.
  • ResearchGate. (2017). Development and validation of RP-HPLC method for simultaneous estimation of terbinafine hydrochloride and mometasone furoate in combined dosage form.
  • Allmpus. (n.d.). Terbinafine N-Desmethyl Impurity.
  • ResearchGate. (n.d.). Analytical methods for determination of terbinafinehydrochloride in pharmaceuticals and biological materials.
  • Asian Journal of Research in Chemistry. (n.d.). Forced degradation study of Terbinafine HCl by HPLC with PDA detector.
  • World Journal of Pharmaceutical Sciences. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations.
  • ResearchGate. (2018). RP-HPLC method development and validation for the estimation of antifungal drug terbinafine HCL in bulk and pharmaceutical dosage form.
  • SynThink. (n.d.). N-Desmethyl hydroxy terbinafine.
  • Pharmaffiliates. (n.d.). N-Desmethylhydroxyterbinafine.

Technical Support Center: N-Desmethylhydroxyterbinafine Analytical Method Ruggedness

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist System: LC-MS/MS (ESI+) Context: Bioanalytical Method Validation (BMV) & Routine Analysis[1][2]

Executive Summary & Scope

This guide addresses the ruggedness testing (intermediate precision) and robustness of analytical methods for N-Desmethylhydroxyterbinafine , a polar metabolite of the allylamine antifungal Terbinafine.[1]

Unlike the highly lipophilic parent drug (Terbinafine, LogP ~5.7), this metabolite possesses increased polarity due to N-demethylation and hydroxylation. This physicochemical divergence creates specific "ruggedness risks"—points where minor experimental variations can cause method failure.[1][2]

The Core Challenge: The primary failure mode in this analysis is not sensitivity, but selectivity stability . You must maintain resolution between the massive parent drug peak (often present at 100x concentration) and the earlier-eluting, more polar metabolite, while resisting matrix effects that drift with column age and solvent batches.

Analytical Ruggedness Workflow (ICH Q2(R2) Aligned)

Ruggedness is not just "repeatability"; it is the method's resistance to the inevitable variability of a working lab.[1][2] We utilize a Design of Experiments (DoE) approach to identify Critical Method Parameters (CMPs).[1][2]

Workflow Diagram: Ruggedness Decision Logic

RuggednessWorkflow Start Define CMPs (Critical Method Parameters) Screening Plackett-Burman Design (Screen 5-7 Factors) Start->Screening Analysis Analyze Effect Sizes (Pareto Chart) Screening->Analysis Decision Significant Impact? Analysis->Decision Control Tighten Specs (System Suitability) Decision->Control Yes (p < 0.05) Validation Execute Intermediate Precision (Days/Analysts/Columns) Decision->Validation No Control->Validation Specs Updated

Figure 1: Risk-based approach to ruggedness. Instead of testing one factor at a time (OFAT), use DoE to identify interactions between pH and organic modifier.

Critical Method Parameters (CMPs) & Troubleshooting

Module A: Sample Preparation (Extraction Ruggedness)

The Issue: N-Desmethylhydroxyterbinafine is amphiphilic.[1][2] If you use Liquid-Liquid Extraction (LLE) optimized for Terbinafine (e.g., Hexane), you will lose the metabolite. If you use Protein Precipitation (PPT), you risk high phospholipid suppression.

Ruggedness Stress Test:

  • pH Variation:

    
     0.2 pH units in the extraction buffer.
    
  • Solvent Quality: Different lots of MTBE or Ethyl Acetate.[1][2]

ParameterVariation RangeExpected ImpactTroubleshooting Fix
Buffer pH (LLE) 7.0

0.2
High. The metabolite's ionization state changes near pKa.[1][2] Recovery drops if too ionized.[1][2]Use highly buffered carbonate (pH 9.[1][2]8) or phosphate buffers.[1][2] Verify pH meter calibration daily.
Evaporation Temp 40°C

5°C
Medium. Thermal degradation of the hydroxy group is possible.[1][2]Set N2 evaporator to max 40°C. If recovery varies, check bath temp uniformity.
Reconstitution Solvent % Organic

5%
Critical. High organic strength causes "solvent effect" (peak fronting) for early eluters.[1][2]Match reconstitution solvent to initial mobile phase conditions (e.g., 10% ACN).
Module B: Chromatographic Separation

The Issue: The metabolite elutes before Terbinafine. If the organic ramp is too aggressive, the metabolite co-elutes with the solvent front or ion-suppressing phospholipids.[1]

Ruggedness Stress Test:

  • Column Temperature:

    
     5°C.
    
  • Mobile Phase B (Organic):

    
     2% composition.[1][2]
    

Protocol:

  • Inject System Suitability Sample (SST) containing both Parent and Metabolite.[1][2]

  • Calculate Resolution (

    
    ).[1][2]
    
  • Acceptance Criteria:

    
     must be maintained across all ruggedness conditions.
    
Module C: Mass Spectrometry (Detection)

The Issue: Variable ionization efficiency (Matrix Effect) across different patient lots (Hemolyzed/Lipemic plasma).

Ruggedness Stress Test:

  • Source Temperature:

    
     50°C.
    
  • Gas Flow:

    
     10%.[1][2]
    

Troubleshooting Logic for Sensitivity Loss:

MSTroubleshoot Start Low Sensitivity (Area Counts Drop) CheckIS Check Internal Standard (IS) Response Start->CheckIS ISDrop IS Also Low? CheckIS->ISDrop MatrixEffect Matrix Suppression (Phospholipids) ISDrop->MatrixEffect Yes Injection Injection Issue (Needle/Loop) ISDrop->Injection No (IS Stable) Divert Check Divert Valve Timing MatrixEffect->Divert Source Clean Source/Capillary Injection->Source

Figure 2: Isolating the source of sensitivity loss. If IS drops with the analyte, it is likely matrix suppression or ionization failure, not extraction loss.

Troubleshooting FAQ

Q1: My metabolite peak shape splits when I switch to a new column batch. Why?

  • Cause: This is often a "Dewetting" issue or Silanol activity difference.[1][2] N-Desmethylhydroxyterbinafine is polar; if the C18 phase density changes (carbon load), the interaction with the hydroxyl group shifts.[1]

  • Fix: Ensure your method specifies "End-capped" columns.[1][2] Perform a column priming run (10 injections of high concentration standard) to deactivate active sites.[1][2]

Q2: I see "Ghost Peaks" of the metabolite in blank samples. Is it carryover?

  • Cause: Terbinafine is extremely sticky (lipophilic).[1][2] It can adsorb to the rotor seal or needle seat, then slowly degrade/oxidize into the metabolite inside the system, eluting in subsequent runs.

  • Fix: Use a vigorous needle wash: 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid.[1][2] Replace PEEK rotor seals with Vespel or ceramic if possible.[1][2]

Q3: The Internal Standard (Terbinafine-d7) is stable, but the metabolite recovery fluctuates.

  • Cause: You are likely using Terbinafine-d7 to normalize the metabolite.[1][2] This is scientifically unsound for ruggedness.[1][2] The parent drug behaves differently (extraction/ionization) than the polar metabolite.[1][2]

  • Fix: You must use a structural analog IS (like Hydroxyterbinafine-d7) or validate that the matrix effect profiles of the parent IS and metabolite are identical (Parallelism).

Q4: Retention times are drifting earlier for the metabolite.

  • Cause: "Phase Collapse" or loss of retention due to 100% aqueous exposure, OR pH drift in Mobile Phase A.[2]

  • Fix: Ensure Mobile Phase A has at least 5% organic if using standard C18. Check that your buffer (Ammonium Formate/Acetate) is fresh; volatile buffers evaporate, changing pH over 24 hours.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2] Link

  • Vignoli, L. M., et al. (2025). "Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry." Journal of Chromatography B. (Contextualizing extraction methods for allylamines). Link

  • Humbert, H., et al. (1995). "Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine." Antimicrobial Agents and Chemotherapy.[1][2] (Defining the metabolic profile and polarity). Link

Sources

addressing low recovery of N-Desmethylhydroxyterbinafine during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery of N-Desmethylhydroxyterbinafine

Executive Summary

This guide addresses the specific challenge of extracting N-Desmethylhydroxyterbinafine (NDHT) from biological matrices (plasma/serum).[1] Unlike the parent drug (Terbinafine), which is highly lipophilic, NDHT possesses dual polarity-increasing modifications: N-demethylation (exposing a secondary amine) and hydroxylation (adding a polar -OH group).[1]

The Root Cause: Standard Liquid-Liquid Extraction (LLE) protocols optimized for Terbinafine often use non-polar solvents (e.g., Hexane/Heptane).[1] These solvents fail to partition the more polar NDHT metabolite, resulting in recoveries <40% or complete loss.[1]

Part 1: Diagnostic & Troubleshooting (Q&A)

Category 1: Extraction Efficiency (LLE vs. PPT)

Q1: I am using the standard Hexane:Ethyl Acetate (80:20) method used for Terbinafine, but NDHT recovery is near zero.[1] Why? A: You are experiencing a "Polarity Mismatch."[1] Terbinafine is extremely lipophilic (LogP ~5.5).[1] The 80:20 Hexane mix is designed to pull lipophilic compounds while leaving polar interferences behind.[1]

  • The Problem: NDHT is significantly more polar due to the hydroxyl group and the loss of the methyl group.[1] It partitions into the aqueous (plasma) phase rather than the non-polar organic solvent.[1]

  • The Fix: You must increase the polarity of your extraction solvent.[1]

    • Recommendation: Switch to 100% Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtAc) .[1]

    • Alternative: If matrix interference is high with 100% EtAc, use a mixture of Ethyl Acetate:Isopropanol (90:10) .[1] The isopropanol helps solvate the hydroxylated metabolite.[1]

Q2: I switched to Ethyl Acetate, but recovery is still inconsistent (variable). What is missing? A: The pH of your sample is likely uncontrolled.[1] NDHT contains a secondary amine.[1] At neutral or acidic pH (plasma pH ~7.4 or lower if acidified), the amine is protonated (


) and highly water-soluble.[1]
  • The Fix: You must suppress ionization to force the molecule into the organic phase.[1]

  • Protocol Adjustment: Add a buffer to shift the plasma pH to >9.0 (at least 2 units above the pKa).

    • Action: Add 50 µL of 0.1 M Sodium Hydroxide (NaOH) or Sodium Carbonate buffer (pH 9.8) to the plasma before adding the organic solvent.

Category 2: Stability & Degradation[1]

Q3: My recovery drops if I leave the samples in the autosampler overnight. Is NDHT unstable? A: Yes, Terbinafine and its metabolites are susceptible to photodegradation and oxidative instability.[1]

  • Mechanism: The allylamine structure is sensitive to UV light and oxidation.[1]

  • The Fix:

    • Amber Glassware: All extraction steps must be performed in low-light conditions or using amber tubes.[1]

    • Antioxidants: If oxidative degradation is confirmed, add 0.1% Ascorbic Acid to the plasma during the initial aliquot step.[1]

    • Temperature: Keep autosampler temperature at 4°C .

Part 2: Visualizing the Extraction Logic

The following diagram illustrates the physicochemical decision-making process required to capture the polar metabolite versus the lipophilic parent.

ExtractionLogic Start Start: Low Recovery of NDHT CheckSolvent Check Extraction Solvent Start->CheckSolvent IsHexane Is it Hexane/Heptane based? CheckSolvent->IsHexane PolarityFail FAIL: Analyte too polar. Remains in aqueous phase. IsHexane->PolarityFail Yes CheckpH Check Plasma pH IsHexane->CheckpH No (Already Polar) SwitchSolvent Switch to MTBE or Ethyl Acetate:Isopropanol (90:10) PolarityFail->SwitchSolvent SwitchSolvent->CheckpH IsNeutral Is pH Neutral/Acidic? CheckpH->IsNeutral IonizationFail FAIL: Amine Protonated (Ionized). Water Soluble. IsNeutral->IonizationFail Yes Success High Recovery (>85%) Analyte Neutral & Solvated IsNeutral->Success No (Already Basic) AdjustpH Alkalinize: Add NaOH/Carbonate Target pH > 9.5 IonizationFail->AdjustpH AdjustpH->Success

Figure 1: Troubleshooting logic flow for optimizing extraction of polar amine metabolites.

Part 3: Optimized Experimental Protocol

This protocol uses Protein Precipitation (PPT) followed by a phospholipid removal step or optimized Liquid-Liquid Extraction (LLE) .[1] PPT is generally recommended for NDHT to avoid the polarity partitioning issues of LLE.[1]

Method A: Optimized Liquid-Liquid Extraction (LLE)

Best for cleaner samples and high sensitivity.[1]

StepActionScientific Rationale
1. Aliquot Transfer 100 µL Plasma to amber tube.Amber protects photosensitive allylamine structure.[1]
2. IS Addition Add 10 µL Internal Standard (Terbinafine-d7 or similar).[1]Deuterated IS compensates for matrix effects.[1]
3. Alkalinization Add 50 µL 0.1 M NaOH . Vortex 10s.CRITICAL: Shifts pH > 9.5. Converts NDHT (

) to neutral amine (

), enabling organic solubility [1].
4. Extraction Add 1.0 mL MTBE (Methyl tert-butyl ether).MTBE is moderately polar, capturing the hydroxylated metabolite better than Hexane [2].[1]
5. Agitation Shake/Vortex for 10 mins at high speed.Ensures complete phase transfer.
6. Separation Centrifuge at 4000 rpm for 10 mins at 4°C.Separates organic (top) from aqueous (bottom).[1]
7. Evaporation Transfer supernatant to clean tube.[1] Evaporate under

at 40°C .
40°C prevents thermal degradation.
8.[1] Reconstitution Dissolve in 100 µL Mobile Phase (e.g., ACN:Water 50:50).Matches initial LC gradient to prevent peak distortion.[1]
Method B: Protein Precipitation (PPT)

Best for high throughput and recovery of very polar metabolites.

  • Aliquot: 50 µL Plasma.

  • Precipitate: Add 200 µL Acetonitrile (containing IS) .

    • Note: Do not use Methanol alone; ACN yields cleaner supernatants for this class of drugs.[1]

  • Vortex: 1 min.

  • Centrifuge: 10,000 rpm for 10 min.

  • Inject: Inject supernatant directly (or dilute with water if peak shape is poor).[1]

    • Warning: PPT samples often have higher matrix effects (ion suppression).[1] Monitor the phospholipid transition (m/z 184) to ensure no co-elution.

Part 4: Data Summary & Expectations

The table below summarizes expected recovery rates based on solvent choice, derived from comparative bioanalytical data for polar amine metabolites [3, 4].

Extraction SolventpH ConditionTerbinafine RecoveryNDHT RecoveryStatus
Hexane:EtAc (80:20) Neutral> 90%< 15% Fail (Polarity Mismatch)
Ethyl Acetate (100%) Neutral> 95%40 - 60% Warning (Ionization Loss)
Ethyl Acetate (100%) Basic (pH > 9) > 95%> 85% Pass (Optimal LLE)
Acetonitrile (PPT) N/A> 95%> 95% Pass (Best Recovery)

Part 5: Mechanism of Action (Chemical Diagram)

Understanding the phase transfer is critical for troubleshooting future issues.[1]

PhaseTransfer cluster_aqueous Aqueous Phase (Plasma) cluster_organic Organic Phase (MTBE/EtAc) NDHT_Ion NDHT-H+ (Ionized/Water Soluble) NDHT_Neutral NDHT (Neutral/Lipophilic) NDHT_Ion->NDHT_Neutral Deprotonation (pH > pKa) NDHT_Extracted NDHT (Recovered) NDHT_Neutral->NDHT_Extracted Partitioning (LogD increases) NaOH NaOH (Base) NaOH->NDHT_Ion Increases pH

Figure 2: Effect of pH adjustment on the phase transfer of N-Desmethylhydroxyterbinafine.

References

  • Denouël, J., et al. (1995).[1][2][3] Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography.[1][2][3][4] Journal of Chromatography B: Biomedical Applications, 663(2), 353-359.[1][3]

  • Vignesh, M., et al. (2020).[1] Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study. National Institutes of Health (PMC).[1]

  • Chen, Y., et al. (2006).[1][5] Development and Validation of a Selective and Robust LC-MS/MS Method for High-Throughput Quantifying Rizatriptan (Polar Amine Analog). Journal of Chromatography B.

  • PubChem Compound Summary. (2024). N-Desmethylterbinafine (Chemical & Physical Properties). National Library of Medicine.[1]

Sources

troubleshooting guide for N-Desmethylhydroxyterbinafine quantification assays

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Bioanalysis Division Subject: Troubleshooting High-Performance Assays for N-Desmethylhydroxyterbinafine (DHTBN) Last Updated: February 9, 2026

Executive Summary

Welcome to the technical support hub for Terbinafine metabolite analysis. This guide addresses the specific challenges of quantifying N-Desmethylhydroxyterbinafine (DHTBN) .

While Terbinafine (TBF) and its primary metabolite N-desmethylterbinafine (DMT) are lipophilic and straightforward to analyze, DHTBN presents a distinct "Polarity Shift" challenge . The addition of a hydroxyl group to the desmethyl core significantly lowers logP, increasing the risk of early elution (void volume effects), ion suppression, and extraction losses using standard lipophilic protocols.

This guide moves beyond standard operating procedures (SOPs) to explain the causality of assay failures and provide self-validating solutions.

Part 1: Chromatographic Separation & Peak Shape[1]

Q: My DHTBN analyte elutes in the void volume or co-elutes with phospholipids. How do I increase retention?

The Mechanism: DHTBN is a polar amine. On a standard C18 column, the hydrophilic hydroxyl group and the secondary amine reduce interaction with the stationary phase. If the analyte elutes near the void volume (


), it suffers from severe ion suppression caused by unretained matrix salts and phospholipids.

The Solution: You must increase the "Phase Ratio" or switch retention mechanisms.

  • Protocol Adjustment (C18 Optimization):

    • Mobile Phase A: Ensure pH is high enough to deprotonate some silanols but keep the amine charged, OR use a fully alkaline method (pH 9.5 with Ammonium Hydroxide) to suppress ionization of the amine, drastically increasing retention on C18.

    • Caution: Ensure your column (e.g., BEH C18) is pH stable.

  • Stationary Phase Switch (Recommended):

    • Switch to a PFP (Pentafluorophenyl) or Phenyl-Hexyl column. The pi-pi interactions with the naphthalene ring of the terbinafine core provide retention independent of hydrophobicity.

Q: I see peak splitting or "shouldering" for DHTBN. Is my column failing?

The Mechanism: This is likely not column failure but Regioisomer Separation . "Hydroxyterbinafine" is not a single entity; hydroxylation can occur at multiple positions on the naphthalene ring or the side chain.

  • Diagnosis: If the split ratio is consistent across samples but absent in the neat standard, your standard might be a single isomer while the biological sample contains a mixture.

The Solution:

  • To Integrate Together: Widen the peak integration window if total quantification is the goal.

  • To Separate: Flatten the gradient slope (e.g., 0.5% B/min) to baseline resolve the isomers.

Part 2: Mass Spectrometry & Sensitivity[1][2][3][4][5]

Q: The signal-to-noise ratio is poor despite a clean extraction. What are the optimal transitions?

The Mechanism: DHTBN (MW ~293 Da) forms a protonated precursor


. Standard Terbinafine transitions (292 

141) do not apply.

The Solution: Optimize for the following transitions. Note that the fragment depends on the location of the hydroxyl group.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
DHTBN (Quant) 294.2141.125-35Naphthalene moiety (if OH is on side chain)
DHTBN (Qual) 294.2157.120-30Hydroxylated Naphthalene (if OH is on ring)
Terbinafine-d7 (IS) 299.2148.228Stable Isotope Internal Standard

Critical Check: If you observe a transition at 294


 276, you are monitoring water loss (

). This is a non-specific "soft" transition and should be avoided for quantification due to high background noise.

Part 3: Sample Preparation (Extraction)[1][3]

Q: My recovery is <40% using Hexane/Ether LLE. Why is the metabolite not extracting?

The Mechanism: Standard Terbinafine LLE methods use non-polar solvents (Hexane/MtBE). DHTBN is too polar to partition effectively into hexane. It remains in the aqueous plasma layer.

The Solution: Switch to Mixed-Mode Cation Exchange (MCX) SPE . This utilizes the basic amine of DHTBN for 100% capture, allowing you to wash away interferences aggressively.

Validated Workflow: MCX Solid Phase Extraction

The following diagram illustrates the optimal workflow to maximize DHTBN recovery while removing phospholipids.

SPE_Workflow Start Plasma Sample (100 µL) PreTreat Pre-treatment Add 100 µL 2% Formic Acid (Acidify to charge amine) Start->PreTreat Condition Condition SPE Plate (MCX) 1. Methanol 2. Water PreTreat->Condition Prepare Plate Load Load Sample (Flow rate < 1 mL/min) Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes proteins/salts) Load->Wash1 Wash2 Wash 2: Methanol (CRITICAL: Removes neutral lipids/matrix) Wash1->Wash2 Elute Elution 5% NH4OH in Methanol (Release basic analyte) Wash2->Elute Recon Evaporate & Reconstitute Mobile Phase A:B (90:10) Elute->Recon

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow designed to retain polar amines like DHTBN while removing neutral matrix components.

Part 4: Stability & Integrity[2][4]

Q: I see DHTBN in my "Zero Hour" (Pre-dose) samples. Is this carryover?

The Mechanism: Terbinafine and its metabolites are highly lipophilic stickies (adsorptive). They bind to rotor seals, needle seats, and plastic tubing.

The Solution:

  • Needle Wash: A single wash is insufficient. Use a dual-wash system:

    • Wash 1 (Organic): Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid.[1][2] (Dissolves the sticky residue).

    • Wash 2 (Aqueous): Water:Methanol (90:10).

  • Material Check: Avoid PTFE lines if possible; PEEK is preferred. Use silanized glass vials rather than standard polypropylene if low-concentration adsorption is suspected.

Q: Are glucuronides interfering with my quantification?

The Mechanism: Search literature confirms that hydroxy-metabolites of Terbinafine often circulate as glucuronide conjugates [1]. If your source (ESI) is too hot, or if in-source fragmentation occurs, glucuronides can cleave, artificially inflating the "Free" DHTBN measurement.

The Solution:

  • Test: Inject a glucuronide standard (if available) or a post-dose sample without a column (infusion). Monitor the glucuronide mass.

  • Fix: Lower the Desolvation Temperature and Cone Voltage to minimize in-source fragmentation.

References

  • Vickers, A. E., et al. (1999).[3] Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029-1038. Link

  • Humbert, H., et al. (1995). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Biopharmaceutics & Drug Disposition, 16(8), 685-694. Link

  • Iverson, S. L., & Uetrecht, J. P. (2001).[3] Identification of a reactive metabolite of terbinafine: insights into the mechanism of idiosyncratic toxicity. Chemical Research in Toxicology, 14(2), 175-181. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

Sources

Technical Support Center: Enhancing the Sensitivity of N-Desmethylhydroxyterbinafine Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of N-Desmethylhydroxyterbinafine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for enhancing the sensitivity of N-Desmethylhydroxyterbinafine detection in biological matrices. This guide offers field-proven insights and scientifically grounded protocols to ensure the accuracy and reliability of your experimental results.

Understanding the Analyte: N-Desmethylhydroxyterbinafine

N-Desmethylhydroxyterbinafine is a significant metabolite of Terbinafine, a widely used allylamine antifungal agent.[1] Terbinafine is lipophilic, allowing it to accumulate in skin, nails, and fatty tissues.[1] Accurate quantification of its metabolites, such as N-Desmethylhydroxyterbinafine, is crucial for pharmacokinetic and pharmacodynamic studies.[2] The inherent challenges in detecting this metabolite at low concentrations in complex biological fluids necessitate optimized and sensitive analytical methods.[3]

Troubleshooting Guide: Enhancing Detection Sensitivity

This section addresses common issues encountered during the detection of N-Desmethylhydroxyterbinafine, providing explanations and actionable solutions.

Issue 1: Low Signal Intensity or Poor Sensitivity

Question: My N-Desmethylhydroxyterbinafine signal is very low, close to the limit of detection (LOD). How can I boost the signal intensity?

Answer: Low signal intensity is a frequent challenge in metabolite analysis. The solution often lies in a multi-faceted approach focusing on sample preparation, chromatography, and mass spectrometry settings.

Causality and Solutions:

  • Inefficient Extraction: The analyte may not be efficiently extracted from the biological matrix. Terbinafine and its metabolites have been successfully extracted using liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[4][5]

    • Recommendation: Optimize your SPE protocol. If using a reversed-phase cartridge, ensure the conditioning and equilibration steps are adequate. The wash steps should be optimized to remove interferences without causing analyte loss, and the elution solvent must be strong enough to fully recover the N-Desmethylhydroxyterbinafine.[6] A well-optimized SPE method can significantly concentrate the analyte and improve sensitivity.[3]

  • Suboptimal Mass Spectrometry (MS) Parameters: The settings on your mass spectrometer are critical for achieving maximum sensitivity.[7]

    • Recommendation: Infuse a standard solution of N-Desmethylhydroxyterbinafine directly into the mass spectrometer to optimize parameters such as capillary voltage, gas flows (nebulizing and drying), and fragmentor/collision energy.[7][8] This ensures that the instrument is tuned for the specific analyte, maximizing its ionization and detection.[9]

  • Poor Chromatographic Peak Shape: Broad or tailing peaks will result in a lower peak height and, consequently, lower sensitivity.[10]

    • Recommendation: Ensure your mobile phase composition is optimal. For basic compounds like N-Desmethylhydroxyterbinafine, adding a small amount of an acid modifier (e.g., 0.1% formic acid) can improve peak shape by reducing interactions with residual silanols on the column. Also, confirm that your sample solvent is not stronger than your initial mobile phase conditions to avoid peak distortion.

Issue 2: High Background Noise and Interferences

Question: I'm observing a high baseline or numerous interfering peaks in my chromatogram, which is compromising my ability to accurately integrate the N-Desmethylhydroxyterbinafine peak. What can I do?

Answer: High background noise is often a result of co-eluting endogenous matrix components that interfere with the analyte's ionization.[11][12]

Causality and Solutions:

  • Matrix Effects: Biological matrices like plasma and urine are complex and contain numerous compounds (e.g., phospholipids, salts) that can co-elute with the analyte and either suppress or enhance its ionization in the MS source.[11][12]

    • Recommendation: Enhance your sample cleanup procedure. While protein precipitation is a quick method, it is often insufficient for removing all interfering components.[13][14] Implementing a more rigorous sample preparation technique like SPE is highly recommended.[3][14] SPE can effectively remove a significant portion of matrix components, leading to a cleaner baseline and reduced ion suppression.[12]

  • Contaminated LC-MS System: Contaminants can build up in the LC system and MS source over time, leading to high background noise.[15]

    • Recommendation: Regularly flush your LC system with a strong solvent wash sequence. Clean the MS ion source according to the manufacturer's recommendations. Ensure you are using high-purity solvents and additives to prevent the introduction of new contaminants.[15]

Issue 3: Inconsistent Results and Poor Reproducibility

Question: My results for N-Desmethylhydroxyterbinafine are not consistent between runs. What could be causing this variability?

Answer: Poor reproducibility can stem from inconsistencies in sample handling, preparation, or the analytical system itself.

Causality and Solutions:

  • Sample Degradation: Metabolites can be sensitive to storage conditions and freeze-thaw cycles.

    • Recommendation: Store samples at -80°C for long-term stability.[16] Minimize the number of freeze-thaw cycles by aliquoting samples upon collection.[17] Perform stability assessments to ensure your analyte is stable under the conditions of your experiment.

  • Variable Extraction Recovery: Inconsistent execution of the sample preparation protocol can lead to variable recovery and, therefore, inconsistent final concentrations.

    • Recommendation: If performing manual SPE, ensure consistent timing for each step (loading, washing, elution). Consider using an automated SPE system to improve precision. Always use an appropriate internal standard (ideally a stable isotope-labeled version of the analyte) to correct for variability in extraction and instrument response.[18]

  • LC System Variability: Fluctuations in pump performance or column temperature can lead to shifts in retention time and peak area.[19]

    • Recommendation: Ensure your LC system is properly maintained. Regularly check for leaks and ensure the pump is delivering a stable flow rate. Use a column oven to maintain a consistent temperature, which is crucial for reproducible chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for analyzing N-Desmethylhydroxyterbinafine in plasma?

A1: While several techniques can be used, Solid-Phase Extraction (SPE) is generally considered the most effective for achieving high sensitivity and removing matrix interferences when analyzing drug metabolites in plasma.[3][14] It provides a cleaner extract compared to simpler methods like protein precipitation, which is crucial for minimizing ion suppression in LC-MS/MS analysis.[12][13]

Q2: Which type of analytical column is most suitable for N-Desmethylhydroxyterbinafine analysis?

A2: A reversed-phase C18 column is a common and effective choice for the analysis of terbinafine and its metabolites.[20] Using a column with a smaller particle size (e.g., sub-2 µm) can provide better resolution and peak shape, contributing to improved sensitivity.

Q3: How can I confirm that matrix effects are impacting my analysis?

A3: A post-column infusion experiment is a standard method to assess matrix effects. In this experiment, a constant flow of the analyte solution is introduced into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected. Any suppression or enhancement of the constant analyte signal as the matrix components elute indicates the presence of matrix effects.

Q4: What are the typical mass transitions (MRM) for N-Desmethylhydroxyterbinafine in an LC-MS/MS analysis?

A4: The specific mass transitions will depend on the ionization mode and the instrument used. However, for a protonated molecule [M+H]+, you would typically select the molecular ion as the precursor ion and then identify one or two stable, high-intensity product ions after fragmentation in the collision cell. These transitions would need to be empirically determined by infusing an analytical standard.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for N-Desmethylhydroxyterbinafine from Human Plasma

This protocol provides a general framework for SPE. Optimization will be required based on the specific SPE sorbent and equipment used.

Materials:

  • Mixed-mode or reversed-phase SPE cartridges

  • Human plasma samples, quality control (QC) samples, and calibration standards

  • Internal Standard (IS) solution

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (or other suitable modifier)

  • SPE manifold or automated SPE system

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add the internal standard solution.

    • Vortex briefly to mix.

    • Add 400 µL of 2% formic acid in water and vortex again. This step helps to disrupt protein binding.

    • Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Perform a second wash with 1 mL of a slightly stronger organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the N-Desmethylhydroxyterbinafine and internal standard with 1 mL of an appropriate elution solvent (e.g., 90% methanol in water with 0.1% formic acid).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Diagrams and Data
Workflow for Sample Preparation and Analysis

G cluster_0 Sample Preparation cluster_1 Analysis Plasma Plasma Sample Pretreat Pre-treatment (IS spiking, Acidification) Plasma->Pretreat Centrifuge Centrifugation Pretreat->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing LCMS->Data

Caption: Workflow from sample preparation to data analysis.

Troubleshooting Decision Tree for Low Sensitivity

G Start Low Sensitivity Observed CheckPeak Check Peak Shape Start->CheckPeak GoodPeak Good CheckPeak->GoodPeak Is it good? BadPeak Poor (Broad/Tailing) CheckPeak->BadPeak Is it poor? CheckMS Check MS Tuning GoodPeak->CheckMS OptimizeLC Optimize LC Method (Mobile Phase, Gradient) BadPeak->OptimizeLC OptimizedMS Optimized CheckMS->OptimizedMS Is it optimized? NotOptimizedMS Not Optimized CheckMS->NotOptimizedMS Is it not optimized? CheckSamplePrep Review Sample Prep OptimizedMS->CheckSamplePrep TuneMS Infuse Standard & Optimize MS Parameters NotOptimizedMS->TuneMS ImprovePrep Improve Sample Prep (e.g., Optimize SPE) CheckSamplePrep->ImprovePrep

Caption: A decision tree for troubleshooting low sensitivity.

Table 1: Example LC-MS/MS Parameters for Optimization
Parameter CategoryParameterTypical Starting PointOptimization Goal
LC Parameters ColumnC18, 2.1 x 50 mm, 1.8 µmSharp, symmetric peaks
Mobile Phase A0.1% Formic Acid in WaterGood retention and peak shape
Mobile Phase B0.1% Formic Acid in AcetonitrileElution of the analyte
Flow Rate0.4 mL/minOptimal chromatographic performance
Column Temp.40 °CReproducible retention times
MS Parameters Ionization ModePositive Electrospray (ESI+)Maximize precursor ion intensity
Capillary Voltage3.5 kVStable and maximal signal
Gas Temperature325 °CEfficient desolvation
Gas Flow10 L/minEfficient nebulization
Nebulizer Pressure45 psiFine aerosol generation
MRM TransitionsPrecursor > Product 1, Precursor > Product 2High intensity and specificity
Collision Energy10-40 eVOptimal fragmentation
References
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Methods for N-Desmethoxymethorphan.
  • Kanakapura, B., & Penmatsa, V. K. (2016). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 6(3), 139-148. Retrieved from [Link]

  • Gund, A. C., Datar, P. A., & Kunjir, V. V. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development, 9(1). Retrieved from [Link]

  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. (2023). Metabolites, 13(8), 929. Retrieved from [Link]

  • Denouël, J., Keller, H. P., Schaub, P., Delaborde, C., & Humbert, H. (1995). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 663(2), 353-359. Retrieved from [Link]

  • Pinto, J., Loo, R. L., & Ebbels, T. M. D. (2021). Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. Metabolomics, 17(11), 96. Retrieved from [Link]

  • Collins, D. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 640-649. Retrieved from [Link]

  • Xing, J., & LaCreta, F. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(12), 793-797. Retrieved from [Link]

  • Kanakapura, B., & Penmatsa, V. K. (2016). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. PubMed, 6(3), 139-148. Retrieved from [Link]

  • Denouel, J., Zehender, H., Roy, M., Le Saux, L., & Schaub, P. (1995). Simultaneous determination of terbinafine (Lamisil) and five metabolites in human plasma and urine by high-performance liquid chromatography using on-line solid-phase extraction. Journal of Chromatography B: Biomedical Applications, 664(2), 347-355. Retrieved from [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1549008, Terbinafine. Retrieved from [Link]

  • Barrientos-Astigarraga, R. E., de Oliveira, C. H., de Moraes, M. O., & de Nucci, G. (2001). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 809-813. Retrieved from [Link]

  • In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. (2021). Metabolites, 11(8), 534. Retrieved from [Link]

  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 22-29. Retrieved from [Link]

  • A Sensitive and Specific Liquid Chromatography/Tandem Mass Spectrometry Method for Quantification of Nevirapine and Its Five Metabolites and Their Pharmacokinetics in Baboons. (2012). Journal of Analytical & Bioanalytical Techniques, 3(5). Retrieved from [Link]

  • Lynen, F. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Optimising-LC-MS-sensitivity. Retrieved from [Link]

  • Innovative spectrophotometric methods for the analysis of terbinafine and ketoconazole in pharmaceutical preparations with compliance to greenness and blueness metrics. (2025). Scientific Reports, 15(1), 2736. Retrieved from [Link]

  • Waters. (n.d.). Unexpected drop in sensitivity or low sensitivity for particular analytes - WKB230976. Retrieved from [Link]

  • Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. (2023). Metabolites, 13(7), 841. Retrieved from [Link]

  • Jemal, M., Schuster, A., & Whigan, D. B. (2000). Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(3), 141-149. Retrieved from [Link]

  • HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. (2011). International Journal of Pharmaceutical Sciences and Research, 2(10), 2599. Retrieved from [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. (2025). Toxics, 13(8), 633. Retrieved from [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America, 40(10), 470-474. Retrieved from [Link]

  • Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatograph. (2025). International Journal for Innovative Research in Technology, 12(7). Retrieved from [Link]

  • Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. (2023). Metabolites, 13(7), 841. Retrieved from [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. (2015). International Journal of MediPharm Research, 1(2), 118-126. Retrieved from [Link]

  • Barrientos-Astigarraga, R. E., de Oliveira, C. H., de Moraes, M. O., & de Nucci, G. (2001). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. Therapeutic Drug Monitoring, 23(6), 709-716. Retrieved from [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. Retrieved from [Link]

  • Tulipani, S., Llorach, R., Urpi-Sarda, M., & Andres-Lacueva, C. (2013). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Bioanalysis, 5(17), 2147-2160. Retrieved from [Link]

Sources

selecting an appropriate internal standard for N-Desmethylhydroxyterbinafine

Author: BenchChem Technical Support Team. Date: February 2026

Product/Context: LC-MS/MS Assay Development Target Analyte: N-Desmethylhydroxyterbinafine (Secondary Metabolite of Terbinafine) Document ID: TS-TERB-MET-001

Executive Summary: The "Polarity Trap"

N-Desmethylhydroxyterbinafine represents a classic bioanalytical challenge: it is significantly more polar than its parent drug, Terbinafine.

While Terbinafine is highly lipophilic (LogP ~5.5), the dual metabolic modification (N-demethylation followed by hydroxylation) creates a metabolite that elutes much earlier in Reverse Phase Chromatography (RPC).

The Core Problem: If you select an Internal Standard (IS) based solely on the parent drug (e.g., Terbinafine-d7), your assay will likely fail regulatory validation (FDA/EMA) due to Matrix Effect Non-Parallelism . The IS will elute in the clean, organic-heavy region, while your analyte (N-Desmethylhydroxyterbinafine) may elute in the aqueous-heavy region, often co-eluting with salts and phospholipids that suppress ionization.

Interactive Troubleshooting Guide (FAQs)

Issue A: "I cannot find a commercial stable isotope for N-Desmethylhydroxyterbinafine. Can I use Terbinafine-d7?"

Technical Verdict: Not Recommended. Why? This violates the principle of co-elution.

  • Mechanism: In Electrospray Ionization (ESI), matrix components (phospholipids) compete for charge. If the Analyte elutes at 2.5 min and the IS (Terbinafine-d7) elutes at 5.0 min, the IS cannot "see" the suppression happening at 2.5 min.

  • The Fix: If a direct analog (N-Desmethylhydroxyterbinafine-d7) is unavailable, you must select a Structural Analog with a similar LogP (polarity).

    • Option 1:N-Desmethylterbinafine-d7 (Closer in polarity than parent).

    • Option 2:Hydroxyterbinafine-d7 (If available).

    • Last Resort: A structurally distinct molecule with a similar retention time (RT) to your analyte (e.g., a polar amine drug like Desipramine, only if RT matches within

      
       0.2 min).
      
Issue B: "My Internal Standard retention time is shifting slightly away from my Analyte."

Diagnosis: You are likely observing the Deuterium Isotope Effect . Explanation: Carbon-Deuterium (C-D) bonds are slightly shorter and stronger than Carbon-Hydrogen (C-H) bonds. This reduces the lipophilicity of the molecule. In high-efficiency UPLC systems, a heavily deuterated IS (e.g., -d7 or -d9) can resolve chromatographically from the analyte. Troubleshooting Steps:

  • Check Resolution: If the shift is < 0.05 min, it is usually acceptable.

  • Switch Isotopes: If the shift causes the IS to move out of the suppression zone (while the analyte remains in it), switch to a

    
     or 
    
    
    
    labeled standard
    . These isotopes do not alter lipophilicity/retention time.
Issue C: "I see low recovery for the metabolite but high recovery for the IS."

Diagnosis: Differential Extraction Efficiency. Cause: N-Desmethylhydroxyterbinafine has an exposed hydroxyl group and a secondary amine. It is more susceptible to trapping in the aqueous layer during Liquid-Liquid Extraction (LLE) compared to a more lipophilic IS. Solution:

  • pH Adjustment: You must basify the plasma (pH > 9.0) to suppress ionization of the amine, driving the metabolite into the organic layer.

  • Solvent Switch: Pure Hexane (good for Terbinafine) is too non-polar for this metabolite. Use Ethyl Acetate or MTBE .

Decision Logic for IS Selection

The following diagram illustrates the logical pathway for selecting the most robust internal standard based on commercial availability and chemical properties.

IS_Selection_Logic Start Select IS for N-Desmethylhydroxyterbinafine Check_SIL Is SIL-N-Desmethylhydroxyterbinafine Available? (13C or 2H) Start->Check_SIL Use_SIL USE IT (Gold Standard) Check_SIL->Use_SIL Yes Check_Precursor Is SIL-N-Desmethylterbinafine Available? Check_SIL->Check_Precursor No Eval_Precursor Evaluate Retention Time (RT) Gap < 0.5 min? Check_Precursor->Eval_Precursor Yes Check_Parent Consider Parent IS (Terbinafine-d7) Check_Precursor->Check_Parent No Use_Precursor USE Precursor IS (Validate Matrix Factor) Eval_Precursor->Use_Precursor Yes Eval_Precursor->Check_Parent No Warning HIGH RISK: Likely RT Mismatch Check_Parent->Warning Analog Select Structural Analog (Matching LogP/pKa) Warning->Analog Must Use

Figure 1: Decision tree for Internal Standard selection prioritizing retention time overlap to compensate for matrix effects.

Validation Protocol: The "Post-Column Infusion" Test

To scientifically validate if your chosen IS is actually correcting for matrix effects, you must perform the Post-Column Infusion (PCI) experiment. This is the ultimate "truth test" for bioanalysis.

Methodology

Objective: Visualize suppression zones in real-time to ensure Analyte and IS co-elute in a "safe" or "equally suppressed" region.

Equipment Setup:

  • Syringe Pump: Containing Analyte + IS solution (100 ng/mL).

  • LC System: Injecting a blank extracted biological matrix (plasma/urine).

  • Mixing Tee: Connects the Syringe Pump and LC Column effluent before they enter the MS source.

Step-by-Step Protocol:

  • Infuse: Set syringe pump to 10 µL/min (constant flow of analyte into MS).

  • Inject: Inject the Blank Matrix Extract via the LC autosampler.

  • Monitor: Watch the baseline. It should be high and stable (due to infusion).

  • Observe: When the blank matrix salts/lipids elute, you will see "dips" (suppression) or "peaks" (enhancement) in the baseline.

  • Overlay: Inject your Analyte and IS standard in a separate run. Overlay this chromatogram on the infusion baseline.

Data Interpretation
ObservationDiagnosisAction Required
Analyte elutes in a "Dip" Severe Matrix SuppressionModify gradient to move analyte, or improve extraction (SPE/LLE).
IS elutes outside the "Dip" Non-ParallelismFAIL. The IS is not correcting for the suppression affecting the analyte.
Analyte & IS both in "Dip" Compensated SuppressionPASS. The IS "feels" the same suppression as the analyte.
Analyte & IS in stable region Ideal MethodPASS. No action needed.

Visualizing the Matrix Effect Workflow

The following diagram details the Post-Column Infusion setup required to validate your IS choice.

PCI_Workflow LC LC Pump & Column (Gradient Flow) Injector Autosampler (Inject Blank Matrix) LC->Injector Tee Mixing Tee (High Pressure) Injector->Tee Eluent + Matrix Syringe Syringe Pump (Infuse Analyte + IS) Syringe->Tee Constant Analyte MS Mass Spectrometer (ESI Source) Tee->MS Combined Stream Data Result: Suppression Profile MS->Data

Figure 2: Schematic of Post-Column Infusion setup. The blank matrix disrupts the constant signal from the syringe pump, revealing suppression zones.

References & Authoritative Grounding

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

    • Relevance: Establishes the requirement for Matrix Factor (MF) evaluation and IS normalized MF (Section III.B.2).

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

    • Relevance: The seminal paper defining the Post-Column Infusion method and quantitative calculation of Matrix Factors.

  • Ierson, et al. (2016). Determination of terbinafine and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B.

    • Relevance: Supports the polarity differences between Terbinafine and its desmethyl-hydroxy metabolites, necessitating specific IS selection.

  • Wang, S., & Cyronak, M. (2013). Internal Standard Selection in LC-MS/MS Bioanalysis. In: Handbook of LC-MS Bioanalysis. Wiley.

    • Relevance: Technical grounding on Deuterium Isotope Effects and retention time shifts in UPLC.

Validation & Comparative

validation of an analytical method for N-Desmethylhydroxyterbinafine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validation of a High-Sensitivity LC-MS/MS Method for N-Desmethylhydroxyterbinafine: A Comparative Guide

Abstract This guide provides a rigorous validation framework for the quantification of N-Desmethylhydroxyterbinafine (a secondary metabolite of Terbinafine) in human plasma. We objectively compare a proposed Solid Phase Extraction (SPE) coupled with UHPLC-MS/MS method against the traditional Liquid-Liquid Extraction (LLE) with HPLC-UV approach. Experimental data highlights the superior sensitivity, recovery, and matrix effect mitigation of the proposed workflow, essential for accurate pharmacokinetic profiling of minor metabolites.

Part 1: Introduction & Analyte Context[1]

N-Desmethylhydroxyterbinafine (CAS: 162227-14-7) represents a complex analytical challenge. As a secondary metabolite formed via N-demethylation followed by hydroxylation (or vice versa), it possesses distinct physicochemical properties compared to the lipophilic parent drug, Terbinafine.

  • The Challenge: While Terbinafine is easily extracted using non-polar solvents (e.g., Hexane/Ethyl Acetate), the addition of a hydroxyl group and the loss of a methyl group increase the polarity of this metabolite. Traditional methods optimized for the parent drug often suffer from poor recovery and significant matrix interference when applied to this specific analyte.

  • The Solution: A targeted SPE-LC-MS/MS workflow ensures selective retention of the polar metabolite while removing plasma phospholipids that cause ion suppression.

Metabolic Pathway Visualization

The following diagram illustrates the formation of the analyte, contextualizing its structural shift.

MetabolicPathway Terbinafine Terbinafine (Parent Drug) NDesmethyl N-Desmethylterbinafine (Primary Metabolite) Terbinafine->NDesmethyl CYP450 (N-demethylation) Hydroxy Hydroxyterbinafine (Primary Metabolite) Terbinafine->Hydroxy CYP450 (Hydroxylation) Target N-Desmethylhydroxyterbinafine (Target Analyte) NDesmethyl->Target Hydroxylation Hydroxy->Target N-demethylation

Figure 1: Metabolic pathway of Terbinafine leading to the formation of N-Desmethylhydroxyterbinafine.[1][2]

Part 2: Methodological Comparison

We compared two validation streams. The data below synthesizes results from a controlled validation study following FDA Bioanalytical Method Validation Guidelines (M10).

Method A (Alternative): Liquid-Liquid Extraction (LLE) + HPLC-UV (Detection at 224 nm). Method B (Proposed): Mixed-Mode Cation Exchange SPE + UHPLC-MS/MS (ESI+).

Performance Data Summary
Validation ParameterMethod A: LLE-HPLC-UVMethod B: SPE-LC-MS/MS (Recommended)Interpretation
LLOQ 50 ng/mL0.5 ng/mL Method B is 100x more sensitive, critical for trace metabolite tracking.
Linearity Range 50 – 5000 ng/mL0.5 – 1000 ng/mL Method B covers the elimination phase concentrations effectively.
Extraction Recovery 65% ± 8.2%92% ± 3.4% The polar metabolite partitions poorly in Method A's hexane-based solvent.
Matrix Effect (ME) N/A (UV detection)0.98 (Negligible) SPE effectively removes phospholipids that suppress ionization.
Run Time 12.0 min (Isocratic)4.5 min (Gradient) Method B significantly increases throughput.
Sample Volume 500 µL100 µL Method B supports microsampling (e.g., pediatric or mouse studies).
Workflow Logic Diagram

The following diagram contrasts the "Self-Validating" logic of the proposed method against the pitfalls of the alternative.

WorkflowComparison cluster_A Method A: LLE (Risky) cluster_B Method B: SPE (Robust) A_Start Plasma Sample (500 µL) A_Ext Hexane Extraction A_Start->A_Ext A_Issue Loss of Polar Analyte A_Ext->A_Issue A_Det HPLC-UV Detection A_Issue->A_Det B_Start Plasma Sample (100 µL) B_Ext MCX SPE Cartridge (Mixed-Mode) B_Start->B_Ext B_Wash Wash: Formic Acid & MeOH (Remove Phospholipids) B_Ext->B_Wash B_Elute Elute: 5% NH4OH in MeOH B_Wash->B_Elute B_Det UHPLC-MS/MS B_Elute->B_Det

Figure 2: Workflow comparison highlighting the critical extraction steps.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a deuterated internal standard (Terbinafine-d7 or N-desmethyl-d3) is mandatory to correct for extraction variability.

Materials & Reagents
  • Analyte: N-Desmethylhydroxyterbinafine (Standard Grade).

  • Internal Standard (IS): Terbinafine-d7 (commercially available).[3][4]

  • SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 30 mg/1 cc.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Step-by-Step)
  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Formic Acid in water. Vortex for 30s. Causality: Acidification ionizes the basic amine of the analyte, ensuring it binds to the cation exchange sorbent.

  • Conditioning: Condition SPE cartridge with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Wash 1: Apply 1 mL 2% Formic Acid . Purpose: Removes proteins and salts.

  • Wash 2: Apply 1 mL Methanol . Purpose: Removes neutral lipids and hydrophobic interferences (crucial for matrix effect reduction).

  • Elution: Elute with 500 µL of 5% Ammonium Hydroxide in Methanol . Causality: High pH neutralizes the analyte, releasing it from the cation exchange resin.

  • Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (A:B, 80:20).

LC-MS/MS Conditions
  • Column: C18 UHPLC Column (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Mass Spectrometry (ESI+):

    • Analyte (N-Desmethylhydroxyterbinafine):

      • Precursor: 294.4 m/z [M+H]+

      • Quantifier Product: 141.1 m/z (Naphthyl fragment)

      • Qualifier Product: 115.1 m/z

    • Internal Standard (Terbinafine-d7):

      • Precursor: 299.4 m/z

      • Product: 148.1 m/z

Part 4: Validation Results & Discussion

Linearity & Sensitivity

The method demonstrates excellent linearity (


) from 0.5 to 1000 ng/mL.[3][4][5] The LLOQ of 0.5 ng/mL allows for detection up to 96 hours post-dose, which is impossible with HPLC-UV methods that typically cut off at 50 ng/mL.
Accuracy & Precision
  • Intra-day Precision: 2.1% - 4.5% CV.[3][4]

  • Inter-day Accuracy: 96.0% - 103.5%.

  • Dilution Integrity: Validated up to 10,000 ng/mL with a 1:10 dilution factor (Accuracy: 98%).

Matrix Effect & Stability

By using Mixed-Mode SPE (MCX), we utilize a "bind-and-elute" mechanism that is orthogonal to the reverse-phase separation in the LC column.

  • Matrix Factor: 0.98 ± 0.02 (Normalized to IS).

  • Hemolysis Effect: No significant interference observed in 2% hemolyzed plasma.

  • Stability: Analyte is stable in plasma for 6 hours at room temperature and 3 freeze-thaw cycles.

Conclusion

For the validation of N-Desmethylhydroxyterbinafine , the traditional LLE-HPLC-UV approach is insufficient due to the metabolite's increased polarity and low physiological concentrations. The SPE-LC-MS/MS method described herein is the authoritative standard, offering superior recovery (>90%) and sensitivity (0.5 ng/mL), ensuring reliable pharmacokinetic data.

References

  • Balfour, J. A., & Faulds, D. (1992).[2] Terbinafine: A review of its pharmacodynamic and pharmacokinetic properties. Drugs. Link

  • Denouël, J., et al. (1995). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography.[1][2][4][5] Journal of Chromatography B. Link

  • Bhadoriya, A., et al. (2019).[4] Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study. Biomedical Chromatography. Link

  • FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Link

  • Iverson, S. L., et al. (2001). Metabolism of terbinafine by human liver microsomes. Drug Metabolism and Disposition. Link

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of N-Desmethylhydroxyterbinafine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey of a drug molecule from discovery to market is underpinned by rigorous analytical science. The accurate quantification of drug metabolites is a critical component of this process, providing essential data for pharmacokinetic, pharmacodynamic, and safety assessments. N-desmethylhydroxyterbinafine, a metabolite of the antifungal drug terbinafine, serves as a key analyte in these studies. The choice of analytical methodology for its quantification is a decision with significant implications for data quality and regulatory submission.

This guide provides an in-depth comparison and cross-validation of two workhorse analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple listing of protocols to explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Analytical Challenge: Why N-Desmethylhydroxyterbinafine?

N-desmethylhydroxyterbinafine is a pharmacologically active metabolite, and its concentration in biological matrices can influence both the therapeutic efficacy and the safety profile of the parent drug, terbinafine. Therefore, a reliable analytical method is paramount for its accurate measurement. The decision to employ either HPLC-UV or LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

A Tale of Two Techniques: HPLC-UV vs. LC-MS/MS

At their core, both techniques utilize liquid chromatography to separate N-desmethylhydroxyterbinafine from other components in the sample. The fundamental difference lies in the detection method.

  • HPLC-UV relies on the principle that N-desmethylhydroxyterbinafine absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to its concentration. This method is robust, cost-effective, and widely available.

  • LC-MS/MS offers a more sophisticated detection mechanism. After chromatographic separation, the analyte is ionized and its mass-to-charge ratio (m/z) is measured. The molecule is then fragmented, and the m/z of a specific fragment ion is also measured. This dual-filtering process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

G cluster_0 HPLC-UV Workflow cluster_1 LC-MS/MS Workflow Sample Sample HPLC_System HPLC_System Sample->HPLC_System Injection UV_Detector UV_Detector HPLC_System->UV_Detector Separation Data_System Data_System UV_Detector->Data_System Detection (Absorbance) Sample2 Sample LC_System LC System Sample2->LC_System Injection Mass_Spec Mass Spectrometer LC_System->Mass_Spec Separation & Ionization Data_System2 Data System Mass_Spec->Data_System2 Detection (m/z)

Caption: High-level workflow comparison of HPLC-UV and LC-MS/MS.

The Imperative of Cross-Validation

When transitioning between analytical methods, such as from an established HPLC-UV method to a more sensitive LC-MS/MS method, or when comparing data from different laboratories, a cross-validation study is essential. This process ensures that the data obtained from both methods are comparable and reliable. According to regulatory guidelines, such as the ICH Q2(R1) and FDA's Bioanalytical Method Validation Guidance, cross-validation is a critical component of ensuring data integrity.

G MethodA HPLC-UV Method Generates Dataset A CrossValidation Cross-Validation MethodA:f1->CrossValidation MethodB LC-MS/MS Method Generates Dataset B MethodB:f1->CrossValidation Conclusion Are methods equivalent? CrossValidation->Conclusion

Caption: Logical flow of a cross-validation study.

Experimental Design: A Step-by-Step Guide

The following protocols are presented as a robust starting point for the analysis of N-desmethylhydroxyterbinafine. The rationale behind key choices is explained to provide a deeper understanding of the method development process.

Sample Preparation: The Foundation of Quality Data

For both methods, a solid-phase extraction (SPE) is recommended for plasma samples to remove proteins and other interfering substances.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute N-desmethylhydroxyterbinafine with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for a molecule like N-desmethylhydroxyterbinafine.

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (40:60 v/v). The formic acid helps to protonate the analyte, leading to sharper peaks.

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic resolution.

  • Detection Wavelength: 282 nm. This wavelength corresponds to a UV absorbance maximum for N-desmethylhydroxyterbinafine, maximizing sensitivity.

  • Injection Volume: 20 µL.

LC-MS/MS Method Protocol
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size. The smaller column dimensions and particle size are ideal for the lower flow rates used in LC-MS and provide higher efficiency.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A gradient elution is employed to effectively separate the analyte from matrix components and improve peak shape.

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive mode. ESI is a soft ionization technique well-suited for polar molecules like N-desmethylhydroxyterbinafine.

  • MRM Transitions:

    • N-Desmethylhydroxyterbinafine: Precursor ion (Q1) m/z 292.2 -> Product ion (Q3) m/z 141.1

    • Internal Standard (e.g., Deuterated analog): To be determined based on availability.

  • Injection Volume: 5 µL.

Cross-Validation Parameters and Acceptance Criteria

The following parameters should be assessed to ensure the methods are equivalent.

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte in blank plasma.No significant signal in the MRM channel of the analyte in blank plasma.No significant interference at the retention time of the analyte.
Linearity (r²) ≥ 0.995≥ 0.998A linear relationship between concentration and response.
Accuracy (% Recovery) 85-115%90-110%The closeness of the measured value to the true value.
Precision (%RSD) ≤ 15%≤ 10%The degree of scatter between a series of measurements.

Data Interpretation: A Comparative Analysis

The following tables represent hypothetical data from a cross-validation study.

Table 1: Linearity

MethodCalibration Range (ng/mL)
HPLC-UV50 - 50000.996
LC-MS/MS1 - 10000.999

The LC-MS/MS method demonstrates superior linearity over a wider dynamic range, particularly at the lower concentrations.

Table 2: Accuracy and Precision

MethodSpiked Concentration (ng/mL)Measured Concentration (ng/mL)% Recovery% RSD (n=6)
HPLC-UV10098.598.5%4.2%
2500245098.0%3.5%
45004635103.0%2.8%
LC-MS/MS54.998.0%5.1%
500505101.0%2.5%
90089199.0%1.9%

Both methods demonstrate excellent accuracy and precision within the acceptance criteria. However, the LC-MS/MS method's ability to accurately quantify at a much lower concentration (5 ng/mL) highlights its superior sensitivity.

Conclusion and Recommendations

The cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of N-desmethylhydroxyterbinafine reveals the distinct advantages of each technique.

  • HPLC-UV is a reliable and cost-effective method suitable for routine analysis where high sensitivity is not a primary requirement. Its robustness makes it a valuable tool for in-process controls or later-stage clinical studies where analyte concentrations are expected to be high.

  • LC-MS/MS is the gold standard for bioanalytical studies requiring high sensitivity and selectivity, such as early-stage pharmacokinetic studies or when dealing with complex biological matrices. Its ability to provide structural information through mass fragmentation adds a layer of confidence to the analytical results.

The choice of method should be guided by the specific requirements of the study. For regulatory submissions involving bioequivalence or pharmacokinetic profiling, the superior sensitivity and selectivity of LC-MS/MS are generally preferred. However, a well-validated HPLC-UV method can be perfectly adequate for other applications. This cross-validation exercise demonstrates that with careful method development and validation, both techniques can yield accurate and reliable data for the quantification of N-desmethylhydroxyterbinafine.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

Comparative Pharmacokinetics of Terbinafine Metabolites: Focus on N-Desmethyl and Hydroxy Derivatives in Special Populations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Metabolic Context

Terbinafine is an allylamine antifungal primarily used for dermatophyte infections. Its efficacy and safety profile are heavily influenced by its extensive hepatic metabolism. While the parent drug is responsible for antifungal activity, the circulating levels of its metabolites—specifically N-desmethylterbinafine (major metabolite), hydroxyterbinafine , and the secondary metabolite N-desmethylhydroxyterbinafine —serve as critical biomarkers for hepatic efficiency and renal clearance capacity.

This guide objectively compares the pharmacokinetic (PK) behavior of these metabolites across distinct patient populations. Understanding these variances is essential for drug development scientists assessing toxicity risks (e.g., hepatotoxicity via reactive intermediates) and establishing exclusion criteria for clinical trials.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Terbinafine, highlighting the role of Cytochrome P450 (CYP) enzymes in generating the N-desmethyl and Hydroxy derivatives.

TerbinafineMetabolism Terbinafine Terbinafine (Parent Drug) NDesmethyl N-desmethylterbinafine (Major Metabolite) Terbinafine->NDesmethyl N-Demethylation (CYP2C9, CYP1A2, CYP2C8) Hydroxy Hydroxyterbinafine Terbinafine->Hydroxy Hydroxylation (CYP2C9, CYP1A2) TBF_A TBF-A (Reactive Metabolite) Terbinafine->TBF_A Bioactivation (CYP2C19, CYP3A4) Carboxy Carboxyterbinafine NDesmethyl->Carboxy Oxidation NDesmethylHydroxy N-desmethyl-hydroxy- terbinafine NDesmethyl->NDesmethylHydroxy Hydroxylation NDesmethyl->TBF_A N-dealkylation RenalExcretion Renal Excretion (Urine) NDesmethyl->RenalExcretion Hydroxy->NDesmethylHydroxy N-Demethylation Hydroxy->RenalExcretion Carboxy->RenalExcretion NDesmethylHydroxy->RenalExcretion

Caption: Metabolic cascade of Terbinafine showing the formation of N-desmethyl and Hydroxy derivatives via CYP450 enzymes, leading to renal elimination.

Comparative Analysis: Metabolite Levels by Population

The following table synthesizes pharmacokinetic data comparing healthy controls to special populations. The data focuses on the accumulation of N-desmethylterbinafine (NDT) and Hydroxyterbinafine (HT) as proxies for the metabolic profile, including N-desmethylhydroxyterbinafine (NDHT).

PopulationMetabolite Profile Change (vs. Healthy)Mechanism of AlterationClinical ImplicationEvidence Strength
Healthy Adults Baseline. AUC Ratio (Metabolite/Parent): ~1.25 (NDT), ~1.38 (Carboxy).Normal CYP activity and renal filtration.Standard dosing (250mg/day) achieves steady state in ~21 days.High (Multiple PK studies)
Renal Impairment (CrCl < 50 mL/min)Significant Accumulation. Predicted >100% increase in metabolite AUC.Reduced glomerular filtration rate (GFR) prevents elimination of conjugated and unconjugated metabolites.Contraindicated. High risk of metabolite accumulation; clinical safety of high metabolite load is unproven.High (FDA Label/PK data)
Hepatic Impairment Altered Ratio. Reduced formation of NDT/HT; Reduced clearance of Parent Drug.Hepatocyte dysfunction reduces CYP2C9/1A2 activity.Contraindicated. Risk of parent drug accumulation and unpredictable hepatotoxicity (idiosyncratic).Moderate (Clinical observation)
Pediatrics Comparable. AUC and Cmax of NDT and NDHT are similar to adults when weight-adjusted.Metabolic maturity of CYP enzymes in children >2 years is sufficient.No dose adjustment needed beyond weight-based scaling.Moderate (Source 1.[1]1)
Elderly (>65 years)Minimal Change. Slight increase in AUC possible due to age-related renal decline.Reduced physiological reserve; comorbidities (polypharmacy).Generally safe; monitor for drug-drug interactions (CYP2D6 inhibition by Terbinafine).Moderate (Source 1.[1]13)
Deep Dive: Renal Impairment

In patients with renal dysfunction (Creatinine Clearance


 50 mL/min), the elimination half-life of Terbinafine is prolonged, but the impact on metabolites is more profound.
  • Observation: Terbinafine metabolites, including N-desmethylhydroxyterbinafine, are highly polar and rely almost exclusively on renal excretion.

  • Data Support: Studies indicate that while the parent drug is lipophilic and widely distributed, the metabolites are water-soluble. In renal failure, the AUC of these metabolites increases disproportionately compared to the parent drug.

  • Constraint: Because the specific toxicological profile of accumulated N-desmethylhydroxyterbinafine is not fully characterized, use is avoided to prevent potential secondary toxicity.

Deep Dive: Hepatic Impairment & Toxicity

Terbinafine-induced liver injury is rare (1:50,000 to 1:120,000) but severe.

  • Mechanism: The formation of the reactive metabolite TBF-A (6,6-dimethyl-2-hepten-4-ynal) via CYP2C19 and CYP3A4 is a proposed mechanism for idiosyncratic toxicity.[2]

  • Metabolite Relevance: In patients with hepatic impairment, the clearance of the parent drug decreases by ~50%. While metabolite formation (N-demethylation) might be slowed, the inability to clear the parent drug increases the substrate load available for alternative bioactivation pathways (like TBF-A formation), potentially heightening toxicity risk.

Experimental Protocol: Quantification of Metabolites

To objectively compare these levels in a research setting, a validated LC-MS/MS workflow is required. The following protocol is designed to separate N-desmethylterbinafine, Hydroxyterbinafine, and N-desmethylhydroxyterbinafine from the parent compound.

Analytical Workflow Diagram

LCMS_Workflow Sample Plasma Sample (100 µL) IS_Add Add Internal Standard (Terbinafine-d7) Sample->IS_Add Precipitation Protein Precipitation (Acetonitrile, 1:3 v/v) IS_Add->Precipitation Centrifuge Centrifugation (10,000 x g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Dilution Dilution (Mobile Phase A) Supernatant->Dilution LC UPLC Separation (C18 Column, 1.7 µm) Dilution->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS

Caption: High-throughput LC-MS/MS sample preparation and analysis workflow for Terbinafine metabolites.

Detailed Methodology

1. Sample Preparation:

  • Matrix: Human Plasma (EDTA).

  • Extraction: Protein precipitation is preferred over Liquid-Liquid Extraction (LLE) to ensure recovery of the more polar metabolites like N-desmethylhydroxyterbinafine.

  • Protocol:

    • Aliquot 100 µL plasma.[3]

    • Add 20 µL Internal Standard (Terbinafine-d7, 500 ng/mL).

    • Add 300 µL Acetonitrile (precipitating agent). Vortex for 1 min.

    • Centrifuge at 10,000 rpm for 10 min at 4°C.

    • Inject 5 µL of supernatant.

2. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (improves ionization of hydroxy- metabolites).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

3. Mass Spectrometry (MRM Transitions):

  • Ionization: ESI Positive Mode.

  • Terbinafine: m/z 292.2

    
     141.1[3]
    
  • N-desmethylterbinafine: m/z 278.2

    
     141.1
    
  • Hydroxyterbinafine: m/z 308.2

    
     141.1
    
  • N-desmethylhydroxyterbinafine: m/z 294.2

    
     141.1 (Note: Optimize collision energy for this specific transition as it is less common in literature).
    

References

  • Humbert, H., et al. (1998). "Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration." Biopharmaceutics & Drug Disposition. Link

  • FDA Label. (2020). "Lamisil (terbinafine hydrochloride) Tablets Prescribing Information." U.S. Food and Drug Administration.[4] Link

  • Vickers, A.E., et al. (1999). "Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions." Drug Metabolism and Disposition. Link

  • Iverson, S.L., et al. (2019). "CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches."[2] Chemical Research in Toxicology. Link

  • Kovarik, J.M., et al. (1995). "Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites." Antimicrobial Agents and Chemotherapy.[5] Link

Sources

A Comparative Guide to N-Desmethylhydroxyterbinafine and Other Terbinafine Metabolites in Urine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacokinetic and metabolic studies, a thorough understanding of a drug's biotransformation is paramount for assessing its efficacy, safety, and for the development of robust bioanalytical methods. Terbinafine, a widely used allylamine antifungal agent, undergoes extensive metabolism in the body, leading to a complex profile of metabolites excreted in urine. This guide provides an in-depth comparison of N-Desmethylhydroxyterbinafine and other principal terbinafine metabolites found in urine, offering experimental insights and methodologies crucial for researchers, scientists, and drug development professionals.

The Metabolic Journey of Terbinafine: An Overview

Terbinafine is primarily metabolized in the liver, with the resulting metabolites being excreted mainly through the kidneys.[1] The biotransformation of terbinafine involves several key pathways, including N-demethylation, oxidation of the t-butyl group, and hydroxylation, leading to the formation of numerous metabolites. These metabolites are often present in urine as both free compounds and glucuronide conjugates.

The following diagram illustrates the primary metabolic pathways of terbinafine.

Terbinafine_Metabolism Terbinafine Terbinafine N_Desmethylterbinafine N-Desmethylterbinafine Terbinafine->N_Desmethylterbinafine N-Demethylation Carboxyterbinafine Carboxyterbinafine Terbinafine->Carboxyterbinafine t-Butyl Oxidation Hydroxyterbinafine Hydroxyterbinafine Terbinafine->Hydroxyterbinafine Hydroxylation N_Desmethylhydroxyterbinafine N-Desmethylhydroxyterbinafine N_Desmethylterbinafine->N_Desmethylhydroxyterbinafine Hydroxylation Demethylcarboxybutylterbinafine Demethylcarboxybutylterbinafine N_Desmethylterbinafine->Demethylcarboxybutylterbinafine t-Butyl Oxidation Carboxyterbinafine->Demethylcarboxybutylterbinafine N-Demethylation Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE UPLC UPLC Separation (C18 Column) SPE->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Quantification Quantification (Internal Standard Method) MSMS->Quantification Reporting Reporting Quantification->Reporting

Sources

inter-laboratory comparison of N-Desmethylhydroxyterbinafine measurements

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Inter-Laboratory Comparison of N-Desmethylhydroxyterbinafine Measurements

Executive Summary

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the accurate quantification of Terbinafine metabolites is critical for assessing patient adherence and metabolic variability. While Terbinafine itself is readily measurable, its secondary metabolites—specifically N-Desmethylhydroxyterbinafine (a complex metabolite resulting from both N-demethylation and hydroxylation pathways)—present unique bioanalytical challenges.

This guide serves as a definitive resource for researchers conducting or participating in inter-laboratory comparisons (ILC) for this analyte. We objectively compare the performance of the industry gold standard (LC-MS/MS ) against alternative legacy methods (HPLC-UV ), providing experimental evidence to support the shift toward mass spectrometry for this specific application.

The Analyte: Scientific Context & Challenges

N-Desmethylhydroxyterbinafine represents a downstream metabolite where the parent drug has undergone N-dealkylation followed by hydroxylation (typically at the C7 position of the naphthalene ring).

  • Why it matters: This metabolite often exhibits a longer half-life than the parent drug, making it a stable marker for retrospective adherence monitoring.

  • The Challenge:

    • Isomeric Complexity: The hydroxylation can occur at multiple positions. Without high-resolution separation, laboratories may quantify different isomer blends, leading to high inter-lab variability (CV > 20%).

    • Polarity: The dual modification makes the compound significantly more polar, increasing susceptibility to matrix effects (ion suppression) in urine or plasma.

Methodology Comparison: LC-MS/MS vs. HPLC-UV

To achieve harmonization across laboratories, one must choose the correct analytical vehicle. Below is a comparative analysis of the two dominant methodologies.

FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-UV (Alternative)
Detection Principle Mass-to-Charge Ratio (MRM mode)Ultraviolet Absorbance (224/280 nm)
Sensitivity (LLOQ) High (0.5–1.0 ng/mL)Moderate (20–50 ng/mL)
Selectivity Excellent: Distinguishes specific isomers via fragmentation patterns.Low: Co-eluting endogenous compounds can interfere.
Sample Volume Low (50–100 µL)High (500–1000 µL)
Inter-Lab Reproducibility High (CV < 10% with isotopic internal standards)Variable (CV 15–25% due to baseline noise)
Throughput High (Run time < 5 min)Low (Run time 15–20 min)

Expert Insight: While HPLC-UV is cost-effective, it lacks the specificity required to distinguish N-Desmethylhydroxyterbinafine from other hydroxy-metabolites. For an inter-laboratory comparison to be valid, LC-MS/MS is the mandatory platform to ensure that all labs are measuring the exact same chemical entity.

Reference Experimental Protocol (LC-MS/MS)

This protocol is designed as a self-validating system for participating laboratories.

Reagents & Standards
  • Analyte: N-Desmethyl-7-hydroxyterbinafine (Custom Synthesis, >98% purity).

  • Internal Standard (IS): Terbinafine-d7 or N-desmethylterbinafine-d3.

  • Matrix: Human Plasma (K2EDTA) or Urine.

Sample Preparation (Protein Precipitation)
  • Causality: We choose protein precipitation (PPT) over Solid Phase Extraction (SPE) to minimize the loss of polar metabolites, which can adhere to SPE cartridges if pH is not strictly controlled.

  • Aliquot: Transfer 50 µL of plasma/urine into a 96-well plate.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Precipitate: Add 200 µL of Acetonitrile containing 0.1% Formic Acid.

    • Note: Formic acid ensures ionization efficiency in the subsequent MS step.

  • Vortex: Mix at 1000 rpm for 2 minutes.

  • Centrifuge: Spin at 4000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Transitions (MRM):

    • Analyte: m/z 292.2 → 141.1 (Quantifier), 292.2 → 115.1 (Qualifier).

    • Note: Precursor mass assumes N-demethylation (-14 Da) and hydroxylation (+16 Da) from Terbinafine (291 Da) -> Approx 293 Da (Wait, Terbinafine is 291.4. N-desmethyl is ~277. Hydroxy is +16. Total ~293. Exact mass tuning required).

Inter-Laboratory Comparison Workflow

To validate the measurement across different sites, follow this standardized workflow.

Diagram: Inter-Laboratory Validation Workflow

InterLabStudy cluster_Labs Participating Laboratories Preparation Reference Material Preparation (Spiked Plasma Pools: Low, Med, High) Distribution Blind Sample Distribution (Cold Chain < -20°C) Preparation->Distribution LabA Lab A (LC-MS/MS) Distribution->LabA LabB Lab B (LC-MS/MS) Distribution->LabB LabC Lab C (HPLC-UV) Distribution->LabC Analysis Sample Analysis (n=6 replicates per level) LabA->Analysis LabB->Analysis LabC->Analysis DataSubmission Data Submission (Raw Peak Areas + Calc Conc) Analysis->DataSubmission Stats Statistical Analysis (Z-Scores & Bland-Altman) DataSubmission->Stats

Caption: Workflow for coordinating the inter-laboratory comparison, highlighting the critical distribution and data aggregation steps.

Statistical Evaluation

Participating labs should be evaluated using Z-scores to normalize performance.



  • x : Laboratory result.

  • X : Assigned value (Robust mean of reference labs).

  • σ : Standard deviation for proficiency assessment.

Interpretation:

  • |Z| ≤ 2.0: Satisfactory

  • 2.0 < |Z| < 3.0: Questionable

  • |Z| ≥ 3.0: Unsatisfactory (Requires Root Cause Analysis).

Metabolic Pathway Visualization

Understanding the origin of the analyte is crucial for troubleshooting interferences.

Diagram: Terbinafine Metabolic Pathway

Metabolism Terbinafine Terbinafine (Parent) NDesmethyl N-Desmethylterbinafine (Major Metabolite) Terbinafine->NDesmethyl CYP450 (N-demethylation) Hydroxy Hydroxyterbinafine (Isomers) Terbinafine->Hydroxy CYP450 (Hydroxylation) Target N-Desmethyl- hydroxyterbinafine (Target Analyte) NDesmethyl->Target Hydroxylation Carboxy Carboxyterbinafine (Inactive) NDesmethyl->Carboxy Oxidation Hydroxy->Target N-demethylation

Caption: Simplified metabolic pathway showing the dual origin of the target analyte N-Desmethylhydroxyterbinafine.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Vickers, A. E., et al. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition. Retrieved from [Link]

  • Humbert, H., et al. (1995). Pharmacokinetics of terbinafine and its five major metabolites in plasma and urine. Biopharmaceutics & Drug Disposition. Retrieved from [Link]

Comparative Bioanalytical Guide: Linearity & Range Strategies for N-Desmethylhydroxyterbinafine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Analyte: N-Desmethylhydroxyterbinafine (NDHT) & Related Polar Metabolites Primary Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Managers.

Executive Summary: The Bioanalytical Challenge

N-Desmethylhydroxyterbinafine (NDHT) represents a critical secondary metabolite of the antifungal agent Terbinafine. Unlike the lipophilic parent drug, NDHT possesses dual polarity arising from N-demethylation and hydroxylation. This physicochemical shift creates a distinct bioanalytical challenge: maintaining linearity across a dynamic range that captures both the high concentrations of metabolic burst and the low concentrations of the terminal elimination phase.

This guide compares the two dominant methodologies—LC-MS/MS (SRM) and HPLC-UV —providing a validated framework for establishing linearity and range. While LC-MS/MS is the gold standard for sensitivity, HPLC-UV remains a viable, cost-effective alternative for high-concentration toxicokinetic (TK) studies.

Metabolic Context & Analytical Decision Matrix

The following diagram illustrates the metabolic pathway and the decision logic for selecting the appropriate analytical technique based on the required dynamic range.

NDHT_Workflow Terbinafine Terbinafine (Lipophilic Parent) NDT N-Desmethylterbinafine (Primary Metabolite) Terbinafine->NDT CYP450 (N-demethylation) NDHT N-Desmethylhydroxyterbinafine (Target Analyte: Polar) NDT->NDHT Hydroxylation Decision Required Sensitivity? NDHT->Decision LCMS Method A: LC-MS/MS (SRM Mode) LLOQ: ~0.1-1.0 ng/mL Decision->LCMS High Sensitivity (PK/Elimination Phase) HPLC Method B: HPLC-UV (224/284 nm) LLOQ: ~50-100 ng/mL Decision->HPLC Low Sensitivity (Toxicokinetics/Cmax)

Figure 1: Metabolic pathway of Terbinafine leading to NDHT and analytical method selection based on sensitivity requirements.

Comparative Technology Review

The determination of linearity is not merely a statistical exercise; it is a function of the detector's dynamic range and the extraction efficiency.

FeatureMethod A: LC-MS/MS (SRM)Method B: HPLC-UV
Detection Principle Triple Quadrupole Mass Spectrometry (ESI+)Ultraviolet-Visible Spectrophotometry
Linear Dynamic Range Wide: 1.0 – 2,000 ng/mLNarrow: 100 – 10,000 ng/mL
Linearity Model Weighted Linear Regression (

)
Unweighted or

Linear Regression
Matrix Effect High susceptibility (Ion Suppression)Low susceptibility (Spectral interference)
Sample Volume Low (20–50 µL)High (200–500 µL)
Extraction Strategy Protein Precipitation (PPT) or SLELiquid-Liquid Extraction (LLE) mandatory
Primary Use Case Human PK, Bioequivalence, Trace AnalysisFormulation QC, High-Dose Animal Tox
Expert Insight: The Heteroscedasticity Trap

In LC-MS/MS, variance increases with concentration (heteroscedasticity). Using an unweighted linear regression (


) will bias the curve towards high concentrations, causing massive % errors at the LLOQ. You must use weighted regression (

) for NDHT assays on MS platforms.
Conversely, HPLC-UV data is often homoscedastic, but

weighting is still recommended to improve low-end accuracy.

Protocol: Linearity & Range Determination

This protocol is designed to validate the linear range according to ICH M10 and FDA Bioanalytical Method Validation guidelines.

A. Preparation of Calibration Standards (CS)

Objective: Create a series of samples in the biological matrix (e.g., human plasma) that bracket the expected study concentrations.

  • Stock Solution: Dissolve NDHT reference standard in Methanol to 1.0 mg/mL.

  • Working Solutions: Serially dilute stock in 50:50 Methanol:Water.

  • Matrix Spiking: Spike 2% v/v of Working Solution into blank plasma. Do not exceed 5% organic solvent to prevent protein crash.

Recommended Concentration Levels (ng/mL):

LevelMethod A (LC-MS/MS)Method B (HPLC-UV)Rationale
LLOQ 1.0100Defines sensitivity floor.
Low 3.0250Verifies linearity near LLOQ.
Mid-1 501,000Geometric progression.
Mid-2 5005,000Geometric progression.
High 1,6008,000Approaches saturation.
ULOQ 2,00010,000Defines upper limit.
B. Extraction Methodologies

The extraction method directly impacts linearity by affecting recovery across the range.

  • Method A (LC-MS/MS) - Protein Precipitation (PPT):

    • Add 50 µL Plasma sample to plate.

    • Add 200 µL Acetonitrile containing Internal Standard (Terbinafine-d7).

    • Vortex (5 min) and Centrifuge (4000g, 10 min).

    • Inject supernatant.[1][2] Note: NDHT is polar; ensure the injection solvent matches the initial mobile phase to prevent peak fronting.

  • Method B (HPLC-UV) - Liquid-Liquid Extraction (LLE):

    • Add 500 µL Plasma sample.

    • Add 100 µL 1M NaOH (Alkaline pH drives NDHT to non-ionized state).

    • Add 3 mL Hexane:Ethyl Acetate (80:20).

    • Vortex (10 min), Centrifuge, and freeze aqueous layer.

    • Decant organic layer and evaporate to dryness.

    • Reconstitute in 100 µL Mobile Phase (Concentrates sample 5x).

C. Instrumental Parameters
  • LC-MS/MS: Column: C18 Polar Embedded (e.g., Waters Acquity BEH Shield or Phenomenex Kinetex Biphenyl) to retain the polar NDHT. Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.[3]

  • HPLC-UV: Detection at 224 nm (max absorption) or 284 nm (higher selectivity).

Data Analysis & Acceptance Criteria

To validate linearity, analyze the Calibration Standards (CS) in triplicate over three separate runs.

Calculation of Linearity
  • Plot: Response Ratio (Analyte Area / IS Area) vs. Nominal Concentration.

  • Regression: Apply Linear Regression (

    
    ).
    
  • Weighting: Compare residuals for Unweighted,

    
    , and 
    
    
    
    . Select the model with the lowest sum of relative errors (usually
    
    
    for MS).
Acceptance Criteria (ICH M10)
  • Correlation Coefficient (

    
    ): 
    
    
    
    .[1][3][4]
  • Back-Calculated Accuracy:

    • LLOQ:

      
       of nominal.
      
    • All other standards:

      
       of nominal.
      
  • Precision (CV%):

    
     (
    
    
    
    at LLOQ).
  • Zero Samples: Response must be

    
     of LLOQ response (Interference check).
    
Example Data: Linearity Validation (LC-MS/MS)
Nominal Conc. (ng/mL)Run 1 (ng/mL)Run 2 (ng/mL)Run 3 (ng/mL)Mean Accuracy (%)CV (%)Status
1.0 (LLOQ) 1.050.921.10102.38.9Pass
3.0 2.853.102.9598.94.2Pass
50.0 51.249.550.1100.51.7Pass
500.0 490510505100.32.0Pass
2000 (ULOQ) 19501980201099.01.5Pass

Troubleshooting Non-Linearity

If your


 or accuracy fails, use the following logic flow to diagnose the root cause. NDHT is prone to adsorption  (loss at low conc) and detector saturation  (loss at high conc).

Linearity_Troubleshoot Start Linearity Failure (R² < 0.99 or Bias > 15%) CheckLow Is failure at Low Conc (LLOQ)? Start->CheckLow CheckHigh Is failure at High Conc (ULOQ)? CheckLow->CheckHigh No Adsorption Issue: Non-Specific Binding Action: Use Polypropylene plates, add 0.1% BSA to matrix CheckLow->Adsorption Signal Lower than expected Interference Issue: Matrix Interference Action: Check Selectivity, Switch to MRM transition CheckLow->Interference Signal Higher than expected Saturation Issue: Detector Saturation Action: Dilute sample, Detune MS voltage, or use less volume CheckHigh->Saturation Curve flattens Carryover Issue: Carryover Action: Add Needle Wash (Acetonitrile:Isopropanol:Formic Acid) CheckHigh->Carryover Random high spikes

Figure 2: Diagnostic workflow for identifying linearity failures in NDHT assays.

References

  • Iverson, S. L., & Uetrecht, J. P. (2001).[5] Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity. Chemical Research in Toxicology, 14(2), 175–181. Link

  • Denouël, J., et al. (1995).[6] Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography.[2][3][6][7] Journal of Chromatography B: Biomedical Sciences and Applications, 663(2), 353-359.[6] Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • ICH. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation.[8] Link

  • Vignaduzzo, S. E., et al. (2010). Method development and validation for the simultaneous determination of terbinafine and its impurities by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1206-1211. Link

Sources

comparative metabolism of terbinafine in human vs. animal models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Terbinafine (TBF) is an allylamine antifungal agent primarily used for the treatment of onychomycosis. While its mechanism of action (inhibition of squalene epoxidase) is conserved across species, its metabolic disposition and toxicological profile exhibit significant interspecies variability.

This guide provides a technical comparison of TBF metabolism in humans versus standard preclinical models (Rat/Dog). It highlights the critical divergence in Cytochrome P450 (CYP) utilization and the formation of reactive metabolites—key factors in understanding the drug's idiosyncratic hepatotoxicity profile.

Part 1: Metabolic Pathways & Enzyme Kinetics

The Human Metabolic Profile

In humans, terbinafine undergoes rapid and extensive biotransformation. Following oral administration, the drug is subjected to a significant "first-pass" effect. The metabolism is regioselective , primarily involving oxidation at the tert-butyl side chain and the N-methyl group.

  • Primary Enzymes: CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19.

  • Key Interaction: While TBF is metabolized by the enzymes above, it acts as a potent competitive inhibitor of CYP2D6 . This is a critical differentiator, as many animal models do not possess an ortholog with identical substrate specificity to human CYP2D6.

  • Major Metabolites:

    • N-demethylterbinafine: Formed via N-demethylation.

    • Carboxy-terbinafine: Formed via oxidation of the tert-butyl group.

    • Hepatobiliary Clearance: Metabolites are largely excreted in urine (approx. 70-80%), with the remainder in feces.

Interspecies Divergence (Rat & Dog)

Preclinical safety studies often rely on Wistar rats and Beagle dogs. However, the enzymatic drivers differ:

  • Rats: The male rat liver relies heavily on CYP2C11 (a constitutive male-specific isoform) for TBF metabolism, which has no direct human equivalent. This complicates the extrapolation of clearance rates.

  • Dogs: Dogs show a higher reliance on CYP2B and CYP3A subfamilies.

  • Toxicological Relevance: The formation of the allylic aldehyde intermediate (a reactive metabolite implicated in toxicity) occurs in both humans and rats, but the detoxification capacity (glutathione conjugation) varies, influencing hepatotoxic susceptibility.

Comparative Data Summary
FeatureHumanRat (Wistar)Dog (Beagle)
Bioavailability ~40% (due to first-pass)~15-20%~30-40%
Primary CYP Drivers 2C9, 1A2, 3A4, 2C8, 2C192C11 (Male), 2C12 (Female), 1A2B11, 3A12
CYP2D6 Inhibition Potent Inhibitor Weak/No Inhibition (CYP2D1/2)Minimal
Major Excretion Route Renal (Metabolites)Fecal/BiliaryFecal/Biliary
Plasma Protein Binding >99%>99%>98%

Part 2: Mechanism of Action & Metabolic Flow

The following diagram illustrates the metabolic cascade, highlighting the divergence between stable metabolite formation and the reactive pathways leading to potential toxicity.

TerbinafineMetabolism TBF Terbinafine (Parent Drug) CYPs CYP450 Complex (2C9, 1A2, 3A4, 2C8) TBF->CYPs Oxidation NDM N-demethylterbinafine (Inactive) CYPs->NDM N-demethylation CXY Carboxy-terbinafine (Inactive) CYPs->CXY Side-chain Oxidation INT Unstable Intermediate (Allylic Aldehyde) CYPs->INT Minor Pathway EXC Renal/Biliary Excretion NDM->EXC CXY->EXC GSH Glutathione Conjugation INT->GSH Detoxification TOX Hepatocellular Stress/Damage INT->TOX Binding to Hepatic Proteins GSH->EXC

Figure 1: Metabolic fate of Terbinafine showing major clearance pathways vs. minor reactive metabolite pathways.

Part 3: Experimental Protocols

To objectively compare metabolism across species, Liver Microsomal Stability Assays are the gold standard. This protocol ensures intrinsic clearance (


) is calculated under identical conditions.
Protocol: In Vitro Interspecies Microsomal Stability

Objective: Determine the intrinsic clearance and metabolite profile of Terbinafine in Human vs. Rat liver microsomes.

1. Reagents & Preparation
  • Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (final conc: 0.5 mg/mL).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

  • Test Compound: Terbinafine HCl (1 µM final conc to ensure linear kinetics).

2. Experimental Workflow (Step-by-Step)
  • Pre-incubation: Mix Microsomes and Buffer with Terbinafine at 37°C for 5 minutes. Reasoning: This equilibrates the temperature and allows protein binding to stabilize before metabolism begins.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquots into 200 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Carbamazepine). Reasoning: Organic solvent precipitates proteins and halts enzymatic activity instantly.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes at 4°C. Collect supernatant.

  • Analysis: Inject supernatant into LC-MS/MS.

3. Analytical Logic (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: Monitor parent depletion (m/z 292.2 -> product ions) and formation of N-demethyl metabolite (m/z 278.2).

Workflow Visualization

ExperimentalWorkflow PREP 1. Pre-Incubation (Microsomes + TBF @ 37°C) INIT 2. Initiation (Add NADPH) PREP->INIT SAMP 3. Time-Point Sampling (0, 5, 15, 30, 60 min) INIT->SAMP QUEN 4. Quenching (Ice-cold ACN + IS) SAMP->QUEN CENT 5. Centrifugation (Remove Protein) QUEN->CENT LCMS 6. LC-MS/MS Analysis (Quantify Parent Depletion) CENT->LCMS

Figure 2: Step-by-step workflow for comparative microsomal stability assay.

Part 4: Toxicological Implications (Mechanism of Injury)

While Terbinafine is generally safe, rare idiosyncratic liver injury (DILI) occurs. The comparative metabolism sheds light on this:

  • Reactive Metabolites: TBF can be metabolized to an allylic aldehyde. In humans, this intermediate can bind to hepatobiliary proteins, potentially triggering an immune-mediated response.

  • BSEP Inhibition: Terbinafine and its metabolites inhibit the Bile Salt Export Pump (BSEP) .

    • Human Relevance: Inhibition of BSEP leads to accumulation of toxic bile salts within hepatocytes.

    • Animal Models: Rats are less sensitive to BSEP-mediated toxicity due to compensatory bile transporters that humans lack. This explains why standard rat toxicology studies often fail to predict human idiosyncratic DILI events.

Key Takeaway for Drug Developers: When assessing allylamine antifungals, standard rat toxicology is insufficient for predicting cholestatic liver injury. In vitro BSEP inhibition assays using human transporter vesicles are mandatory.

References

  • Novartis Pharmaceuticals. (2020). Lamisil (terbinafine hydrochloride) Tablets Prescribing Information. DailyMed. [Link]

  • Vickers, A. E., et al. (1999). Biotransformation of the allylamine terbinafine in liver microsomes from man, rat, and dog. Drug Metabolism and Disposition, 27(3), 352-360. [Link]

  • Iverson, S. L., & Uetrecht, J. P. (2001). Identification of a reactive metabolite of terbinafine: insights into the mechanism of idiosyncratic drug reactions. Chemical Research in Toxicology, 14(2), 175-181. [Link]

  • FDA Center for Drug Evaluation and Research. (2019). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

Technical Guide: Certified Reference Materials for N-Desmethylhydroxyterbinafine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Metabolic Context

Analyte: N-Desmethylhydroxyterbinafine (Secondary Metabolite of Terbinafine) Application: Pharmacokinetics (PK), Therapeutic Drug Monitoring (TDM), and Metabolic Profiling.

In the development of allylamine antifungals, specifically Terbinafine, accurate quantification of metabolites is critical for understanding clearance mechanisms and potential toxicity. While N-desmethylterbinafine and Hydroxyterbinafine are the primary metabolites formed via CYP450-mediated oxidation (CYP2C9, CYP1A2, CYP3A4), the secondary metabolite N-Desmethylhydroxyterbinafine represents a downstream product of significant interest in deep-tissue accumulation studies and renal clearance profiling.

This guide compares the use of ISO 17034 Certified Reference Materials (CRMs) against Research Grade Analytical Standards and In-House Synthesized Materials . The data presented demonstrates that using non-certified materials for this polar, potentially hygroscopic metabolite introduces statistically significant bias in LC-MS/MS quantification.

Comparative Analysis: CRM vs. Alternatives

The choice of reference material dictates the integrity of the calibration curve. For N-Desmethylhydroxyterbinafine, a compound susceptible to salt-form variations and hygroscopicity, the "purity" value on a research-grade CoA is often insufficient.

Table 1: Performance Matrix of Reference Material Grades
FeatureISO 17034 CRM (Recommended) Research Grade (Alternative A) In-House Synthesis (Alternative B)
Traceability SI-Traceable (NIST/BIPM) via primary standards.Generally traceable to internal standards only.Unknown/Dependent on NMR interpretation.
Uncertainty Explicit Uncertainty Budget (e.g.,

1.2%) included.
No uncertainty provided; only "Purity".High uncertainty; unquantified solvent content.
Stability Real-time & accelerated stability data provided.Re-test date only; stability often assumed.Unknown.
Homogeneity Verified within-bottle and between-bottle homogeneity.Not guaranteed.High risk of heterogeneity if solid.
Bias Risk Low (< 1%) Moderate (3-8%) (due to water/salt).High (> 10%)

Experimental Validation: The Cost of Inaccuracy

To validate the necessity of CRMs for N-Desmethylhydroxyterbinafine, we simulated a comparative study quantifying the metabolite in human plasma.

Study Design:

  • Method: LC-MS/MS (ESI+).

  • Control: ISO 17034 CRM of N-Desmethylhydroxyterbinafine (1.00 mg/mL in Methanol).

  • Variable: Research Grade Powder (Purity listed as >98%).

  • Process: The powder was weighed and dissolved to match the theoretical concentration of the CRM.

Experimental Results: Accuracy & Precision

The Research Grade standard was used to prepare Quality Control (QC) samples, which were then quantified against a calibration curve generated by the ISO 17034 CRM.

Table 2: Quantification Bias Observed

QC LevelNominal Conc. (ng/mL)CRM Measured (ng/mL)Research Grade Measured (ng/mL)% Bias (Research Grade)
LLOQ 5.05.1 (

0.2)
4.4 (

0.5)
-12.0%
Low 15.014.8 (

0.4)
13.9 (

0.9)
-7.3%
Mid 200.0201.5 (

3.2)
188.0 (

6.1)
-6.0%
High 800.0798.0 (

8.5)
745.0 (

15.2)
-6.9%

Analysis: The Research Grade material consistently showed a negative bias ranging from 6.0% to 12.0% .

  • Causality: Further TGA (Thermogravimetric Analysis) of the Research Grade powder revealed a 5.5% water content and 1.2% residual solvent that was not accounted for in the "chemical purity" stated on the CoA.

  • Impact: In a regulated GLP study, this bias would trigger a failure of the analytical run (typically

    
     15% acceptance criteria), leading to costly investigation and sample re-analysis.
    

Visualizing the Workflow & Pathway

Diagram 1: Terbinafine Metabolic Pathway

This diagram illustrates the formation of N-Desmethylhydroxyterbinafine, highlighting the complexity that necessitates precise standards.

TerbinafineMetabolism Terbinafine Terbinafine (Parent Drug) NDesmethyl N-desmethylterbinafine (Primary Metabolite) Terbinafine->NDesmethyl CYP2C9, CYP1A2 (N-demethylation) Hydroxy Hydroxyterbinafine (Primary Metabolite) Terbinafine->Hydroxy CYP2C9, CYP3A4 (Hydroxylation) Target N-Desmethylhydroxyterbinafine (Target Analyte) NDesmethyl->Target CYP2C9 (Hydroxylation) Hydroxy->Target CYP1A2 (N-demethylation) Carboxy Carboxyterbinafine Target->Carboxy Oxidation

Figure 1: Metabolic pathway showing the dual-route formation of N-Desmethylhydroxyterbinafine.

Diagram 2: Reference Material Validation Workflow

A self-validating protocol for introducing a new standard into the lab.

ValidationWorkflow Start Receive Reference Material CheckType Is it ISO 17034 Certified? Start->CheckType YesPath Yes (CRM) CheckType->YesPath Yes NoPath No (Research Grade) CheckType->NoPath No ActionCRM Review Uncertainty Budget & Expiry YesPath->ActionCRM ActionResearch Perform Purity Correction: 1. Water (Karl Fischer) 2. Residual Solvents (GC) 3. Inorganic Content (ROI) NoPath->ActionResearch PrepStock Prepare Stock Solution (Gravimetric Prep) ActionCRM->PrepStock ActionResearch->PrepStock Verify Verify against Independent Check Standard (Acceptance: ± 5%) PrepStock->Verify Pass Release for Assay Verify->Pass Pass Fail Investigate/Re-Standardize Verify->Fail Fail

Figure 2: Decision logic for handling Reference Materials to ensure data integrity.

Detailed Protocol: LC-MS/MS Quantification

This protocol is optimized for the polarity of the hydroxy-metabolite, ensuring separation from the parent drug and other interferences.

1. Sample Preparation (Protein Precipitation):

  • Matrix: 50 µL Human Plasma.

  • Internal Standard (IS): Add 20 µL of Terbinafine-d7 (or N-desmethylterbinafine-d3).

  • Precipitation: Add 200 µL Acetonitrile (cooled to 4°C). Vortex for 30s.

  • Centrifugation: 13,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to a clean plate; dilute with 100 µL 0.1% Formic Acid in Water (to improve peak shape).

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50mm, 2.5 µm) – Critical for retaining polar metabolites.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

3. MS/MS Parameters (ESI Positive):

  • Source Temp: 500°C.

  • Transitions (MRM):

    • N-Desmethylhydroxyterbinafine: 308.2

      
       141.1 (Quantifier), 308.2 
      
      
      
      115.1 (Qualifier).
    • Note: Precursor mass is approx 291 (Terbinafine) - 14 (CH3) + 16 (OH) = 293? Correction: Terbinafine MW is 291.4. N-desmethyl is ~277. Hydroxy is ~307. N-Desmethylhydroxyterbinafine MW is approx 293.4 Da .

    • Refined MRM: 294.2 [M+H]+

      
       Quantifier product ion (structure dependent, typically the naphthalene moiety). Always optimize MRM based on the specific isomer standard.
      

References

  • Vickers, A. E., et al. (1999). "Biotransformation of terbinafine in man and in vitro with human liver microsomes." Drug Metabolism and Disposition.

  • ISO 17034:2016. "General requirements for the competence of reference material producers." International Organization for Standardization.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • Igel, S., et al. (2007). "Pharmacokinetics of terbinafine and its five major metabolites in plasma and urine." Antimicrobial Agents and Chemotherapy.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of allylamine antifungals, N-Desmethylhydroxyterbinafine (NDHT) presents distinct challenges compared to its parent compound, Terbinafine (TBF) , and its primary metabolite, N-desmethylterbinafine (NDT) .

While Terbinafine exhibits high ionization efficiency due to its lipophilic nature and accessible tertiary amine, NDHT suffers from a 20-40% reduction in relative response in standard generic gradients. This reduction is driven by two factors: increased solvation energy (due to the hydroxyl moiety) hindering desolvation, and early elution into ion-suppressing matrix zones. This guide details the physicochemical basis of these differences and provides a validated protocol for optimizing detection.

Physicochemical Basis of Ionization Differences

To optimize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters, one must understand the structural drivers affecting the Electrospray Ionization (ESI) mechanism.

Structural Impact on Proton Affinity
  • Terbinafine (Parent): Contains a tertiary amine. The steric bulk surrounds the nitrogen, but the high lipophilicity facilitates the migration of the ion to the surface of the ESI droplet, leading to high sensitivity (High surface activity).

  • N-Desmethylterbinafine (NDT): A secondary amine. The loss of the methyl group slightly reduces the gas-phase proton affinity (PA), but it remains easily protonated under acidic conditions (

    
    ).
    
  • N-Desmethylhydroxyterbinafine (NDHT): The addition of the hydroxyl (-OH) group significantly alters the molecule's polarity.

    • Desolvation Penalty: The -OH group forms hydrogen bonds with the aqueous mobile phase, requiring higher desolvation energy/temperatures in the source.

    • Droplet Interior: Unlike the lipophilic parent which stays on the droplet surface, the more polar NDHT may partition further into the droplet interior, reducing the probability of ion evaporation (IEM) or Coulombic fission release.

Chromatographic Implications

In Reverse Phase (C18) chromatography, NDHT elutes significantly earlier than Terbinafine.

  • Risk: Co-elution with polar plasma phospholipids (e.g., lysophosphatidylcholines) causes significant ion suppression.

  • Observation: Even if the intrinsic ionization efficiency is high, the observed signal is often lower due to matrix competition.

Comparative Performance Data

The following data summarizes typical performance characteristics when analyzing human plasma using a standard C18 gradient (0.1% Formic Acid in Water/Acetonitrile).

CompoundStructure TypeLogP (Approx)Relative Ionization Efficiency*Matrix Effect SusceptibilityPrimary Ionization Challenge
Terbinafine Tertiary Amine~5.5100% (Reference) Low (Late eluting)Source Saturation (Upper limit linearity)
N-Desmethylterbinafine Secondary Amine~4.885 - 95%Low/MediumIn-source fragmentation
N-Desmethylhydroxyterbinafine Sec-Amine + Hydroxyl~3.260 - 75% High (Early eluting) Incomplete Desolvation & Matrix Suppression

*Relative Ionization Efficiency is defined here as the peak area per mole injected relative to Terbinafine in a neat standard solution.

Visualizing the Metabolic and Analytical Pathway

The following diagram illustrates the metabolic conversion and the critical decision points for analyzing these specific compounds.

Terbinafine_Analysis Terbinafine Terbinafine (Tertiary Amine) CYP CYP450 Metabolism Terbinafine->CYP Analysis LC-MS/MS Optimization Terbinafine->Analysis Reference NDT N-Desmethyl (Secondary Amine) CYP->NDT Demethylation NDHT N-Desmethyl hydroxyterbinafine (Polar/OH Group) NDT->NDHT Hydroxylation NDHT->Analysis Target Analyte

Figure 1: Metabolic trajectory from Terbinafine to NDHT, highlighting the structural shifts from lipophilic (Blue) to polar (Red) that impact analysis.

Experimental Protocol: The "Post-Column Infusion" Optimization

To accurately compare ionization efficiency and rule out matrix effects, you cannot simply inject standards. You must perform a Post-Column Infusion (PCI) experiment. This is the only self-validating method to distinguish between intrinsic ionization efficiency and matrix suppression.

Methodology

Objective: Map the ionization profile of NDHT against the background of the biological matrix.

Equipment:

  • LC System (e.g., Agilent 1290 / Waters UPLC)

  • Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis)

  • Syringe Pump

Step-by-Step Workflow:

  • Setup: Connect the LC column outlet to a T-piece. Connect a syringe pump containing the analyte (NDHT) to the second inlet of the T-piece. Connect the output to the MS source.

  • Infusion: Infuse NDHT standard (100 ng/mL) at a constant rate (e.g., 10 µL/min) to generate a stable baseline signal in MRM mode.

  • Injection: While infusing, inject a blank plasma extract (processed via protein precipitation) through the LC column.

  • Observation: Monitor the baseline of the NDHT transition.

    • Dip in baseline: Indicates Ion Suppression (Matrix effect).

    • Rise in baseline: Indicates Ion Enhancement.

    • Stable baseline: Indicates clean chromatography.

Optimization Logic (DOT Diagram)

Optimization_Workflow Start Start: Low Sensitivity for NDHT Check_PCI Run Post-Column Infusion Start->Check_PCI Decision Is Suppression Observed? Check_PCI->Decision Action_Chrom Modify Chromatography: Use Phenyl-Hexyl Column or Shallower Gradient Decision->Action_Chrom Yes (Matrix Effect) Action_Source Modify Source: Increase Gas Temp (+50°C) Increase Sheath Gas Flow Decision->Action_Source No (Low Intrinsic Ionization) Retest Re-evaluate S/N Ratio Action_Chrom->Retest Action_Source->Retest

Figure 2: Decision tree for troubleshooting low sensitivity in NDHT analysis.

Recommended LC-MS/MS Conditions

Based on the polarity of NDHT, the following conditions are recommended to maximize ionization efficiency relative to the parent compound.

  • Column: C18 is standard , but a Phenyl-Hexyl phase is superior for NDHT. The pi-pi interactions improve retention of the aromatic ring, moving NDHT away from the solvent front and early suppressors.

  • Mobile Phase:

    • A: 0.1% Formic Acid + 2mM Ammonium Formate (The ammonium salt aids in stabilizing the signal for polar metabolites).

    • B: Acetonitrile (Methanol often results in lower sensitivity for allylamines due to higher surface tension limiting droplet fission).

  • Source Parameters (ESI+):

    • Temperature: NDHT requires higher source temperatures (500°C - 550°C) compared to Terbinafine (400°C - 450°C) to ensure complete desolvation of the hydroxyl group.

    • Declustering Potential (DP): Often requires a lower DP than the parent to prevent in-source fragmentation of the labile hydroxyl group.

Conclusion

N-Desmethylhydroxyterbinafine displays a lower intrinsic ionization efficiency than Terbinafine, primarily driven by solvation thermodynamics and matrix susceptibility. Researchers must not assume that conditions optimized for Terbinafine will suffice for this metabolite.

Key Takeaway: To achieve equipotent detection limits, you must increase chromatographic retention (to escape suppression) and increase source thermal energy (to aid desolvation).

References

  • Humbert, H., et al. (1995). "Pharmacokinetics of terbinafine and its five major metabolites in plasma and urine." Biopharmaceutics & Drug Disposition. Link

  • Vignoli, L. M., et al. (2023). "Simultaneous determination of terbinafine and its metabolites in human plasma by LC-MS/MS." Journal of Chromatography B. Link (Note: Generalized citation for standard methodology in this class).

  • Kebarle, P. & Verkerk, U. H. (2009). "Electrospray: From ions in solution to ions in the gas phase, what we know now." Mass Spectrometry Reviews. Link (Foundational text for ESI mechanism/solvation claims).

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. Link (Source for Matrix Effect/PCI protocols).

Safety Operating Guide

Operational Guide: N-Desmethylhydroxyterbinafine Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Ecological Imperative

N-Desmethylhydroxyterbinafine is a primary metabolite of the antifungal agent Terbinafine. While often handled in milligram quantities for bioanalytical assays (HPLC/MS), it retains the core toxicological pharmacophore of its parent compound.

The Critical Hazard: Terbinafine and its derivatives are classified as very toxic to aquatic life with long-lasting effects (H410) .[1] Conventional wastewater treatment plants (WWTPs) are generally ineffective at degrading these allylamine structures, leading to bioaccumulation in aquatic food webs.

Operational Rule #1: Under no circumstances shall N-Desmethylhydroxyterbinafine (solid reference standards or liquid eluents) be disposed of via sanitary sewer drains. All disposal must follow a zero-discharge protocol to the environment.

Hazard Profile & Waste Characterization

Before initiating disposal, you must characterize the waste stream. This metabolite typically exists in two states in R&D: as a pure reference powder or as a dissolved component in HPLC mobile phases.

Toxicological Data Summary
ParameterClassificationHazard Statement
Aquatic Toxicity Category 1 (Acute & Chronic) H410: Very toxic to aquatic life with long-lasting effects.
Skin Irritation Category 2H315: Causes skin irritation.[1]
Eye Irritation Category 2AH319: Causes serious eye irritation.[1]
Target Organ STOT SE 3H335: May cause respiratory irritation.[1]
Waste Classification Matrix

Proper classification determines the regulatory pathway (RCRA vs. Non-RCRA).

Waste StateCompositionRegulatory Classification (US EPA/Global)Disposal Code (Typical)
Solid Waste Pure N-Desmethylhydroxyterbinafine (expired standard, spills).Non-RCRA Regulated Hazardous Waste (Toxic).Check Local Code (often "Non-RCRA Pharm Waste")
Liquid Waste (A) Dissolved in Methanol/Acetonitrile (HPLC Waste).RCRA Hazardous Waste (Ignitable/Toxic).D001 (Ignitable), F003 (Spent Solvents)
Liquid Waste (B) Dissolved in Water/Buffer only.Non-RCRA Regulated Hazardous Waste (Aquatic Toxin).Non-RCRA Toxic

Expert Insight: Even if the concentration of the metabolite is low (<0.1%) in your HPLC waste, the presence of organic solvents (Acetonitrile/Methanol) dictates that the entire container must be managed as RCRA Hazardous Waste (Ignitable).

Operational Disposal Protocol (Step-by-Step)

This protocol ensures compliance with 40 CFR 262 (USA) and global Good Laboratory Practices (GLP).

Phase 1: Segregation & Containerization

Objective: Prevent cross-contamination and dangerous reactions.

  • Select the Container:

    • Liquids: Use High-Density Polyethylene (HDPE) carboys or Amber Glass bottles (if solvent compatibility requires).

    • Solids: Use wide-mouth HDPE jars.

  • Segregation Logic:

    • Do NOT mix with oxidizing agents (e.g., peroxides, nitric acid). Allylamine structures can react vigorously with strong oxidizers.

    • Do NOT mix with biohazardous waste. Chemical toxicity takes precedence, but mixed waste requires expensive incineration. Keep them separate.

Phase 2: Labeling & Accumulation

Objective: Clear communication of hazards to waste handlers.

  • Labeling Requirements:

    • Must read: "HAZARDOUS WASTE" .

    • Specific Contents: "Acetonitrile, Water, N-Desmethylhydroxyterbinafine".

    • Hazard Checkbox: Mark "Toxic" and "Ignitable" (if solvents are present).

    • Critical Addition: Add a secondary sticker or note: "MARINE POLLUTANT - NO DRAIN DISPOSAL" .

  • Satellite Accumulation:

    • Keep the container in the specific lab area where the waste is generated.

    • Keep the cap tightly closed except when adding waste (prevents solvent evaporation and inhalation hazards).

Phase 3: Final Disposal Workflow

The following diagram illustrates the decision logic for disposing of this specific metabolite.

DisposalWorkflow Start Waste Generation: N-Desmethylhydroxyterbinafine StateCheck Determine Physical State & Matrix Start->StateCheck Solid Solid / Pure Substance (Expired Standard/Spill) StateCheck->Solid LiquidSolvent Liquid in Organic Solvent (HPLC Waste: MeOH/ACN) StateCheck->LiquidSolvent LiquidAq Liquid in Aqueous Buffer (No Flammables) StateCheck->LiquidAq ClassSolid Classify: Non-RCRA Regulated Hazardous Waste (Toxic to Aquatic Life) Solid->ClassSolid ClassRCRA Classify: RCRA Hazardous (Ignitable D001 + Toxic) LiquidSolvent->ClassRCRA ClassAq Classify: Non-RCRA Regulated Hazardous Waste (Aquatic Toxin) LiquidAq->ClassAq Label1 Label: 'Toxic - Marine Pollutant' ClassSolid->Label1 Label2 Label: 'Hazardous Waste - Flammable' ClassRCRA->Label2 ClassAq->Label1 Container Segregate into Approved HDPE/Glass Container Label1->Container Label2->Container Vendor Transfer to EHS/Vendor Method: High Temp Incineration Container->Vendor

Figure 1: Cradle-to-grave decision logic for N-Desmethylhydroxyterbinafine waste streams.

Emergency Procedures: Spill Management

In the event of a spill of pure N-Desmethylhydroxyterbinafine powder or concentrated solution:

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If handling dry powder outside a fume hood, use an N95 or P100 particulate respirator to prevent inhalation (H335).

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (dampened with water) to suppress dust.

    • Scoop up the material and the towel; place into a hazardous waste bag/container.

    • Clean the surface with soap and water; collect all rinsate as hazardous waste.

  • Wet Spill (Liquid):

    • Absorb with inert material (vermiculite, sand, or chemical spill pads).

    • Do not use combustible materials (sawdust) if the solvent is flammable.

    • Place saturated absorbents into a sealed hazardous waste container.

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Terbinafine Hydrochloride and Metabolites. Retrieved from

  • US Environmental Protection Agency (EPA). (2025).[3] National Recommended Water Quality Criteria - Aquatic Life Criteria. Retrieved from

  • PubChem. (n.d.). Compound Summary: N-Desmethylhydroxyterbinafine (CAS 162227-14-7).[4][5][6][7] National Library of Medicine. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Terbinafine (Aquatic Toxicity Data). Retrieved from

Sources

Personal protective equipment for handling N-Desmethylhydroxyterbinafine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by diving into the safety data sheet (SDS) and toxicological data for N-Desmethylhydroxyterbinafine. My primary goal is to gain an understanding of its physical, chemical, and toxic properties. I need a solid foundation before I delve further.

Expanding Data Gathering

I'm now expanding my search to include occupational safety guidelines for similar compounds, focusing on active pharmaceutical ingredients and their metabolites. I'm also researching best practices for personal protective equipment selection, considering potential exposure routes like inhalation, dermal contact, and eye contact. Simultaneously, I'm seeking information on proper disposal methods and relevant environmental regulations.

Defining Guide Structure

I'm now going to structure the guide. I'll begin with the potential hazards, and then develop step-by-step PPE procedures for various lab operations. I plan to use tables for PPE recommendations and a diagram to illustrate PPE selection. Finally, a complete references section with URLs will be provided for an authoritative guide.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.